2-Cyclohexyl-1,3,6,2-dioxazaborocane
Description
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Properties
IUPAC Name |
2-cyclohexyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXJJCKWJZWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552625 | |
| Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122035-40-9 | |
| Record name | 2-Cyclohexyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Cyclohexyl-1,3,6,2-dioxazaborocane
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-1,3,6,2-dioxazaborocane
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern organic synthesis. The document details a field-proven protocol for its synthesis via the condensation of cyclohexylboronic acid and diethanolamine. It offers an in-depth analysis of the compound's unique structural features, dominated by a stabilizing transannular boron-nitrogen dative bond. A full suite of characterization techniques, including multinuclear NMR spectroscopy, mass spectrometry, and infrared spectroscopy, is discussed with expected analytical outcomes. The guide contextualizes the compound's utility as a stable, solid precursor for cross-coupling reactions and its relevance in the broader field of dynamic covalent chemistry. This document serves as a practical and authoritative resource for chemists engaged in the synthesis and application of organoboron compounds.
Introduction and Strategic Importance
Organoboron compounds, particularly boronic acids and their derivatives, are foundational building blocks in synthetic chemistry, celebrated for their versatility, stability, and low toxicity.[1] Their application in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds. However, free boronic acids can be prone to self-condensation, forming cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.
This compound emerges as a strategic solution to this challenge. It is a stable, crystalline solid that serves as a protected form of cyclohexylboronic acid. The compound belongs to the dioxazaborocane class of heterocycles, which are distinguished by an eight-membered ring system featuring a stabilizing intramolecular dative bond between the nitrogen and boron atoms (B←N).[2][3] This transannular coordination shifts the geometry at the boron center from trigonal planar to a more stable tetrahedral configuration, significantly enhancing its hydrolytic stability compared to the parent boronic acid or simple esters.[2][4]
This guide provides the necessary theoretical grounding and practical protocols to empower researchers to synthesize, characterize, and effectively utilize this important synthetic intermediate.
Synthesis of this compound
Principle of Synthesis: Condensation and Cyclization
The synthesis is achieved through a direct and efficient condensation reaction between cyclohexylboronic acid and diethanolamine. The reaction proceeds with the formation of two molecules of water as a byproduct. To drive the equilibrium toward the product, the water is continuously removed from the reaction mixture via azeotropic distillation, a classic application of Le Chatelier's principle.
The causality behind this choice of reactants is twofold:
-
Cyclohexylboronic Acid: Provides the desired cyclohexyl moiety, a common saturated carbocyclic fragment in medicinal chemistry.
-
Diethanolamine: Serves as the bicyclic scaffold. Its hydroxyl groups react with the boronic acid to form B-O bonds, while its tertiary amine functionality provides the crucial lone pair of electrons for the intramolecular B←N dative bond that defines and stabilizes the final dioxazaborocane structure.[3]
Detailed Experimental Protocol
Materials and Equipment:
-
Cyclohexylboronic acid
-
Diethanolamine
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for workup and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylboronic acid (1.0 eq) and diethanolamine (1.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask (approx. 5-10 mL per gram of boronic acid). The exact volume can be adjusted to ensure efficient stirring and reflux.
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. Toluene and water will co-distill as an azeotrope, collecting in the side arm of the Dean-Stark trap. As the azeotrope cools, the denser water separates and collects at the bottom of the trap, while the toluene overflows back into the reaction flask.
-
Monitoring Reaction Progress: Continue the reflux for 3-5 hours, or until no more water is observed collecting in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid residue is typically of high purity. For exacting applications, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis and validation of the target compound.
Molecular Structure and Physicochemical Properties
The defining characteristic of the this compound structure is the transannular B←N dative bond, which creates a rigid bicyclo[3.3.0]octane-like core. This intramolecular coordination is central to the compound's stability and chemical behavior.[2][3]
Molecular Structure Diagram
Caption: Structure of this compound with B←N bond.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀BNO₂ | [5][6] |
| Molecular Weight | 197.08 g/mol | [5][6] |
| CAS Number | 122035-40-9 | [5][6] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Boiling Point | 368.8 °C (Predicted) | [6] |
| Refractive Index | 1.474 (Predicted) | [6] |
| Purity | ≥95% | [5] |
Comprehensive Characterization
A multi-technique analytical approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum will provide confirmation of the key structural motifs. Expected signals include a complex multiplet for the 11 protons of the cyclohexyl group and two distinct triplets for the diastereotopic methylene protons of the diethanolamine backbone (-O-CH₂- and -N-CH₂-), confirming the rigid bicyclic structure.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the cyclohexyl ring and the four carbons of the diethanolamine backbone.
-
¹¹B NMR: This is a crucial experiment for verifying the formation of the dative bond. The boron signal is expected to appear in the range of δ 5–15 ppm, which is characteristic of a tetracoordinate boron atom.[3] This is a significant upfield shift from the typical chemical shift of a tricoordinate boronic acid (δ 25-35 ppm), providing direct evidence of the B←N coordination.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 198.1. The exact mass should be verifiable with high-resolution mass spectrometry (HRMS).[6]
-
Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), characteristic fragmentation patterns would include the loss of the cyclohexyl group (C₆H₁₁) or cleavage of the dioxazaborocane ring, providing further structural validation.[7]
Infrared (IR) Spectroscopy
IR spectroscopy helps to confirm the presence of key functional groups and the absence of starting materials.
-
Key Absorptions: Strong C-H stretching bands (aliphatic) around 2850-2950 cm⁻¹, strong B-O stretching vibrations (approx. 1300-1380 cm⁻¹), and C-O and C-N stretching bands.
-
Validation of Reaction: Crucially, the absence of a broad O-H stretching band (from the boronic acid) and a secondary N-H stretching band (from diethanolamine, if it were not fully cyclized) confirms the completion of the condensation reaction.
Summary of Expected Analytical Data
| Technique | Expected Result | Purpose |
| ¹H NMR | Multiplets for cyclohexyl protons; Triplets for -CH₂- protons. | Confirms connectivity and bicyclic structure. |
| ¹³C NMR | Signals corresponding to cyclohexyl and diethanolamine carbons. | Confirms carbon skeleton. |
| ¹¹B NMR | Single peak at δ 5–15 ppm. | Confirms B←N dative bond formation. |
| MS (ESI) | [M+H]⁺ at m/z ≈ 198. | Confirms molecular weight. |
| IR | Presence of B-O, C-O, C-N stretches; Absence of O-H stretch. | Confirms functional groups and reaction completion. |
Applications in Chemical Synthesis
The primary utility of this compound lies in its role as a superior surrogate for cyclohexylboronic acid.
Reagent in Suzuki-Miyaura Cross-Coupling
It serves as a robust coupling partner in Suzuki-Miyaura reactions to install a cyclohexyl group onto aromatic or vinylic systems. Its high stability, crystalline nature, and precise molecular weight allow for accurate stoichiometry, leading to more reproducible and high-yielding reactions compared to using the potentially impure boronic acid. The B←N bond can be cleaved in situ under the basic reaction conditions to release the active boronic acid species.
Dynamic Covalent Chemistry and Materials Science
On a broader scale, the reversible nature of the B←N dative bond in dioxazaborocane systems is a cornerstone of dynamic covalent chemistry.[2] This equilibrium allows the bond to be formed and broken under specific stimuli (e.g., changes in pH, temperature, or solvent). While this specific compound is primarily used as a synthetic intermediate, the dioxazaborocane scaffold it represents is being actively explored in the development of:
-
Self-healing polymers
-
Vitrimers (a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics)
-
Dynamic adaptive materials that can respond to their environment.[2]
Structural Equilibrium Diagram
Caption: Equilibrium between the stable closed form and the reactive open form.
Conclusion
This compound is more than just a protected boronic acid; it is an enabling chemical tool that offers enhanced stability, ease of handling, and stoichiometric precision. The synthetic protocol outlined herein is robust and readily scalable. The comprehensive characterization data provides a clear roadmap for structural verification, ensuring the high quality required for demanding applications in pharmaceutical development and materials science. As the need for complex, three-dimensional molecular architectures grows, the strategic use of well-defined and stable intermediates like this dioxazaborocane will continue to be of paramount importance.
References
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This compound CAS NO.122035-40-9 . LookChem. Available at: [Link]
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Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids . TSpace (University of Toronto). Available at: [Link]
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Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides . Indian Academy of Sciences. Available at: [Link]
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2-Cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione . Arctom Scientific. Available at: [Link]
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This compound . Amaybio. Available at: [Link]
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2-(6-Bromopyridin-2-yl)-6-methyl-[5][6][8][9]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative . ResearchGate. Available at: [Link]
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2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . PubChem, National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to 2-Cyclohexyl-1,3,6,2-dioxazaborocane
CAS Number: 122035-40-9 Molecular Formula: C₁₀H₂₀BNO₂ Molecular Weight: 197.08 g/mol
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Cyclohexyl-1,3,6,2-dioxazaborocane, a stable boronic acid surrogate, designed for researchers, chemists, and professionals in drug discovery and organic synthesis. We will delve into its unique structural characteristics, synthesis, and key applications, with a focus on the underlying chemical principles that govern its utility.
Introduction: The Need for Stable Boronic Acid Surrogates
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their application can be hampered by inherent instability; many boronic acids are prone to dehydration to form cyclic boroxine anhydrides, or decomposition via protodeboronation, particularly under purification or storage conditions.[2] This instability complicates stoichiometry and reproducibility in reactions.
To overcome these challenges, various protecting group strategies have been developed. While pinacol esters are widely used, they can be oily and their removal sometimes requires harsh conditions.[3][4] Diethanolamine (DEA) boronic esters, such as this compound, have emerged as a superior class of stable, crystalline, and easily handled boronic acid surrogates.[2][4]
The Core Structure: Understanding the Dioxazaborocane Framework
The remarkable stability of this compound stems from its unique bicyclic structure. The boron atom is tetracoordinate, forming a dative bond with the nitrogen atom of the diethanolamine backbone.[5] This intramolecular coordination shields the vacant p-orbital of the boron atom, rendering it less susceptible to hydrolysis and other degradation pathways compared to its boronic acid counterpart.[4]
Diagram: Structure of this compound
Caption: Intramolecular N→B dative bond in the dioxazaborocane core.
This tetrahedral geometry around the boron atom is key to the compound's "bench-top" stability, allowing for long-term storage without significant degradation.[2]
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific compound is not widely published, the following table summarizes its known properties and provides estimated spectroscopic characteristics based on analogous structures.
| Property | Value | Source/Basis |
| CAS Number | 122035-40-9 | [6] |
| Molecular Formula | C₁₀H₂₀BNO₂ | [6] |
| Molecular Weight | 197.08 g/mol | [6] |
| Appearance | White to off-white crystalline solid (Expected) | General property of DEA boronates[2][4] |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated: δ 3.9-4.1 (m, 4H), 2.8-3.0 (m, 4H), 1.0-1.8 (m, 11H) | Based on similar alkyl boronate esters[7] |
| ¹³C NMR (CDCl₃, 101 MHz) | Estimated: δ 62-64, 50-52, 30-35 (C-B not observed), 26-28, 25-27 | Based on similar alkyl boronate esters[7] |
| ¹¹B NMR (CDCl₃, 128 MHz) | Estimated: δ 10-15 (broad singlet) | Characteristic for tetracoordinate boron[8] |
Note on Spectroscopic Data: The carbon atom attached to boron is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.[7] The ¹¹B NMR chemical shift is characteristic of a tetracoordinate boronate ester.[8]
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is straightforward and can be achieved via two primary, high-yielding routes. The choice of method depends on the availability of the starting material. Both protocols result in a product that often precipitates from the reaction mixture in high purity, a significant advantage for process chemistry.[4][9]
Diagram: Synthetic Pathways
Caption: Two common synthetic routes to the target compound.
Protocol A: From Cyclohexylboronic Acid
This is the most direct method. The reaction proceeds via a condensation reaction where water is the only byproduct.
Materials:
-
Cyclohexylboronic acid (1.0 eq)
-
Diethanolamine (1.05 eq)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a flask open to the atmosphere, add cyclohexylboronic acid.
-
Add dichloromethane to dissolve the boronic acid (approx. 0.2 M concentration).
-
Add diethanolamine to the stirred solution at room temperature.
-
Stir the mixture at room temperature. The product will typically begin to precipitate as a white solid within 30-60 minutes.
-
Continue stirring for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (DCM or diethyl ether).
-
Dry the product under vacuum to yield the pure this compound.
Causality: The use of a slight excess of diethanolamine ensures full conversion of the boronic acid. The high crystallinity and often low solubility of the product in common organic solvents drive the reaction to completion and simplify purification to a mere filtration step.[2]
Protocol B: Transesterification from Cyclohexylboronic Acid Pinacol Ester
This method is ideal when the pinacol ester is the more readily available starting material. The reaction involves an equilibrium exchange of the diol protecting group.
Materials:
-
Cyclohexylboronic acid pinacol ester (1.0 eq)
-
Diethanolamine (1.1 eq)
-
Diethyl ether
Procedure:
-
Dissolve cyclohexylboronic acid pinacol ester in diethyl ether in a flask.
-
Add diethanolamine to the solution while stirring at room temperature.
-
A white precipitate of the product should form within minutes.[9]
-
Continue to stir the resulting slurry for approximately 30-60 minutes to ensure the reaction goes to completion.[9]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with fresh diethyl ether to remove the pinacol byproduct.
-
Dry the solid under vacuum.
Causality: The formation of the thermodynamically stable, five-membered rings and the N→B dative bond in the dioxazaborocane structure provides the driving force for the transesterification.[9] The precipitation of the product further shifts the equilibrium towards the desired product.
Key Application: Suzuki-Miyaura Cross-Coupling
This compound serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Under the basic aqueous conditions of the reaction, the dioxazaborocane is thought to undergo slow, in-situ hydrolysis to release the active cyclohexylboronic acid, which then enters the catalytic cycle.[2] This slow-release mechanism can be advantageous, as it maintains a low concentration of the potentially unstable boronic acid in the reaction mixture at any given time.
Diagram: Role in Suzuki-Miyaura Catalytic Cycle
Caption: In-situ hydrolysis and entry into the Suzuki-Miyaura cycle.
Exemplary Protocol: Coupling with 4-Bromoanisole
This protocol describes a typical Suzuki-Miyaura coupling reaction using the title compound.
Materials:
-
4-Bromoanisole (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add 4-bromoanisole, this compound, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-cyclohexylanisole.
Causality and Self-Validation: The use of an aqueous base is crucial not only for the transmetalation step of the catalytic cycle but also to facilitate the in-situ hydrolysis of the dioxazaborocane to the active boronic acid.[2] The reaction's success, validated by the formation of the C-C coupled product, confirms the viability of the DEA boronate as a robust boronic acid precursor under these standard conditions.
Safety and Handling
While this compound is significantly more stable than its corresponding boronic acid, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Although stable, long-term storage under an inert atmosphere is recommended to prevent slow hydrolysis from atmospheric moisture.
Conclusion
This compound represents a highly practical and efficient surrogate for cyclohexylboronic acid. Its synthesis is straightforward, often yielding a crystalline, bench-stable solid that simplifies purification and handling. The inherent stability conferred by the intramolecular N→B dative bond, combined with its effective participation in Suzuki-Miyaura cross-coupling reactions, makes it a valuable tool for synthetic chemists in both academic and industrial settings. The principles outlined in this guide provide the necessary framework for its successful synthesis, characterization, and application in the development of complex molecules.
References
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Santos, J. I., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3462–3465. Available at: [Link]
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Cammidge, A. N., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Organic Letters, 11(17), 3894–3897. Available at: [Link]
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Inglesby, P. A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. Available at: [Link]
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Perfetti, M. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
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Moran, J., et al. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(19), 7805–7808. Available at: [Link]
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Inglesby, P. A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. Available at: [Link]
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Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Organic Syntheses Procedure. Available at: [Link]
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Wang, L., et al. (2018). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. Available at: [Link]
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Gerbino, D. C., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules. Available at: [Link]
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Kumar, S., et al. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. Available at: [Link]
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Boufroura, H., et al. (2018). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules. Available at: [Link]
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]
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Wagner, C. E., et al. (2012). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Chemistry - A European Journal. Available at: [Link]
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Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry. Available at: [Link]
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D'Amico, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers. Available at: [Link]
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Snieckus, V., et al. (2007). 2-(6-Bromopyridin-2-yl)-6-methyl-[3][4][9]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Acta Crystallographica Section E. Available at: [Link]
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Al-Harrasi, A., et al. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-Cyclohexyl-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Architecture of a Versatile Boron Heterocycle
Welcome to a detailed exploration of 2-Cyclohexyl-1,3,6,2-dioxazaborocane, a fascinating member of the dioxazaborocane family. This guide is crafted for the discerning scientific professional, offering a deep dive into the molecular intricacies and practical characterization of this compound. As we navigate through its synthesis, structure, and spectroscopic properties, we will uncover the foundational principles that govern its stability and reactivity. This document moves beyond a simple recitation of facts, providing a narrative grounded in the principles of synthetic chemistry and structural analysis. Our goal is to equip you with the knowledge to not only understand this molecule but also to confidently apply these principles in your own research endeavors.
The Dioxazaborocane Framework: A Marriage of Stability and Reactivity
At the heart of this compound lies the dioxazaborocane skeleton, a unique bicyclic system born from the condensation of a boronic acid with diethanolamine.[1] This structure is defined by an eight-membered ring containing two oxygen atoms, a nitrogen atom, and a boron atom. The defining feature, and the key to its remarkable stability, is the formation of a transannular dative bond between the nitrogen and boron atoms.[2] This intramolecular coordination creates a bicyclic structure, effectively shielding the boron atom and rendering the compound significantly more stable than its parent boronic acid.[3] This enhanced stability makes dioxazaborocanes, often referred to as DABO boronates, valuable, air-stable reagents in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3]
The cyclohexyl substituent at the 2-position of the dioxazaborocane ring in the title compound introduces a non-polar, sterically demanding group that can influence its solubility, crystallinity, and reactivity. Understanding the interplay between this substituent and the core heterocyclic framework is crucial for predicting its behavior in chemical systems.
Synthesis of this compound: A Practical Approach
While a specific, peer-reviewed synthesis protocol for this compound (CAS No. 122035-40-9) is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from the well-established procedures for analogous alkyl- and aryl-substituted dioxazaborocanes.[3][4] The synthesis is a straightforward and efficient condensation reaction between cyclohexylboronic acid and diethanolamine.
General Experimental Protocol:
This protocol is a representative procedure based on known methods for the synthesis of similar dioxazaborocanes.
Materials:
-
Cyclohexylboronic acid
-
Diethanolamine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a clean, dry flask, dissolve cyclohexylboronic acid in a suitable anhydrous solvent at room temperature.
-
To this stirring solution, add an equimolar amount of diethanolamine.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the precipitation of the product.
-
The formation of this compound often results in the formation of a white solid.
-
Once the reaction is complete, the solid product can be isolated by vacuum filtration.
-
The collected solid should be washed with a small amount of cold solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from an appropriate solvent if necessary.
-
Dry the purified product under vacuum to obtain this compound as a stable, crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic acid starting material and the resulting dioxazaborocane product.
-
Equimolar Stoichiometry: A 1:1 molar ratio of cyclohexylboronic acid to diethanolamine ensures the efficient formation of the desired bicyclic structure.
-
Room Temperature Reaction: The condensation reaction is typically facile and proceeds readily at room temperature, making it an energy-efficient process.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Deciphering the Molecular Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl group and the diethanolamine backbone. The protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region (typically 1.0-2.0 ppm). The protons of the diethanolamine moiety will likely appear as two sets of multiplets corresponding to the -OCH₂- and -NCH₂- groups. The N-H proton will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will corroborate the presence of the cyclohexyl and diethanolamine fragments. The six carbons of the cyclohexyl ring will resonate in the upfield region. The four carbons of the diethanolamine backbone will show distinct signals. The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: Boron-11 NMR is particularly informative for characterizing boron-containing compounds.[5] For this compound, the boron atom is tetracoordinate due to the dative B-N bond. This results in a significant upfield shift in the ¹¹B NMR spectrum compared to its tricoordinate boronic acid precursor.[6] The chemical shift is expected to be in the range of δ 5-15 ppm. The signal will likely be a broad singlet due to the quadrupolar nature of the ¹¹B nucleus.[7]
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.0 - 2.0 | m | Cyclohexyl-H |
| 2.5 - 3.5 | m | -NCH₂- | |
| 3.5 - 4.5 | m | -OCH₂- | |
| Variable | br s | N-H | |
| ¹³C | 25 - 40 | Cyclohexyl-C | |
| ~50 | -NCH₂- | ||
| ~60 | -OCH₂- | ||
| ¹¹B | 5 - 15 | br s | B |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.
-
C-H stretches: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexyl and ethylene groups.
-
B-O stretch: A strong absorption band typically observed in the range of 1300-1400 cm⁻¹.
-
B-N stretch: The B-N dative bond vibration is expected to appear in the fingerprint region, and its exact position can be sensitive to the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₂₀BNO₂), the expected molecular weight is approximately 197.16 g/mol .[8] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage of the dioxazaborocane ring.
Molecular Structure and Crystallography
The three-dimensional structure of this compound is characterized by its bicyclic framework. The cyclohexyl ring is expected to adopt a stable chair conformation. The eight-membered dioxazaborocane ring will have a specific conformation that accommodates the transannular B-N bond.
While a crystal structure for the title compound is not publicly available, X-ray crystallographic studies of analogous dioxazaborocanes have confirmed the presence of the dative B-N bond, with bond lengths typically in the range of 1.65-1.75 Å.[4] The geometry around the boron atom is distorted tetrahedral.
Diagram of the Molecular Structure:
Caption: Schematic representation of the dioxazaborocane core structure.
Applications and Future Directions
This compound, as a stable and easily handled boronic acid surrogate, holds significant potential in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it can serve as a robust coupling partner for the introduction of a cyclohexyl moiety onto various aromatic and heteroaromatic systems.[3] The slow, in-situ release of the boronic acid under reaction conditions can be advantageous in certain catalytic cycles.
Beyond its role in cross-coupling, the unique structural and electronic properties of dioxazaborocanes make them interesting candidates for exploration in materials science and medicinal chemistry. The reversible nature of the B-N dative bond could be exploited in the design of dynamic materials and responsive systems.
Conclusion
This compound is a structurally intriguing and synthetically useful molecule. Its stability, conferred by the transannular B-N dative bond, makes it a superior alternative to the corresponding boronic acid in many applications. While specific experimental data for this compound is not extensively published, a thorough understanding of its molecular structure and properties can be achieved through the application of fundamental chemical principles and by drawing parallels with well-characterized analogues. This guide provides a comprehensive overview that we hope will serve as a valuable resource for researchers and scientists working with this versatile class of boron heterocycles.
References
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Synthesis and structures of new 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment. (2025). ResearchGate. [Link]
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11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (n.d.). MDPI. [Link]
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11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. (2024). Semantic Scholar. [Link]
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Dioxazaborocanes: old adducts, new tricks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
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Dioxazaborocanes: old adducts, new tricks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Guide to the Synthesis, Purification, and Application of Cyclohexylboronic Acid Diethanolamine Ester
Abstract
Boronic acids are indispensable building blocks in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is often hampered by inherent instability, leading to challenges in purification, storage, and handling.[1] This guide provides an in-depth technical overview of cyclohexylboronic acid diethanolamine (DEA) ester, a superior surrogate for its parent boronic acid. We will explore the fundamental principles that grant this molecule its exceptional stability, provide detailed, field-proven protocols for its synthesis and purification, outline methods for its characterization, and demonstrate its application as a robust coupling partner in drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the advantages of air-stable boronic acid derivatives.
The Rationale for Diethanolamine (DEA) Protection
Free boronic acids (RB(OH)₂) possess a vacant p-orbital on an sp²-hybridized boron atom, rendering them Lewis acidic. This electronic feature, while crucial for the transmetalation step in cross-coupling, also makes them susceptible to decomposition pathways like protodeboronation and oxidative degradation, and they can be difficult to purify.[1][2]
The use of diethanolamine as a protecting group elegantly mitigates these issues. The reaction of a boronic acid with diethanolamine forms a bicyclic structure featuring a dative bond between the diethanolamine nitrogen and the boron atom. This coordination changes the boron's hybridization from sp² to a more stable, tetrahedral sp³ configuration.[1][2] The resulting zwitterionic ester is significantly more robust, often presenting as a free-flowing, crystalline solid that is indefinitely stable on the benchtop and compatible with silica gel chromatography.[3][4] This stability allows for precise handling and purification, a stark contrast to many notoriously unstable boronic acids.[1]
Figure 1: Equilibrium between the unstable sp² boronic acid and the stable sp³ DEA ester.
Synthesis of Cyclohexylboronic Acid Diethanolamine Ester
The most direct and scalable method for preparing the DEA ester is through the condensation of cyclohexylboronic acid with diethanolamine, typically involving the azeotropic removal of water. This process is robust and can be performed with standard laboratory equipment.[5][6]
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Considerations |
| Cyclohexylboronic Acid | C₆H₁₁B(OH)₂ | 127.96 | Starting Material | Can be hygroscopic; store in a desiccator. |
| Diethanolamine | HN(CH₂CH₂OH)₂ | 105.14 | Protecting Group | Corrosive and irritant. Handle with appropriate PPE. |
| Toluene | C₇H₈ | 92.14 | Solvent | Facilitates azeotropic removal of water. |
| Heptane or Hexane | C₇H₁₆ / C₆H₁₄ | 100.21 / 86.18 | Anti-solvent | Used for precipitation/crystallization of the product. |
| Round-bottom flask | - | - | Reaction Vessel | |
| Dean-Stark Apparatus | - | - | Water Removal | Essential for driving the reaction to completion. |
| Condenser | - | - | Solvent Reflux | |
| Magnetic Stirrer/Plate | - | - | Agitation | Ensures homogeneous reaction mixture. |
Step-by-Step Experimental Protocol
-
Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried to minimize atmospheric moisture.
-
Charging Reagents: To the flask, add cyclohexylboronic acid (e.g., 10.0 g, 78.1 mmol, 1.0 equiv) and diethanolamine (8.6 g, 81.8 mmol, 1.05 equiv).
-
Add Solvent: Add 100 mL of toluene to the flask. The mixture will form a slurry.
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The reaction is typically complete when water ceases to collect in the trap (approximately 2-4 hours).
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the majority of the toluene using a rotary evaporator.
-
Precipitation: To the resulting concentrated oil or slurry, add an anti-solvent such as heptane or hexane (approx. 100 mL) while stirring vigorously. The white, crystalline diethanolamine ester will precipitate out of the solution.[7]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold heptane or diethyl ether to remove any residual impurities.[8]
-
Drying: Dry the product under high vacuum to afford pure cyclohexylboronic acid diethanolamine ester as a white, crystalline solid.
Figure 2: Experimental workflow for the synthesis of the DEA ester.
Purification and Characterization
A significant advantage of DEA boronic esters is their ease of purification. Unlike many boronic acid pinacol (Bpin) esters that require careful chromatography and are prone to hydrolysis on silica gel, DEA esters are readily purified by simple precipitation or recrystallization.[4][5][7]
Characterization Data
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.8-4.2 (m, 4H, O-CH₂), ~2.8-3.2 (m, 4H, N-CH₂), ~1.0-1.8 (m, 11H, cyclohexyl protons). A broad singlet for the N-H proton may also be observed. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~62.0 (O-CH₂), ~51.0 (N-CH₂), ~27-30 (cyclohexyl carbons). The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.[9] |
| ¹¹B NMR (128 MHz, CDCl₃) | δ ~11 ppm (broad singlet). This is characteristic of a tetracoordinate, sp³-hybridized boron atom.[10][11] |
| Mass Spec (ESI+) | Calculated for C₁₀H₂₁BNO₂ [M+H]⁺: 198.16. Found: 198.16. |
| Melting Point | Sharp melting point, indicating high purity. |
Stability, Handling, and In Situ Deprotection
Cyclohexylboronic acid diethanolamine ester is a bench-stable solid that can be weighed in the air without special precautions. Its true utility lies in its ability to act as a "slow-release" source of the active boronic acid under specific reaction conditions.[2] Deprotection is readily achieved in situ under the mild aqueous basic conditions typically employed for Suzuki-Miyaura cross-coupling.[1][12]
The base (e.g., K₃PO₄, NaOH) facilitates the hydrolysis of the ester, liberating the sp²-hybridized boronic acid, which can then enter the catalytic cycle. This controlled release minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, thereby suppressing unwanted side reactions and often leading to higher yields.[2][12]
Figure 3: Deprotection of the DEA ester to generate the active boronic acid for cross-coupling.
Application in Suzuki-Miyaura Cross-Coupling
The cyclohexyl moiety is a valuable scaffold in medicinal chemistry. The DEA ester of cyclohexylboronic acid serves as a reliable and efficient building block for introducing this group onto aromatic and heteroaromatic systems via Suzuki-Miyaura coupling.
Representative Protocol
-
Glovebox/Inert Atmosphere: To an oven-dried vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), cyclohexylboronic acid diethanolamine ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat the reaction mixture (e.g., 80-100 °C) with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the desired cyclohexyl-aryl product.
Figure 4: The Suzuki-Miyaura cycle, initiated by the boronic acid released from its DEA ester.
Conclusion
Cyclohexylboronic acid diethanolamine ester represents a significant process improvement over the use of free boronic acid. Its inherent stability, crystallinity, and ease of handling streamline synthesis workflows, enhancing reproducibility and scalability.[5][13] The ability to purify this key intermediate by simple precipitation avoids challenging chromatographic separations and minimizes decomposition.[4] For professionals in drug discovery and development, adopting DEA-protected boronic acids like the one described herein offers a robust and efficient strategy for the construction of complex molecules, ultimately accelerating the path to new chemical entities.
References
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Burke, M. D. et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
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Welch, G. C. et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. Available at: [Link]
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Henry, N. et al. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development. Available at: [Link]
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Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
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ResearchGate User Discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
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Reddit User Discussion. (2015). Purification of boronic acids?. r/chemistry. Available at: [Link]
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Inglesby, P. A. et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Request PDF. Available at: [Link]
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Silva, F. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Das, B. C. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]
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Al-Zoubi, R. M. et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Li, C. et al. (2020). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Supporting Information. Available at: [Link]
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Inglesby, P. A. et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Request PDF on ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. Available at: [Link]
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Al-Zoubi, R. M. et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]
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Santos, J. M. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. Available at: [Link]
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Liu, Y.-C. et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]
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Widdifield, C. M. et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. The Journal of Physical Chemistry A. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of DABO Boronates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boronic acids are indispensable reagents in modern synthetic chemistry and vital pharmacophores in medicinal chemistry. However, their utility is often hampered by inherent instability, leading to challenges in handling, stoichiometry, and reproducibility. Diethanolamine (DEA) complexes of boronic acids, commonly known as DABO boronates (from 2,8-d ioxa-5-a za-1-bo ra-bicyclo[3.3.0]octanes), have emerged as a superior class of boronic acid surrogates. These compounds are exceptionally stable, often crystalline, and easily handled solids that effectively "mask" the reactive boronic acid moiety. This stability is conferred by an intramolecular dative bond between the nitrogen and the vacant p-orbital of the boron atom, resulting in a stable tetrahedral boronate species. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and characterization of DABO boronates, with a focus on their practical application in synthetic and medicinal chemistry, particularly within the context of drug development.
The Challenge with Boronic Acids: A Need for Stability
Boronic acids (R-B(OH)₂) are foundational building blocks, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] In drug discovery, the boronic acid functional group is a key feature in approved drugs like bortezomib (Velcade®) and can act as a bioisostere for carbonyl or carboxyl groups, forming reversible covalent bonds with biological nucleophiles.[3][4]
Despite their utility, boronic acids suffer from significant stability issues:
-
Dehydration: They readily undergo dehydration to form cyclic boroxine trimers, complicating accurate measurement and reaction stoichiometry.[5]
-
Protodeboronation: The C-B bond can be cleaved under various conditions, especially in electron-rich or heteroaromatic systems, leading to undesired byproducts.[5]
-
Oxidative Instability: Boronic acids are susceptible to oxidation, a significant drawback in biological contexts where reactive oxygen species are present.[6][7]
-
Handling Difficulties: Many boronic acids, particularly those with heteroaromatic or vinyl groups, are not bench-stable solids and can decompose upon storage.[5]
These challenges necessitate the use of more stable boronic acid derivatives. While pinacol esters and potassium trifluoroborates offer improvements, DABO boronates provide a unique combination of exceptional stability, ease of synthesis, and direct utility in common chemical transformations.[5]
The DABO Boronate Solution: Structure and Stabilization
DABO boronates are formed through the simple condensation of a boronic acid with diethanolamine. The resulting bicyclic structure features a tetrahedral boron center stabilized by a coordinative dative bond from the diethanolamine nitrogen to the boron atom.[5] This intramolecular coordination satisfies the electron deficiency of the sp²-hybridized boron in a free boronic acid, imparting remarkable stability.
Core Physical Properties
The physical properties of DABO boronates make them highly attractive for use in research and development settings.
-
Appearance and State: They are typically white, crystalline, or microcrystalline solids, which facilitates easy handling, weighing, and storage.[5]
-
Stability: This is their most significant physical attribute. Heterocyclic DABO boronates can be stored open to the air for months without any measurable decomposition.[5] In one study, 2-furyl DABO boronate was stable for over 72 days in an open vial, whereas the parent boronic acid decomposed completely in under a week under the same conditions.[5] This robustness minimizes the need for inert atmosphere techniques for storage and handling.
-
Solubility: DABO boronates generally exhibit poor solubility in common organic solvents like dichloromethane and ethyl acetate.[5] This property is highly advantageous for their synthesis, as they often precipitate directly from the reaction mixture in high purity, obviating the need for chromatographic purification.[5]
-
Structural Data: The solid-state structure of DABO boronates has been confirmed by single-crystal X-ray diffraction, showing the characteristic tetrahedral boron center and the intramolecular N→B dative bond.[8]
Table 1: Comparative Properties of Boronic Acid Derivatives
| Property | Free Boronic Acid | Pinacol Boronate | DABO Boronate |
| Stability | Low (forms boroxines)[5] | Moderate to High[5] | Excellent (air/moisture stable)[1][5] |
| Physical State | Solid or oil | Liquid or solid | Crystalline Solid[5] |
| Purification | Recrystallization | Chromatography/Distillation[5] | Filtration/Trituration [5] |
| Handling | Often requires inert atm. | Bench-stable | Bench-stable [5] |
| Cost of Auxiliary | N/A | Moderate | Low (Diethanolamine is inexpensive)[5] |
Chemical Properties and Reactivity
The chemical behavior of DABO boronates is defined by the reversible nature of the N→B bond, allowing them to serve as protected, yet readily accessible, sources of boronic acids.
The "Masked" Boronic Acid: Reversible Hydrolysis
While stable in solid form and in aprotic solvents, DABO boronates readily hydrolyze back to the parent boronic acid and diethanolamine in the presence of water or protic solvents.[5] This equilibrium is the key to their utility; they remain protected during storage and handling but become activated in situ under typical reaction conditions, such as those used for Suzuki-Miyaura coupling.
Direct Use in Suzuki-Miyaura Cross-Coupling
A primary application of DABO boronates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. They can be used directly as coupling partners without a separate deprotection step.[5][9] The aqueous or protic co-solvents typically used in these reactions are sufficient to promote the slow release of the active boronic acid, which then enters the catalytic cycle.
Causality in Experimental Choice: The direct use of solid, air-stable DABO boronates eliminates the uncertainty associated with impure or partially dehydrated boronic acids. This leads to more reproducible reaction outcomes, as the stoichiometry of the active boron species is more accurately controlled. This is particularly valuable in high-throughput screening and library synthesis where reliability is paramount.
Experimental Protocols: Synthesis and Characterization
Trustworthy protocols are self-validating. The synthesis of DABO boronates is robust, often yielding a pure product by simple filtration, which can be immediately verified by characterization methods that directly probe the boron coordination state.
Protocol 1: General Synthesis of an Aryl-DABO Boronate
This protocol is adapted from established literature procedures.[5]
Objective: To synthesize a stable, solid DABO boronate from a commercially available arylboronic acid.
Materials:
-
Arylboronic acid (1.0 eq)
-
Diethanolamine (1.1 eq)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Stir plate, flask, filtration apparatus
Procedure:
-
To a flask open to the atmosphere, add the arylboronic acid.
-
Add dichloromethane (approx. 0.1-0.2 M concentration).
-
Add diethanolamine (1.1 eq) in one portion.
-
Stir the resulting suspension or solution at room temperature. The reaction is typically complete within 20-60 minutes. Formation of a white precipitate is a common indicator of product formation.
-
Isolate the solid product by vacuum filtration.
-
Wash Step: To remove any excess diethanolamine, triturate the collected solid with a small amount of ethyl acetate for 5-10 minutes.
-
Filter the solid again, washing with a small amount of fresh ethyl acetate.
-
Dry the resulting white solid under vacuum to yield the pure DABO boronate.
Scientific Rationale:
-
Stoichiometry: A slight excess of diethanolamine ensures complete conversion of the boronic acid.
-
Solvent Choice: DCM is a good solvent for the starting materials but a poor one for the DABO product, facilitating its precipitation. Ethyl acetate is used for washing because it effectively dissolves excess diethanolamine while leaving the desired product insoluble.[5]
-
Purification: The insolubility of the product provides a powerful, non-chromatographic purification method, which is highly efficient and scalable.
Protocol 2: Characterization Workflow
Objective: To confirm the structure and purity of the synthesized DABO boronate.
Step 1: ¹¹B NMR Spectroscopy
-
Method: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Expected Result: A relatively sharp signal in the range of δ = 5–15 ppm , characteristic of a tetracoordinate boronate species.[10][11] This is in stark contrast to the broad signal for a tricoordinate arylboronic acid, which appears around δ = 27–33 ppm .[12]
-
Rationale: ¹¹B NMR is the most direct method to verify the formation of the N→B dative bond and the change in boron coordination from trigonal planar to tetrahedral. It provides an unambiguous confirmation of success.
Step 2: ¹H and ¹³C NMR Spectroscopy
-
Method: Acquire standard ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra will show the signals for the aryl group and the diethanolamine backbone. The signals for the -CH₂- groups of the DEA moiety are typically complex multiplets.[5] In some cases, peak doubling may be observed due to the presence of rotamers.[5]
-
Rationale: These spectra confirm the presence of all structural components and help assess purity. The absence of signals corresponding to free boronic acid or boroxine is a key indicator.
Step 3: X-ray Crystallography (Optional but Definitive)
-
Method: Grow single crystals of the DABO boronate (often possible by slow evaporation or vapor diffusion).
-
Rationale: Provides the absolute, unambiguous solid-state structure of the molecule. This is the gold standard for structural proof and is essential for understanding intermolecular interactions in the solid state.[13]
Applications in Drug Development
The superior properties of DABO boronates directly address several challenges in the drug development pipeline.
-
Robust Building Blocks: In medicinal chemistry, the synthesis of complex molecules often requires numerous steps. Using DABO boronates ensures that the boronic acid moiety survives various reaction conditions until it is needed for a key coupling reaction. Their high purity and known stoichiometry improve the reliability of library synthesis.
-
Access to Unstable Boronates: They provide a practical way to handle and use otherwise unstable or non-isolable boronic acids, such as certain electron-rich heteroaryl boronates, expanding the accessible chemical space for drug design.[5]
-
Bioisosterism and Prodrug Potential: The boronic acid group is a valuable pharmacophore.[3][14] DABO boronates could potentially be explored as prodrugs, designed to be stable until they reach a specific physiological environment (e.g., an acidic microenvironment in a tumor) where hydrolysis would release the active boronic acid drug.
Conclusion
DABO boronates represent a significant advancement over traditional boronic acids. Their synthesis is simple and efficient, and their physical properties—most notably their exceptional bench-top stability and crystallinity—make them ideal reagents for both academic research and industrial drug development. By serving as a robust, "masked" form of boronic acids, they enhance the reliability, reproducibility, and scope of critical synthetic transformations like the Suzuki-Miyaura cross-coupling. For scientists working in drug discovery, DABO boronates are not merely an alternative but a superior tool for building molecular complexity and exploring novel chemical space.
References
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Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2395. [Link]
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Rettig, S. J., & Trotter, J. (1977). Crystal and Molecular Structure of B-Phenyl-diptychboroxazolidine. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
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PubChem. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
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Amanote Research. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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Ohmura, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10134-10139. [Link]
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Wang, L., et al. (2019). Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process. Molecules, 24(3), 429. [Link]
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Lee, H., et al. (2012). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS Medicinal Chemistry Letters, 3(4), 317-321. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1386. [Link]
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ResearchGate. (n.d.). ¹¹B NMR spectra of trigonal-planar boronate ester (B5); b) tetrahedral boronate ester (B5a). [Link]
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PubChem. (n.d.). DABO Boronate Promoted Conjugate Allylation of α,β-Unsaturated Aldehydes Using Copper(II) Catalysis. PubMed. [Link]
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Boller, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(14), 4531-4539. [Link]
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Boller, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. The Royal Society of Chemistry. [Link]
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Borates Today. (2021). Boronate Compounds. [Link]
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ResearchGate. (n.d.). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. [Link]
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Ali, A., et al. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 27(15), 4991. [Link]
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ResearchGate. (n.d.). Boronic acids as a bioisostere of carbonyl compounds and their interactions with biological nucleophiles. [Link]
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Chong, E., et al. (2016). DABO Boronate Promoted Conjugate Allylation of α,β-Unsaturated Aldehydes Using Copper(II) Catalysis. The Journal of Organic Chemistry, 81(15), 6774-6778. [Link]
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ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
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An In-Depth Technical Guide to the Stability and Handling of 2-Cyclohexyl-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and handling of 2-Cyclohexyl-1,3,6,2-dioxazaborocane, a key intermediate in organic synthesis and a potential building block in drug development. This document synthesizes critical information on the compound's chemical properties, stability profile under various conditions, and best practices for its safe handling and storage. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the necessary knowledge for the effective and safe utilization of this versatile reagent.
Introduction: The Significance of this compound
This compound, a member of the dioxazaborocane class of compounds, serves as a stable, protected form of cyclohexylboronic acid. The unique structural feature of this class of molecules is the transannular dative bond between the nitrogen and boron atoms, which imparts significant stability to the bicyclic structure[1]. This intramolecular coordination shifts the geometry around the boron atom from a trigonal planar to a more tetrahedral configuration, thereby moderating its reactivity and enhancing its shelf-life compared to the parent boronic acid[1].
The primary utility of this compound lies in its application as a boronic acid surrogate in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[2][3]. Its role as a protecting group allows for the slow release of the reactive boronic acid under specific conditions, offering greater control over reaction stoichiometry and minimizing side reactions associated with free boronic acids. Furthermore, the burgeoning field of boron-containing pharmaceuticals highlights the potential of such compounds as pro-drugs, where the dioxazaborocane moiety can be designed for controlled release of a biologically active boronic acid derivative in vivo[4].
This guide will delve into the critical aspects of stability and handling, providing a foundational understanding for scientists working with this compound.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Reference |
| CAS Number | 122035-40-9 | [5][6][7] |
| Molecular Formula | C₁₀H₂₀BNO₂ | [5][6][7] |
| Molecular Weight | 197.08 g/mol | [5][6] |
| Appearance | Typically a clear solution or solid | [7] |
| Boiling Point | 368.773 °C at 760 mmHg | [7] |
| Density | 1.039 g/cm³ | [7] |
| Flash Point | 176.828 °C | [7] |
| Refractive Index | 1.474 | [7] |
| Solubility | Soluble in water | [7] |
Stability Profile
The stability of this compound is a multifaceted issue, influenced by factors such as pH, temperature, and the presence of moisture.
Hydrolytic Stability
The dioxazaborocane ring is susceptible to hydrolysis, which cleaves the B-O bonds to release cyclohexylboronic acid and diethanolamine. This process is reversible and highly dependent on the pH of the medium.
Research on analogous 1,3,6,2-dioxazaborocanes has demonstrated a characteristic bell-shaped dependency of stability on pH[1]. The highest stability is generally observed in neutral to slightly basic conditions. This is attributed to the pKa values of the parent diethanolamine and the boronic acid being closely matched, which minimizes the concentration of reactive ionic species that can catalyze hydrolysis[1]. In highly acidic or strongly alkaline solutions, the rate of hydrolysis is expected to increase.
Key Insight for Researchers: For applications where the integrity of the dioxazaborocane ring is crucial, maintaining a neutral to slightly basic pH is recommended. Conversely, to liberate the free boronic acid for subsequent reactions, adjusting the pH to acidic or strongly basic conditions can facilitate the deprotection.
Thermal Stability
Experimental Protocol: Assessing Thermal Stability
To quantitatively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Objective: To determine the onset of thermal decomposition and identify any phase transitions.
Methodology: TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan and a reference pan into the TGA-DSC instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of at least 500 °C.
-
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of decomposition.
-
The DSC curve will reveal endothermic or exothermic events, such as melting, boiling, or decomposition.
-
Compatibility with Solvents
This compound is reported to be soluble in water. Its compatibility with various organic solvents is a critical consideration for its use in synthesis.
-
Protic Solvents: Protic solvents, such as alcohols and water, can participate in hydrolysis of the dioxazaborocane ring, especially under acidic or basic conditions.
-
Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF) are generally suitable for reactions where the integrity of the dioxazaborocane is desired. However, it is imperative that these solvents are anhydrous, as trace amounts of water can lead to gradual hydrolysis.
Recommendation: For reactions requiring the intact dioxazaborocane, use freshly dried aprotic solvents under an inert atmosphere.
Safe Handling and Storage
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of related boronic acid derivatives and general principles of laboratory safety. A safety data sheet for the closely related cyclohexylboronic acid pinacol ester indicates that it can cause skin and eye irritation and may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust, vapors, or mists.
-
Prevent contact with skin and eyes.
-
As boronic acid derivatives can be sensitive to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or for reactions where hydrolysis is undesirable.
-
Ground all equipment when transferring large quantities to prevent static discharge.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from moisture and direct sunlight.
-
Storage under an inert atmosphere is recommended to prolong shelf life and prevent degradation.
Applications in Drug Development and Organic Synthesis
The unique properties of this compound make it a valuable tool in both academic and industrial research.
Boronic Acid Protecting Group in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds[3]. While boronic acids are essential partners in this reaction, they can be prone to decomposition (protodeboronation) and the formation of boroxine anhydrides, which can complicate reaction stoichiometry. This compound serves as a stable precursor that can slowly release the active cyclohexylboronic acid under the reaction conditions, often leading to more reproducible and higher-yielding transformations.
Illustrative Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl halide with cyclohexylboronic acid, generated in situ from this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Potential as a Boronic Acid Pro-drug
Boron-containing compounds have emerged as a promising class of pharmaceuticals, with several approved drugs for the treatment of cancers and infectious diseases[4]. The boronic acid functional group can act as a serine protease inhibitor by forming a reversible covalent bond with the active site serine residue. The dioxazaborocane moiety can serve as a pro-drug strategy to improve the pharmacokinetic properties of a boronic acid-based drug, such as its stability, solubility, and cell permeability. The in vivo hydrolysis of the dioxazaborocane would then release the active pharmaceutical ingredient at the target site.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its enhanced stability compared to the parent boronic acid, coupled with its ability to act as a protected form of this reactive species, offers considerable advantages in a range of applications. A thorough understanding of its stability profile, particularly its sensitivity to moisture and pH, is essential for its successful utilization. By adhering to the safe handling and storage procedures outlined in this guide, researchers can confidently and safely incorporate this versatile compound into their synthetic endeavors. Further research into the quantitative stability and reaction kinetics of this compound will undoubtedly expand its utility and solidify its place as a key tool in the chemist's arsenal.
References
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- John, J., Rugmini, S. D., & Nair, B. S. (2018). Kinetic Analysis of Thermal Decomposition of Spiroborate Ester of Curcumin with Malonic Acid.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]
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- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
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ResearchGate. (2025). 2-(6-Bromopyridin-2-yl)-6-methyl-[5][8][9]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Dvořák, M., et al. (2018). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
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An In-depth Technical Guide to the Mechanism of Dioxazaborocane Formation with Diethanolamine
Abstract
Dioxazaborocanes, the condensation products of boronic acids and diethanolamine, have transitioned from simple adducts for isolation to key functional groups in advanced materials and drug development.[1] Their unique structure, featuring a dative B-N bond, imparts distinct stability and reactivity profiles compared to other boronate esters.[2][3] This guide provides an in-depth examination of the formation mechanism of dioxazaborocanes. We will explore the core reaction pathway, delve into the kinetic and thermodynamic drivers, discuss the influence of substituents, and provide validated experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.
Introduction: The Significance of the Dioxazaborocane Moiety
First described in the 1950s, dioxazaborocanes were initially used as a straightforward method to isolate and characterize boronic acid intermediates.[1] Boronic acids themselves are foundational building blocks in organic synthesis, most famously for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] However, the inherent instability of many boronic acids, particularly their propensity for dehydration to form boroxines, presented a challenge. The reaction with diethanolamine (DEA) to form the stable, crystalline dioxazaborocane provided a practical solution for protection and purification.
The structure is a bicyclic system where the boron atom is tetracoordinated, forming two B-O bonds within a six-membered ring and a dative, coordinative bond with the nitrogen atom of diethanolamine.[2][3] This intramolecular Lewis acid-base interaction is the key to the structure's unique stability. In recent years, the role of dioxazaborocanes has expanded significantly. They are now recognized as:
-
Stable Protecting Groups: Offering a robust alternative for protecting the boronic acid functionality during multi-step synthesis.
-
Directly Reactive Species: Participating in chemical transformations where they can be equivalent or superior to the parent boronic acid.[1]
-
Fluoride-Free Alternatives: Posing a promising substitute for organotrifluoroborate salts in various applications.
-
Dynamic Covalent Linkages: Utilized in the construction of advanced materials like vitrimers (self-healing polymers) and functionalized epoxy resins.[2]
For drug development professionals, the boron atom is of increasing interest. Boron-containing compounds, including the FDA-approved drugs Bortezomib (Velcade), Ixazomib, and Vaborbactam, highlight the element's capacity to act as a key pharmacophore, often by interacting with enzyme active sites.[5][6] Understanding the formation and stability of dioxazaborocanes is crucial for designing novel boron-based therapeutics and drug delivery systems with controlled release profiles.[7]
The Core Formation Mechanism: A Stepwise Condensation
The formation of a dioxazaborocane is a reversible condensation reaction between a boronic acid (or its ester) and diethanolamine, typically involving the elimination of two molecules of water. The overall reaction is an equilibrium process.
R-B(OH)₂ + HN(CH₂CH₂OH)₂ ⇌ R-B(OCH₂CH₂)₂NH + 2 H₂O
The mechanism proceeds through several key steps, driven by the formation of stable B-O and B-N bonds.
Step 1: Initial Esterification
The reaction initiates with the nucleophilic attack of one of the hydroxyl groups of diethanolamine on the electrophilic boron atom of the boronic acid. This is a standard esterification process. The boron atom in a boronic acid is Lewis acidic, and its pKa is lowered by electron-withdrawing groups, facilitating this initial interaction.[3]
Step 2: First Ring Closure
Following the initial esterification, the second hydroxyl group of the same diethanolamine molecule attacks the boron center. This intramolecular reaction is entropically favored and results in the formation of a six-membered dioxaborinane ring and the elimination of a second water molecule.
Step 3: Transannular N→B Dative Bond Formation
This is the defining step in dioxazaborocane formation. The lone pair of electrons on the nitrogen atom of diethanolamine attacks the now electron-deficient, tricoordinate boron atom. This forms a dative, transannular bond, causing the boron to rehybridize from sp² (trigonal planar) to sp³ (tetrahedral).[3][4] This intramolecular Lewis acid-base adduct formation is the primary source of the dioxazaborocane's enhanced stability compared to simple boronate esters.[3]
Below is a diagram illustrating this mechanistic pathway.
Caption: The reaction pathway from reactants to the stable dioxazaborocane product.
Kinetics and Thermodynamics: Driving Forces and Controllable Factors
The formation of dioxazaborocanes is an equilibrium process, and the position of this equilibrium can be controlled by several factors.
-
Water Removal: As water is a product of the condensation, its removal (e.g., through azeotropic distillation with a solvent like toluene or using a Dean-Stark apparatus) drives the reaction toward the product side, in accordance with Le Châtelier's principle.
-
pH Dependence: The stability of the dioxazaborocane is pH-dependent. Studies have shown a bell-shaped dependency, with maximum stability achieved when the pKa values of the specific diethanolamine derivative and the boronic acid are closely matched.[7] At low pH, protonation of the nitrogen can disrupt the dative bond, while at high pH, the formation of tetracoordinate borate species can lead to hydrolysis.
-
Solvent: The reaction is often performed in aprotic solvents to facilitate water removal. However, the equilibrium has been studied extensively in aqueous solutions, which is highly relevant for biological and drug delivery applications.[7]
-
Substituent Effects: The electronic and steric properties of the 'R' group on the boronic acid and any substituents on the diethanolamine backbone significantly impact both the kinetics and thermodynamics of the reaction.
A recent study systematically investigated these effects, demonstrating that the association constant can be tuned from 10⁰ to 10³ M⁻¹.[7] Furthermore, the kinetics of hydrolysis (the reverse reaction) could be controlled over five orders of magnitude primarily based on the steric hindrance around the boron atom.[7] This tunability is critical for applications requiring scheduled cleavage, such as in "smart" drug delivery systems.[7]
| Factor | Influence on Dioxazaborocane Formation | Causality |
| Water Concentration | Inverse relationship; lower water concentration favors product formation. | The reaction is a condensation that produces water; its removal shifts the equilibrium to the right. |
| pH | Optimal formation occurs when pKa(DEA) ≈ pKa(Boronic Acid).[7] | Balances the need for a nucleophilic amine with the avoidance of borate formation or amine protonation. |
| Steric Hindrance | Large substituents on boron or DEA can slow both formation and hydrolysis rates.[7] | Steric bulk impedes the approach of reactants and the solvent molecules required for hydrolysis. |
| Electronic Effects | Electron-withdrawing groups on the boronic acid 'R' group increase Lewis acidity. | A more electrophilic boron center reacts faster with the nucleophilic diethanolamine. |
Experimental Protocol: Synthesis of Phenyl-Dioxazaborocane
This section provides a self-validating, step-by-step methodology for the synthesis of a representative dioxazaborocane.
Objective: To synthesize 6-phenyl-4,8-dioxa-1-aza-6-borabicyclo[3.3.1]nonane from phenylboronic acid and diethanolamine.
Materials:
-
Phenylboronic Acid (1.00 g)
-
Diethanolamine (0.86 g)
-
Toluene (50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
100 mL Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of a dioxazaborocane.
Procedure:
-
Setup: Assemble the Dean-Stark apparatus with the 100 mL round-bottom flask and reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add phenylboronic acid (1.00 g), diethanolamine (0.86 g, ~1.05 equivalents), a magnetic stir bar, and toluene (50 mL).
-
Causality: A slight excess of diethanolamine ensures the complete consumption of the more expensive boronic acid. Toluene is chosen as it forms an azeotrope with water, allowing for its efficient removal.
-
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The theoretical amount of water to be collected is approximately 0.295 mL.
-
Self-Validation: The collection of the expected amount of water is a primary indicator that the condensation reaction is complete.
-
-
Workup: Allow the reaction mixture to cool to room temperature. The solution should be clear. If any cloudiness persists, it can be filtered.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be obtained as a white or off-white solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
-
Drying & Characterization: Dry the purified crystals under vacuum. The final product should be characterized to confirm its identity and purity using techniques like NMR, IR spectroscopy, and Mass Spectrometry.
Characterization Techniques
Confirming the formation of the dioxazaborocane structure relies on a suite of spectroscopic techniques.
-
¹¹B NMR Spectroscopy: This is the most definitive method. The boron atom in the starting boronic acid (sp² hybridized) will have a chemical shift typically in the range of δ 28-34 ppm. Upon formation of the tetracoordinate (sp³ hybridized) dioxazaborocane, the signal will shift significantly upfield to approximately δ 5-15 ppm.
-
¹H and ¹³C NMR Spectroscopy: These spectra will confirm the overall structure. The methylene protons (CH₂) of the diethanolamine moiety often show complex splitting patterns due to the rigid bicyclic structure.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching bands from the boronic acid (~3200-3600 cm⁻¹) and diethanolamine (~3100-3500 cm⁻¹) is a key indicator of reaction completion. The appearance of a strong B-N stretching band can also be observed.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation of the two reactant molecules.
Conclusion
The formation of dioxazaborocanes via the condensation of boronic acids and diethanolamine is a robust and versatile reaction. The mechanism is a stepwise process culminating in the formation of a stabilizing intramolecular B-N dative bond, which converts the boron center to a tetrahedral geometry. This transformation is an equilibrium that can be readily controlled by experimental conditions, particularly the removal of water. The stability and kinetic profile of these compounds can be finely tuned through substituent effects, making them highly attractive for applications ranging from synthetic protection strategies to the design of advanced polymers and sophisticated drug delivery systems. The experimental and characterization methods outlined in this guide provide a solid foundation for researchers to confidently synthesize and validate these valuable chemical entities.
References
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Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing).
-
Dioxazaborocanes: Old Adducts, New Tricks | Request PDF - ResearchGate.
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Growth rates and water stability of 2D boronate ester covalent organic frameworks - Nature Communications.
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Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties - ACS Publications.
-
Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed.
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH.
-
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing).
-
Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing).
-
Dioxazaborocanes: old adducts, new tricks – Organic & Biomolecular Chemistry Blog.
-
A Water-Stable Boronate Ester Cage | Organic Chemistry - ChemRxiv.
-
Investigation into the Synthesis and Characterization of Poly(Dioxaborolane)S - University of South Carolina Scholar Commons.
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Reaction between water and boronic acids. | Download Scientific Diagram - ResearchGate.
-
Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Request PDF - ResearchGate.
-
Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers - ResearchGate.
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI.
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The Use of Carboranes in Cancer Drug Development - ClinMed International Library.
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI.
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The Chemistry and Application of 1,3,6,2-Dioxazaborocane Heterocycles: A Technical Guide
Abstract
The 1,3,6,2-dioxazaborocane ring system, a unique eight-membered heterocycle, has garnered considerable attention in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, structural characteristics, and diverse applications of these fascinating molecules. We will delve into the fundamental principles governing their stability and reactivity, explore detailed synthetic protocols, and highlight their emerging roles in drug discovery, materials science, and catalysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of 1,3,6,2-dioxazaborocanes in their respective fields.
Introduction: The Unique Architecture of 1,3,6,2-Dioxazaborocanes
At the heart of the 1,3,6,2-dioxazaborocane heterocycle lies a distinctive structural feature: a transannular dative bond between the nitrogen and boron atoms.[1] This intramolecular coordination creates a bicyclic structure, imparting significant stability to the molecule and influencing its overall geometry. The boron atom shifts from a trigonal planar to a more tetrahedral configuration, a key factor governing the reactivity and properties of these compounds.[1] The strength of this B-N dative bond can be modulated by the substituents on both the boron and nitrogen atoms, allowing for fine-tuning of the molecule's chemical and physical characteristics.[1]
First described in the mid-20th century, 1,3,6,2-dioxazaborocanes were initially utilized as a practical means to isolate and characterize boronic acids.[2] However, their utility has since expanded significantly, with recent research uncovering their potential in a wide array of applications. This guide will explore the journey of these heterocycles from simple adducts to versatile building blocks in modern chemistry.
Caption: General structure of a 1,3,6,2-dioxazaborocane heterocycle.
Synthetic Methodologies: Crafting the Dioxazaborocane Core
The most common and straightforward method for the synthesis of 1,3,6,2-dioxazaborocanes is the condensation reaction between a diethanolamine derivative and a boronic acid.[1] This reaction is typically thermally driven, often with the removal of water to drive the equilibrium towards product formation.
General Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of a representative 1,3,6,2-dioxazaborocane, 2-phenyl-1,3,6,2-dioxazaborocane.
Materials:
-
Phenylboronic acid
-
Diethanolamine
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add equimolar amounts of phenylboronic acid and diethanolamine.
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,3,6,2-dioxazaborocane.
Caption: A generalized workflow for the synthesis of 1,3,6,2-dioxazaborocanes.
Structural Characterization: Unveiling the Molecular Architecture
The definitive structural elucidation of 1,3,6,2-dioxazaborocanes relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of these heterocycles.
-
¹H and ¹³C NMR: These spectra provide information about the proton and carbon framework of the molecule, confirming the connectivity of the diethanolamine backbone and the nature of the substituents on the boron and nitrogen atoms.
-
¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR provides direct insight into the coordination environment of the boron atom.[3] In 1,3,6,2-dioxazaborocanes, the tetracoordinate nature of the boron atom due to the B-N dative bond typically results in a characteristic chemical shift in the ¹¹B NMR spectrum, which is distinct from that of the corresponding trigonal boronic acid.[1] The chemical shift can be influenced by the substituents on the boron and nitrogen atoms.[1]
Practical Considerations for ¹¹B NMR:
-
Due to the quadrupolar nature of the ¹¹B nucleus, NMR signals can be broad.
-
Acquisition parameters may need to be optimized to obtain high-quality spectra.
-
The use of quartz NMR tubes can help to minimize background signals from borosilicate glass.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of 1,3,6,2-dioxazaborocanes in the solid state. This technique is crucial for:
-
Confirming the B-N Dative Bond: X-ray crystallography allows for the precise measurement of the B-N bond distance, providing definitive evidence of the transannular interaction.[1]
-
Determining Bond Lengths and Angles: Detailed geometric parameters, including B-O, C-N, and C-O bond lengths and the bond angles around the boron and nitrogen atoms, can be accurately determined.[1] This data is invaluable for understanding the strain and conformation of the eight-membered ring.
-
Analyzing Intermolecular Interactions: Crystal packing and intermolecular forces, such as hydrogen bonding, can be visualized, providing insights into the solid-state properties of these compounds.
| Structural Parameter | Typical Range | Significance |
| B-N Bond Distance | 1.6 - 1.7 Å | Confirms the presence and strength of the dative bond.[1] |
| B-O Bond Distance | 1.4 - 1.5 Å | Reflects the covalent bonding within the dioxaborocane ring.[1] |
| Coordination Geometry at Boron | Distorted Tetrahedral | A direct consequence of the B-N intramolecular coordination.[1] |
Applications in Medicinal Chemistry: A Scaffold for Drug Discovery
The unique structural and electronic properties of 1,3,6,2-dioxazaborocanes make them attractive scaffolds for the design of novel therapeutic agents. Their ability to act as stable, yet reversibly masked, boronic acids is a key feature in this regard.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases, by forming a stable, tetrahedral intermediate with the active site serine residue. The 1,3,6,2-dioxazaborocane moiety can serve as a prodrug form of a boronic acid, protecting it from premature degradation and releasing the active boronic acid at the target site. While specific IC50 values for 1,3,6,2-dioxazaborocane derivatives are not extensively reported in publicly available literature, the principle of using N-B coordinated boronic esters as inhibitors is well-established. For instance, boronic acid derivatives have shown inhibitory activity against tyrosinase, with IC50 values in the micromolar range.[4] One study on boronic acid derivatives as tyrosinase inhibitors reported IC50 values ranging from 1.4 µM to 16.3 µM depending on the substitution pattern.[4] This highlights the potential for designing potent enzyme inhibitors based on the 1,3,6,2-dioxazaborocane scaffold.
Caption: Proposed mechanism of enzyme inhibition by a 1,3,6,2-dioxazaborocane prodrug.
Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that relies on the selective accumulation of boron-10 (¹⁰B) in tumor cells.[5] Upon irradiation with thermal neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 nuclei that selectively destroy the cancer cells. 1,3,6,2-Dioxazaborocanes can be designed to target tumor cells, delivering the necessary ¹⁰B payload for effective BNCT.
Applications in Materials Science: Building Blocks for Advanced Polymers
The dynamic nature of the boronic ester linkage within the 1,3,6,2-dioxazaborocane structure has been exploited in the development of advanced polymer materials with tunable properties.
Dynamic Covalent Chemistry and Self-Healing Materials
The reversible formation and cleavage of the B-O bonds in dioxazaborocanes allow for their incorporation into polymer networks as dynamic crosslinkers. These materials, known as vitrimers, exhibit properties of both thermoplastics and thermosets. At elevated temperatures, the dynamic exchange of the boronic ester crosslinks allows the material to be reprocessed and reshaped, while at ambient temperatures, the crosslinks provide mechanical robustness. This dynamic nature also endows these materials with self-healing capabilities.
Recent studies on polyhydroxyurethane (PHU) vitrimers incorporating dioxazaborocane moieties have demonstrated significant improvements in their mechanical properties.[6]
| Property | Enhancement with Dioxazaborocane |
| Tensile Strength | +65–170% |
| Break Strain | +125–300% |
| Tensile Toughness | ~4–11× increase |
Data adapted from a study on PHU vitrimers.[6]
The enhanced performance is attributed to the stabilizing effect of the B-N dative bond, which improves thermal and hydrolytic stability.[6]
Catalytic Applications: An Emerging Frontier
While the use of boronic acids in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established, the direct catalytic application of 1,3,6,2-dioxazaborocane heterocycles is a less explored area. However, their ability to act as ligands for transition metals opens up possibilities for their use in catalysis. The nitrogen and oxygen atoms within the dioxazaborocane ring can coordinate to a metal center, potentially influencing its catalytic activity and selectivity. Further research is needed to fully explore the potential of these heterocycles as ligands or catalysts in their own right.
Conclusion and Future Outlook
The 1,3,6,2-dioxazaborocane heterocycle has evolved from a simple derivative for boronic acid protection to a versatile platform for a wide range of applications. Its unique structural feature, the B-N transannular dative bond, imparts stability and dictates its chemical behavior. The straightforward synthesis and the tunability of its properties make it an attractive building block for medicinal chemists and materials scientists.
Future research in this field is likely to focus on:
-
The development of novel synthetic methodologies to access a wider diversity of substituted 1,3,6,2-dioxazaborocanes.
-
A deeper exploration of their therapeutic potential, including the design of targeted drug delivery systems and more potent enzyme inhibitors with detailed structure-activity relationship studies.
-
The expansion of their applications in materials science, including the development of new smart materials with tailored dynamic properties.
-
The investigation of their catalytic activity, both as ligands and as standalone catalysts.
As our understanding of the fundamental chemistry of these heterocycles grows, so too will the opportunities to harness their unique properties for the advancement of science and technology.
References
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Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace Repository, University of Toronto. [Link]
-
Synthesis and structures of new 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment. ResearchGate. [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health. [Link]
-
Dioxazaborocanes: old adducts, new tricks. Royal Society of Chemistry. [Link]
-
11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. National Institutes of Health. [Link]
-
11B NMR Spectroscopy. Institute of Chemistry Ceylon. [Link]
-
Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. ResearchGate. [Link]
-
IC50 and selectivity index values of the compounds. ResearchGate. [Link]
-
Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. ResearchGate. [Link]
-
Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. National Institutes of Health. [Link]
-
X-ray crystal structure of 1 . Selected bond lengths (Å) and bond angles (deg). ResearchGate. [Link]
-
Help with determining IC50 for enzyme inhibitors. Reddit. [Link]
-
Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors. National Institutes of Health. [Link]
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- 4. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
The Surrogate Solution: Harnessing Air-Stable Boronic Acid Alternatives for Robust and Reproducible Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in academic research and pharmaceutical drug development.[1] Its power lies in the versatile carbon-carbon bond formation facilitated by organoboron reagents. However, the practical application of this chemistry is often hampered by the inherent instability of many boronic acids, which are prone to decomposition via pathways like protodeboronation, oxidation, and the formation of boroxine trimers.[1][2] This instability compromises storage, complicates purification, and leads to inconsistent reaction yields, particularly with challenging substrates. This guide provides an in-depth exploration of two classes of air-stable boronic acid surrogates—N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates (R-BF₃K)—that overcome these critical limitations. We will delve into the mechanistic basis for their stability, provide field-proven protocols for their synthesis and application, and offer a comparative analysis to guide rational selection in complex synthetic design.
The Boronic Acid Stability Problem: A Barrier to Progress
The utility of boronic acids is frequently undermined by their limited shelf-life and decomposition under reaction conditions.[3][4] Key classes of boronic acids, including many 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable.[3][4] Decomposition can be accelerated by heat, base, or the palladium catalyst itself, creating a scenario where the degradation of the boronic acid competes directly with the desired cross-coupling reaction.[4] This leads to several practical challenges:
-
Inconsistent Stoichiometry: Degradation upon storage means the actual concentration of the active reagent is often unknown, leading to poor reproducibility.
-
Reduced Reaction Efficiency: In situ decomposition lowers the effective concentration of the nucleophilic partner, resulting in incomplete conversions and lower yields.
-
Purification Difficulties: Boronic acids are highly polar and can be challenging to purify via standard silica gel chromatography, often streaking or decomposing on the column.[2][5]
These challenges necessitated the development of "surrogates"—protected forms of boronic acids that are robust, easy to handle, and can release the active species under specific, controlled conditions.
Surrogate Strategy I: N-Methyliminodiacetic Acid (MIDA) Boronates
Professor Martin Burke's development of N-methyliminodiacetic acid (MIDA) boronates provided a transformative solution to the instability problem.[1] The underlying principle is the rehybridization of the boron center from a reactive, sp²-hybridized trigonal planar geometry to a protected, sp³-hybridized tetrahedral state.[1] The tridentate MIDA ligand forms a stable dative bond with the vacant p-orbital of the boron atom, effectively "caging" the boronic acid.
Sources
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Methodological & Application
Introduction: The Challenge of Boronic Acid Stability in Cross-Coupling
An Application Guide to Controlled Suzuki-Miyaura Coupling Using N-Methyliminodiacetic Acid (MIDA) Boronates
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At its heart lies the organoboron reagent, typically a boronic acid. However, the utility of many boronic acids is hampered by their inherent instability. Issues such as protodeboronation, oxidation, and a propensity for self-coupling (homocoupling) under reaction conditions can lead to diminished yields and complex product mixtures.[3][4] This is particularly problematic for some of the most desirable building blocks, including those derived from heterocycles, vinyl groups, and cyclopropanes.[4][5]
To address these stability issues, researchers have explored various protecting group strategies. While the specific reagent 2-Cyclohexyl-1,3,6,2-dioxazaborocane is noted, the most extensively developed, validated, and broadly adopted platform for controlled cross-coupling is the use of N-methyliminodiacetic acid (MIDA) boronates .[6][7] Developed by the Burke group, MIDA boronates serve as robust, air-stable, crystalline solids that are compatible with a wide range of synthetic transformations, including silica gel chromatography.[8][9] They function as a "slow-release" surrogate for the corresponding boronic acid, providing a general and powerful solution to the instability problem.[4][5]
This guide provides a detailed overview of the MIDA boronate platform, explaining the mechanistic principles behind its success and offering detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions.
The Mechanistic Advantage: Why MIDA Boronates Work
The success of MIDA boronates stems from a simple yet elegant structural change at the boron center. The MIDA ligand chelates the boron atom, transforming it from a trigonal planar, sp²-hybridized state (in the free boronic acid) to a more stable tetrahedral, sp³-hybridized state.[9] This tetrahedral configuration effectively "protects" the C-B bond by increasing its steric bulk and reducing the Lewis acidity of the boron center.[6][9]
As a result, the MIDA boronate is inert under the anhydrous conditions typically used for Suzuki-Miyaura coupling.[9] It does not readily participate in the transmetalation step of the catalytic cycle. However, in the presence of a mild aqueous base (e.g., K₃PO₄), the MIDA ligand is slowly hydrolyzed. This controlled hydrolysis releases the free, active boronic acid in situ at a very low concentration. The freshly generated boronic acid can then efficiently engage in the catalytic cycle. This "slow-release" mechanism is the key to its success, as it minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing decomposition pathways and favoring the desired cross-coupling.[4][6]
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- 9. researchgate.net [researchgate.net]
Introduction: Overcoming the Instability of Boronic Acids in Suzuki-Miyaura Coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling with DABO Boronates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or pseudohalide, is indispensable in academic research and the industrial production of pharmaceuticals and fine chemicals. However, the practical application of this powerful tool is often hampered by the inherent instability of its key nucleophilic partner: the boronic acid.[1]
Many boronic acids, particularly those containing heteroaryl motifs, are prone to decomposition through pathways like protodeboronation and the formation of cyclic boroxine trimers.[3][4] This instability complicates reaction stoichiometry, reduces reproducibility, and can lead to significantly lower yields. To address these challenges, chemists have developed more robust boronic acid surrogates. Among the most practical and effective are the diethanolamine (DEA) complexes of boronic acids, known as 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes, or DABO boronates .
DABO boronates are air-stable, crystalline solids that serve as exceptionally reliable reagents for Suzuki-Miyaura reactions.[3][5] They are easily prepared, convenient to handle, and function as "masked" boronic acids that hydrolyze in situ under standard coupling conditions to release the active coupling partner.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of DABO boronates in palladium-catalyzed cross-coupling reactions, explaining the mechanistic rationale behind the protocol and offering field-proven insights for success.
The Scientific Rationale: Why Choose DABO Boronates?
The superiority of DABO boronates over free boronic acids stems from their unique structure, where the vacant p-orbital of the boron atom is occupied by a dative bond from the nitrogen of diethanolamine. This tetrahedral boronate species provides significant advantages:
-
Exceptional Stability: DABO boronates are bench-stable solids that are resistant to degradation by air and moisture. Heterocyclic DABO boronates, which are notoriously unstable as free boronic acids, can be stored in a vial open to the air for months with no observable decomposition.[3][5] This contrasts sharply with reagents like 2-furylboronic acid, which can completely decompose in under a week.[3] This stability ensures accurate stoichiometry and enhances reaction reproducibility.
-
Ease of Preparation and Handling: The synthesis of DABO boronates is a simple and efficient process, typically involving stirring the corresponding boronic acid with diethanolamine in a solvent like dichloromethane at room temperature.[3][6] The resulting crystalline solid can be isolated in high yield by simple filtration, avoiding the need for chromatography.[3]
-
Cost-Effectiveness: Diethanolamine is an inexpensive and readily available auxiliary, making DABO boronates a more economical choice compared to other stabilizing surrogates like MIDA boronates or potassium trifluoroborates.[3]
-
Controlled Release Mechanism: DABO boronates are not directly active in the catalytic cycle. They require the presence of a protic solvent, such as water, to hydrolyze and slowly release the free boronic acid.[3] This controlled release minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, suppressing decomposition pathways like protodeboronation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][7] Understanding this mechanism is key to rationalizing the reaction conditions.
Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents:
-
Aryl/Vinyl Halide (or Triflate): (1.0 equiv)
-
DABO Boronate: (1.1–1.5 equiv)
-
Base: Finely powdered K₃PO₄, Cs₂CO₃, or K₂CO₃ (2.0–3.0 equiv)
-
Palladium Precatalyst: e.g., Pd(OAc)₂, XPhos Pd G3 (0.5–2 mol%)
-
Ligand: e.g., JohnPhos, XPhos, SPhos (1-4 mol%)
-
Solvent: Degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 10:1, Toluene/H₂O 10:1)
Procedure:
-
Vessel Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the DABO boronate (e.g., 1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv). [6]2. Inert Atmosphere: Seal the vessel with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Maintaining an oxygen-free environment is critical to prevent catalyst decomposition and homocoupling side reactions. [6][8]3. Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C). [6]6. Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Parameter Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the judicious choice of four key components. The following table provides a summary of common choices and their rationale.
| Component | Common Examples | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ is an inexpensive, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. [3]Buchwald precatalysts are often more efficient for challenging or sterically hindered substrates as they provide a reliable and rapid generation of the active Pd(0) species. |
| Ligand | Monodentate: PPh₃, JohnPhos, XPhos, SPhosBidentate: dppf | The ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity. For DABO boronates, bulky, electron-rich monodentate ligands like JohnPhos and XPhos have proven to be highly effective for a broad range of substrates, including challenging heteroaryl couplings. [3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The base is essential for activating the boronic acid (released from the DABO complex) for transmetalation. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is more soluble and often used for difficult couplings. K₂CO₃ or KF are milder options that can help suppress base-mediated side reactions like protodeboronation. [6] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A protic co-solvent (typically water) is required when using DABO boronates to facilitate their hydrolysis to the active boronic acid. [3][5]The organic solvent (e.g., dioxane, toluene) ensures the solubility of the organic substrates and catalyst system. Ensure solvents are properly degassed to remove oxygen. |
Common Issues & Solutions:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active catalyst system (e.g., a Buchwald precatalyst and ligand), or using a stronger base like Cs₂CO₃. Ensure the reaction is truly under an inert atmosphere. [6]* Protodeboronation: If significant amounts of the de-boronated starting material are observed, it indicates that the hydrolysis and subsequent protonolysis of the C-B bond is outcompeting the cross-coupling. This is more common with electron-rich or certain heteroaryl boronates. [4][6]Try switching to a milder base (K₂CO₃) or lowering the reaction temperature.
-
Homocoupling of Boronate: The formation of an R²-R² dimer arises from the oxidative coupling of two boronate molecules. This is often caused by the presence of oxygen. Ensure all reagents are pure and the inerting procedure is rigorous. [6]
Conclusion
DABO boronates represent a significant advancement in the practical application of the Suzuki-Miyaura cross-coupling reaction. By converting unstable boronic acids into robust, easy-to-handle crystalline solids, they solve long-standing issues of stability and reproducibility. Their use, combined with a rational selection of modern palladium catalysts and ligands, provides a powerful and reliable platform for the synthesis of complex molecules. This protocol and the accompanying technical insights empower researchers to confidently employ this valuable tool in drug discovery, process development, and materials science.
References
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Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2396. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available at: [Link]
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ResearchGate. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Amanote Research. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Amanote Research. Available at: [Link]
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ACS Publications. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 47(26), 4855-4858. Available at: [Link]
-
Wang, L., & He, W. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-6. Available at: [Link]
-
Gooßen, L. J., & Ghosh, K. (2004). A simple and practical protocol for the palladium‐catalyzed cross‐coupling of boronic acids with methyl iodide. European Journal of Organic Chemistry, 2004(16), 3254-3256. Available at: [Link]
-
Rodríguez, N., et al. (2003). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters, 5(10), 1705–1708. Available at: [Link]
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The Strategic Advantage of MIDA Boronates in Modern Carbon-Carbon Bond Formation
An In-Depth Guide to Application and Protocol
In the landscape of synthetic organic chemistry, the quest for robust, versatile, and user-friendly reagents for carbon-carbon bond formation is perpetual. While traditional boronic acids have been mainstays in palladium-catalyzed cross-coupling reactions, their inherent instability and challenging purification have often limited their broader application, particularly in complex, multi-step syntheses. This guide details the application of N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline solids that have revolutionized the field by offering a solution to the limitations of their boronic acid predecessors. The specific compound, 2-Cyclohexyl-1,3,6,2-dioxazaborocane, falls within the broader and more extensively studied class of MIDA boronates, which serve as protected, slow-release forms of boronic acids. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, applications, and protocols associated with MIDA boronates in C-C bond formation.
The MIDA Boronate Advantage: Overcoming the Hurdles of Traditional Boronic Acids
The utility of the Suzuki-Miyaura cross-coupling reaction is undeniable, yet its efficiency can be hampered by the instability of many boronic acids.[1][2][3] Issues such as protodeboronation, oxidation, and the formation of boroxine anhydrides can lead to reduced yields and reproducibility.[1][4] MIDA boronates elegantly circumvent these challenges by protecting the boronic acid functionality.
The core of the MIDA boronate strategy lies in the formation of a stable, tetracoordinate boron center through chelation with N-methyliminodiacetic acid. This structural feature renders the boron's p-orbital unavailable for the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction, effectively "masking" its reactivity.[2][3] This protection is reversible and can be cleaved under mild basic conditions to slowly release the active boronic acid in situ.[5][6][7]
Key Advantages of MIDA Boronates:
-
Benchtop Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[5][8]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, enabling the purification of complex boronic acid precursors.[8][9][10]
-
Controlled "Slow-Release": The gradual hydrolysis of the MIDA group under basic conditions ensures a low, steady concentration of the reactive boronic acid in the reaction mixture. This minimizes side reactions and is particularly beneficial when using unstable boronic acids or slow-reacting coupling partners.[1][4][6]
-
Iterative Cross-Coupling (ICC): The stability of MIDA boronates to anhydrous cross-coupling conditions allows for a revolutionary approach to synthesis, where complex molecules can be built in a stepwise fashion, analogous to solid-phase peptide synthesis.[5][9][10][11][12]
The Mechanism of MIDA Boronate Activation and Cross-Coupling
The strategic use of MIDA boronates hinges on a two-stage process: the palladium-catalyzed cross-coupling and the preceding in situ deprotection.
Figure 1: MIDA Boronate Activation and Catalytic Cycle.
The process begins with the slow, base-mediated hydrolysis of the air-stable MIDA boronate. This liberates the corresponding boronic acid in its reactive, sp2-hybridized form. The newly formed boronic acid can then enter the palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. This controlled release is crucial for maintaining a low concentration of the often-unstable boronic acid, thereby minimizing degradation pathways.[1][6]
Application Notes and Protocols
General Considerations for Suzuki-Miyaura Cross-Coupling with MIDA Boronates
-
Solvents: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is typically employed to facilitate both the dissolution of the organic reagents and the hydrolysis of the MIDA boronate.
-
Bases: A range of inorganic bases can be used, with potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being common choices. The choice of base can influence the rate of MIDA boronate deprotection and should be optimized for specific substrates.[6]
-
Palladium Source and Ligand: The selection of the palladium catalyst and ligand is critical for achieving high yields. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine ligands, such as SPhos, XPhos, and JohnPhos, have proven effective in these couplings.[4][13]
-
Temperature: Reaction temperatures typically range from 60 to 100 °C. Higher temperatures can accelerate both the deprotection and the cross-coupling but may also increase the rate of boronic acid decomposition.[4][6]
Protocol: Standard Suzuki-Miyaura Cross-Coupling of an Aryl MIDA Boronate with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of an aryl MIDA boronate with an aryl bromide.
Materials:
-
Aryl MIDA boronate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (5:1 mixture)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
| Parameter | Condition | Rationale |
| MIDA Boronate Stoichiometry | 1.2 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ (3.0 equivalents) | Facilitates both the deprotection of the MIDA boronate and the transmetalation step. |
| Solvent | Dioxane/H₂O (5:1) | A versatile solvent system that promotes the dissolution of reagents and the necessary hydrolysis. |
| Temperature | 80 °C | A balance between achieving a reasonable reaction rate and minimizing thermal degradation. |
Iterative Cross-Coupling (ICC) Workflow
The stability of the MIDA boronate protecting group to anhydrous coupling conditions is the cornerstone of iterative cross-coupling. This allows for the sequential formation of C-C bonds in a controlled manner.[9][10]
Figure 2: Iterative Cross-Coupling Workflow using MIDA Boronates.
This iterative approach has been successfully applied to the synthesis of a wide range of complex molecules, including natural products and materials with tailored properties.[5][11][12]
Conclusion and Future Outlook
MIDA boronates have emerged as a powerful class of reagents that have significantly expanded the scope and applicability of the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, compatibility with chromatography, and capacity for slow, controlled release of the active boronic acid have addressed many of the longstanding challenges associated with traditional organoboron reagents. The development of iterative cross-coupling strategies based on MIDA boronates has opened new avenues for the efficient and systematic synthesis of complex organic molecules. As the demand for increasingly sophisticated molecular architectures in drug discovery, materials science, and other fields continues to grow, the strategic application of MIDA boronates is poised to play an even more critical role in advancing the frontiers of chemical synthesis.
References
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Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. [Link]
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St. Denis, J. D., Scully, C. C. G., Lee, C. F., & Yudin, A. K. (2018). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 20(15), 4755–4758. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(19), 4962-4965. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716-6717. [Link]
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Yadav, J. S., & Singh, A. K. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(74), 10834-10848. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297-2307. [Link]
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Organic Syntheses. (n.d.). MIDA Boronates. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Request PDF. [Link]
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Ley, S. V., & Leach, A. G. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications, 8, 1747. [Link]
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Ley, S. V., & Leach, A. G. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. ResearchGate. [Link]
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Ley, S. V., & Leach, A. G. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. CORE. [Link]
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LookChem. (n.d.). This compound CAS NO.122035-40-9. [Link]
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Byers, J. A., & Sanzone, J. R. (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 9(29), 6244–6250. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4814–4817. [Link]
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Silva, F., & Coimbra, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4957. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 138(49), 15932–15935. [Link]
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Hocek, M., & Dvorakova, H. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 66(10), 1545-1560. [Link]
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Amaybio. (n.d.). This compound. [Link]
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Kumar, A., & Singh, P. P. (2022). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect, 7(12), e202200622. [Link]
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Retta, N., & Griebel, D. (1999). Synthesis and characterization of some derivatives of 2-t-butyl-1,3,2-diazabora-cyclohexane ring system. Bulletin of the Chemical Society of Ethiopia, 13(1). [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Dioxazaborocanes (MIDA Boronates)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] However, the utility of this powerful tool has historically been hampered by the inherent instability of many boronic acids, which are prone to decomposition via processes like protodeboronation and oxidation, complicating their storage and handling.[4][5]
A significant breakthrough in addressing this challenge has been the development of N-methyliminodiacetic acid (MIDA) boronates, a class of dioxazaborocanes.[6][7] These air-stable, crystalline solids serve as robust surrogates for boronic acids.[7][8] The MIDA ligand reversibly attenuates the reactivity of the boron center, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[5][6] Deprotection under mild aqueous basic conditions controllably releases the corresponding boronic acid, a feature that has given rise to the powerful "slow-release" strategy for cross-coupling.[4][5] This approach has transformed previously challenging or inaccessible cross-coupling reactions into reliable and high-yielding transformations.[4][9]
The Underlying Science: Mechanism of Action
The efficacy of MIDA boronates in Suzuki-Miyaura cross-coupling hinges on a nuanced understanding of the reaction mechanism. The process can be dissected into two key phases: the palladium catalytic cycle and the controlled release of the boronic acid from its MIDA adduct.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[1][2] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species.[1][10]
A crucial aspect of the transmetalation step is the requirement for a vacant p-orbital on the boron atom to facilitate interaction with the palladium complex.[6] The MIDA ligand, by forming a dative bond with the boron atom, rehybridizes it from sp² to sp³, effectively shielding the vacant p-orbital and thus preventing premature transmetalation.[6][11]
The "slow-release" of the boronic acid is achieved by the controlled hydrolysis of the MIDA boronate under aqueous basic conditions.[4][5][12] This ensures that the concentration of the often-unstable free boronic acid in the reaction mixture remains low at any given time, minimizing decomposition while still allowing for efficient transmetalation.[4][9][13]
Caption: The Suzuki-Miyaura catalytic cycle coupled with the slow release of boronic acid from its MIDA adduct.
Key Advantages of MIDA Boronates
The adoption of MIDA boronates in cross-coupling protocols offers several compelling advantages for the research scientist:
-
Enhanced Stability: MIDA boronates are generally free-flowing, crystalline solids that exhibit remarkable stability to air and moisture, allowing for long-term storage on the benchtop without special precautions.[6][7][8]
-
Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are compatible with silica gel chromatography, greatly simplifying the purification of both the boronates themselves and the products of subsequent reactions.[6][11][14]
-
Access to Unstable Boronic Acids: The "slow-release" methodology enables the use of a wide array of previously inaccessible or challenging boronic acids, including many 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4][5][9]
-
Iterative Cross-Coupling: The stability of the MIDA boronate group to anhydrous cross-coupling conditions allows for sequential, iterative cross-coupling reactions, providing a powerful strategy for the modular synthesis of complex molecules.[6][11][15]
Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate utilizing the "slow-release" principle.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling of aryl halides with MIDA boronates.
Materials and Equipment:
-
Reactants: Aryl halide (1.0 equiv), MIDA boronate (1.2-1.5 equiv)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%) or a pre-catalyst like [Pd(dba)₂] (1.5 mol%)
-
Ligand: A suitable phosphine ligand such as SPhos or XPhos (4-10 mol%)
-
Base: Potassium phosphate (K₃PO₄; 3-7.5 equiv) or potassium carbonate (K₂CO₃; 3-5 equiv)
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 5:1 ratio)
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, and equipment for thin-layer chromatography (TLC) and column chromatography.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and the base (e.g., K₃PO₄, 7.5 equiv).[4][9]
-
Solvent Addition: Add the solvent system (e.g., 5:1 dioxane/H₂O) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[4]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes. This step is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., SPhos, 10 mol%).[4][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.[4][9]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[16]
Summary of Reaction Parameters
The optimal conditions for the Suzuki-Miyaura coupling of aryl halides with MIDA boronates can vary depending on the specific substrates. The following table provides a general guideline.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity generally follows the order I > Br > OTf > Cl. More forcing conditions may be needed for chlorides.[4] |
| MIDA Boronate | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion.[4] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ (1-5 mol%) | Modern pre-catalysts can also be highly effective.[17][18] |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | The choice of ligand is critical for efficient coupling, especially with challenging substrates.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (3-7.5 equivalents) | The base is crucial for both the hydrolysis of the MIDA boronate and the catalytic cycle.[4][9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 5:1 to 10:1) | The presence of water is necessary for the in-situ hydrolysis of the MIDA boronate.[4][9] |
| Temperature | 60 - 110 °C | Higher temperatures may be required for less reactive aryl chlorides.[4][9] |
Troubleshooting Common Issues
While the use of MIDA boronates has streamlined many Suzuki-Miyaura couplings, challenges can still arise.
-
Low or No Conversion: This could be due to an inactive catalyst, insufficient degassing (leading to catalyst decomposition), or an inappropriate choice of ligand or base for the specific substrates.[16][18] Ensure all reagents are of high quality and the reaction is performed under a strictly inert atmosphere.
-
Protodeboronation of the MIDA Boronate: While significantly more stable than free boronic acids, MIDA boronates can still undergo hydrolysis. If significant protodeboronation is observed, it may be necessary to adjust the base, solvent, or temperature to optimize the rate of coupling relative to the rate of boronate decomposition.
-
Homocoupling of the Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur, often exacerbated by the presence of oxygen.[1] Rigorous degassing is the primary preventative measure.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Sakamoto, T., et al. (2007). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, ACS Publications. [Link]
-
Lee, J. C. H., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Sakamoto, T., et al. (2007). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. MDPI. [Link]
-
Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. [Link]
-
Knapp, D. M., et al. (2016). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. Sci-Hub. [Link]
-
Gillis, E. P. (2010). Iterative Cross-Coupling with MIDA Boronates. CORE. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Das, S., & Panda, G. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, RSC Publishing. [Link]
-
Lee, J. C. H., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, ACS Publications. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
-
Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Sakamoto, T., et al. (2007). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Semantic Scholar. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
St. Denis, J. D., et al. (2014). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, ACS Publications. [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
Lecker, R. M., et al. (2014). Suzuki–Miyaura cross-coupling of alkenyl tosylates with alkenyl MIDA boronates. Semantic Scholar. [Link]
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The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. ResearchGate. [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. [Link]
-
Air-Stable Iron-Based Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. [Link]
-
Omar, S., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
Sharma, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Candeias, N. R., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Jin, S., et al. (2020). DABN Borazabicycles: Formation from MIDA Boronates and Synthetic Utility. ChemRxiv. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]
-
Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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The Operative's Guide to Diethanolamine-Complexed Boronic Acids: Enhancing Stability and Synthetic Utility
For researchers, medicinal chemists, and process development professionals, the inherent instability of many boronic acids presents a significant bottleneck in synthesis. Issues such as protodeboronation and oxidative decomposition can compromise reaction yields and reproducibility. Diethanolamine-complexed boronic acids, often referred to as DABO boronates, have emerged as a robust solution, offering a stable, crystalline, and easy-to-handle alternative for a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides an in-depth exploration of the synthesis and application of these versatile reagents, complete with detailed protocols and mechanistic insights.
The Challenge with Boronic Acids and the Diethanolamine Solution
Boronic acids are foundational building blocks in modern organic synthesis, prized for their role in carbon-carbon and carbon-heteroatom bond formation.[1][4] However, their utility is often hampered by their limited benchtop stability, particularly for heteroaryl and vinyl boronic acids, which are prone to decomposition.[1][2] This instability necessitates special handling and storage, and often leads to inconsistent results.
The complexation of a boronic acid with diethanolamine (DEA) forms a bicyclic boronate ester, a structure that shields the reactive boronic acid moiety.[1] This complexation confers remarkable stability; DABO boronates are typically crystalline solids that are stable in air and can be stored for extended periods at room temperature without noticeable degradation.[1][2][3] This is a stark contrast to their free boronic acid counterparts, some of which can decompose completely within a week under ambient conditions.[2]
The diethanolamine auxiliary is not merely a passive protecting group. Under the aqueous basic conditions typical of Suzuki-Miyaura reactions, the complex readily hydrolyzes to release the active boronic acid in situ.[1][5] This controlled release mechanism ensures that the concentration of the sensitive boronic acid in the reaction mixture is kept low, minimizing decomposition pathways like protodeboronation.[1]
Synthesis of Diethanolamine-Complexed Boronic Acids (DABO Boronates)
A significant advantage of DABO boronates is the simplicity and efficiency of their preparation.[1] The synthesis is typically a straightforward procedure involving the reaction of the corresponding boronic acid with diethanolamine.
Workflow for DABO Boronate Synthesis
Caption: General workflow for the synthesis of DABO boronates.
General Protocol for the Synthesis of Aryl and Heteroaryl DABO Boronates
This protocol is adapted from established literature procedures.[1]
Materials:
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Diethanolamine (1.0-1.1 equiv)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
In an open flask at room temperature, combine the boronic acid and diethanolamine in dichloromethane.
-
Stir the resulting mixture. The DABO boronate product is typically poorly soluble in organic solvents and will precipitate from the solution.[1]
-
After stirring for a designated time (e.g., 1-3 hours), collect the solid product by filtration.
-
Wash the isolated solid with a suitable solvent (e.g., ethyl acetate) to remove any excess diethanolamine.[2]
-
If necessary, the product can be further purified by recrystallization.
-
Dry the purified DABO boronate. The product is generally a stable, crystalline solid.
Note: The simplicity of this procedure allows for the synthesis of a diverse range of DABO boronates in high yield.[1] However, sterically hindered boronic acids, such as 2,6-dimethylphenylboronic acid, may fail to form the complex due to the prevention of the necessary tetrahedral boronate species formation.[1]
Application in Suzuki-Miyaura Cross-Coupling Reactions
DABO boronates are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[1][3] They can be used directly, obviating the need for a separate hydrolysis step that was previously thought to be necessary.[1]
The Catalytic Cycle and the Role of DABO Boronates
Caption: Suzuki-Miyaura cycle utilizing a DABO boronate.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the cross-coupling of aryl/heteroaryl halides with DABO boronates. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
DABO boronate (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Ligand (e.g., SPhos, JohnPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., a mixture of an organic solvent like THF, dioxane, or 2-MeTHF and water)[1][5]
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, DABO boronate, palladium catalyst, and ligand.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen). This is repeated 2-3 times.
-
Add the degassed solvent system and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup. Typically, this involves diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Key Experimental Considerations:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial. For many applications, a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or JohnPhos provides high reactivity.[1][5]
-
Solvent: The presence of water or a protic co-solvent is necessary for the hydrolysis of the DABO boronate to the active boronic acid.[1][5]
-
Scalability: The use of DABO boronates has been successfully demonstrated on a large scale. For instance, a 44 mmol scale reaction using a benzofuran DABO boronate with reduced catalyst loading (0.5 mol% palladium) and an inexpensive ligand (triphenylphosphine) afforded the coupled product in 89% yield.[1]
Advantages and Comparative Overview
The utility of DABO boronates is best understood in the context of other boronic acid surrogates, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.
| Feature | Free Boronic Acids | Pinacol Boronates | MIDA Boronates | DABO Boronates |
| Stability | Often low, especially for heteroaryl derivatives | Generally more stable than boronic acids, but can be prone to hydrolysis | Exceptionally stable to a wide range of reagents and chromatography[6][7][8] | High air and moisture stability; can be stored long-term[1][2][3] |
| Physical Form | Often crystalline solids, but can be difficult to handle | Can be oils or solids | Typically free-flowing, crystalline solids[6][7] | Typically crystalline, high-melting solids[9][10] |
| Purification | Can be challenging due to instability and formation of boroxines | Chromatography is common, but premature hydrolysis can be an issue[11] | Universally compatible with silica gel chromatography[6][8][12] | Easily purified by filtration and recrystallization due to low solubility[1] |
| Deprotection/Activation | N/A | Often requires harsh conditions for hydrolysis[11] | Mild aqueous base (e.g., NaOH or NaHCO₃)[6][8][13] | In situ hydrolysis under standard Suzuki-Miyaura conditions (aqueous base)[1][5] |
| Cost of Auxiliary | N/A | Pinacol is relatively inexpensive | N-methyliminodiacetic acid | Diethanolamine is very inexpensive[1] |
While MIDA boronates offer exceptional stability and are instrumental in complex, multi-step syntheses like iterative cross-coupling,[8][13] DABO boronates provide a highly practical and economical option for direct use in reactions like the Suzuki-Miyaura coupling. Their ease of preparation from inexpensive starting materials makes them particularly attractive for large-scale and process chemistry applications.[1][11][14]
Conclusion
Diethanolamine-complexed boronic acids represent a significant advancement in the handling and application of boronic acids in organic synthesis. Their enhanced stability, crystallinity, and ease of preparation address many of the practical challenges associated with their free boronic acid counterparts. By providing a stable reservoir that releases the active coupling partner in situ under standard reaction conditions, DABO boronates enable more reliable, reproducible, and scalable synthetic outcomes. For researchers and developers in the pharmaceutical and chemical industries, the adoption of DABO boronates offers a streamlined and cost-effective path to complex molecules.
References
-
Reilly, M., & Rychnovsky, S. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2392-2396. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Inglesby, P. A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(9), 1737–1746. [Link]
-
Kohler, P., et al. (2023). Suzuki–Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates. SYNFORM. [Link]
-
PubMed. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). MIDA Boronates. Retrieved from [Link]
-
Kohler, P., et al. (2023). Suzuki–Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates. OUCI. [Link]
-
ResearchGate. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved from [Link]
-
Henry, S. S., et al. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development, 27(3), 488–495. [Link]
-
Kohler, P., et al. (2023). Suzuki–Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates. Thieme Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Isolation of Diethanolamine Boronic Ester Improves Synthesis to AZD5718. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967. [Link]
- Hall, D. G. (Ed.). (2012).
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Wiley. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]
-
PubMed. (2019). Rapid approach to complex boronic acids. Retrieved from [Link]
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Application Notes and Protocols for 2-Cyclohexyl-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, handling, and application of 2-Cyclohexyl-1,3,6,2-dioxazaborocane, a stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. This diethanolamine (DABO) protected form of cyclohexylboronic acid offers significant advantages in terms of stability and ease of handling, making it an invaluable tool in organic synthesis and drug discovery. Herein, we present detailed protocols, mechanistic insights, and safety guidelines to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Advantage of Protected Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Central to this reaction is the use of organoboron compounds, typically boronic acids. However, many boronic acids, particularly alkylboronic acids, suffer from instability, leading to challenges in their purification, storage, and stoichiometric use due to competitive protodeboronation.
This compound (also known as cyclohexylboronic acid diethanolamine ester) is a crystalline, air-stable solid that serves as a protected form of the more labile cyclohexylboronic acid.[1] The formation of the dioxazaborocane ring system through the condensation of cyclohexylboronic acid with diethanolamine imparts remarkable stability. This is attributed to the formation of a dative bond between the nitrogen and boron atoms, which creates a more tetrahedral and less Lewis acidic boron center.[2] This protection strategy allows for the slow, in-situ release of the active boronic acid under the reaction conditions, ensuring its availability for the catalytic cycle while minimizing degradation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 122035-40-9 | [3][4] |
| Molecular Formula | C₁₀H₂₀BNO₂ | [3][4] |
| Molecular Weight | 197.08 g/mol | [3][4] |
| Appearance | Typically a white to off-white solid | |
| Stability | Air-stable crystalline solid | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward condensation reaction between cyclohexylboronic acid and diethanolamine. The following protocol provides a general method for its preparation.
Diagram of Synthesis
Caption: Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexylboronic acid (1.0 eq) and diethanolamine (1.05 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or a mixture of toluene and ethanol. The reaction concentration is typically in the range of 0.5-1.0 M.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap. Monitor the reaction by observing the cessation of water collection.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
This compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides and triflates. The following protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with in-situ boronic acid generation.
Experimental Protocol
-
Reaction Setup: In a clean, dry Schlenk tube or reaction vial, combine the aryl/heteroaryl halide or triflate (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst, and a suitable ligand.
-
Catalyst and Ligand Selection:
-
Palladium Source: Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) are commonly used.
-
Ligand: Buchwald-type phosphine ligands such as SPhos, XPhos, or JohnPhos (1.2-1.5 eq relative to Pd) are often effective.[5]
-
-
Base and Solvent Addition: Add a base and solvent system. The choice of base and the presence of water are crucial for the hydrolysis of the dioxazaborocane.
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq) are common choices.
-
Solvent: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or THF/water, often in a ratio of 4:1 to 10:1.
-
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table of Recommended Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective pre-catalysts. |
| Ligand | SPhos, XPhos, JohnPhos | Electron-rich and sterically hindered phosphines that promote efficient oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ or K₃PO₄ | Facilitates the formation of the boronate species and the hydrolysis of the DABO ester.[6] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | The aqueous phase is crucial for the in-situ generation of the active boronic acid from the stable dioxazaborocane.[1] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and other organoboron compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inefficient hydrolysis of the dioxazaborocane | Increase the amount of water in the solvent system or use a stronger base. |
| Deactivation of the palladium catalyst | Ensure proper degassing of the reaction mixture. Consider using a different ligand or a pre-catalyst. | |
| Protodeboronation of the Product | Reaction time is too long or the temperature is too high | Monitor the reaction closely and stop it once the starting material is consumed. Try running the reaction at a lower temperature. |
| Formation of Side Products | Homocoupling of the boronic acid derivative | Use a slight excess of the aryl halide. |
Conclusion
This compound is a highly valuable reagent for introducing a cyclohexyl moiety via Suzuki-Miyaura cross-coupling. Its enhanced stability and ease of handling overcome many of the challenges associated with the use of free cyclohexylboronic acid. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(49), 18148–18156.
- Kohler, P., et al. (2023).
- ESPI Metals.
- Sigma-Aldrich.
- Andreu, R., & Yudin, A. K. (2011). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Canadian Journal of Chemistry, 89(9), 1099-1107.
- Wikipedia. Organoboron chemistry.
- Chatterjee, T., & Glorius, F. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(36), 24042–24052.
- de Souza, R. O. M. A., et al. (2019). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. Journal of the Brazilian Chemical Society, 30(9), 1956-1964.
- Dahiya, R., & Morin, J.-F. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Research Core Facilities.
- Sigma-Aldrich.
- CookeChem. This compound , 95+% , 122035-40-9.
- LookChem. This compound CAS NO.122035-40-9.
- Google Patents.
-
Rys, J., et al. (2012). 2-(6-Bromopyridin-2-yl)-6-methyl-[1][5][7][8]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2473–o2474.
- Asad, M., et al. (2024).
- Benchchem. 2-Butyl-1,3,6,2-dioxazaborocane.
- Google Patents. A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
- Google Patents.
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound , 95+% , 122035-40-9 - CookeChem [cookechem.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. m.thieme.de [m.thieme.de]
- 6. scielo.br [scielo.br]
- 7. Boron - ESPI Metals [espimetals.com]
- 8. Organoboron chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Late-Stage Functionalization Using Stable Boronic Acid Derivatives
Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to rapidly generate and evaluate a diverse array of molecular structures is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry, offering the power to modify complex, drug-like molecules at the final stages of a synthetic sequence.[1][2] This approach circumvents the need for de novo synthesis for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[1][3]
Boronic acids and their derivatives have become indispensable tools in the LSF toolkit.[4][5] Their versatility in forming carbon-carbon and carbon-heteroatom bonds, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is well-established.[4][6] However, the inherent instability of many simple boronic acids presents a significant challenge, limiting their benchtop storage and handling.[7] This has spurred the development of highly stable boronic acid derivatives, which serve as robust, reliable, and versatile reagents for LSF.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stable boronic acid derivatives in late-stage functionalization. We will delve into the practical aspects of using these reagents, providing detailed protocols, troubleshooting advice, and insights grounded in mechanistic principles.
The Advantage of Stability: Key Boronic Acid Derivatives for LSF
The instability of many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, can hinder their effective use in cross-coupling reactions.[7] To address this, several classes of air-stable, crystalline, and chromatographically-stable boronic acid surrogates have been developed. These derivatives protect the boronic acid moiety until it is needed in a catalytic cycle, at which point it is released in a controlled manner.
N-Methyliminodiacetic Acid (MIDA) Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that have revolutionized the field of iterative cross-coupling.[8][9] The MIDA ligand forms a protective cage around the boron atom, rendering it inert to a wide range of reaction conditions.[9][10] This protection can be easily removed under mild basic conditions to liberate the free boronic acid for subsequent reactions.[8][9]
Key Features of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are generally stable to air, moisture, and silica gel chromatography, allowing for easy handling and purification.[8][9][10]
-
Controlled Release: The slow and controlled release of the boronic acid under basic conditions is a key advantage, especially when dealing with unstable boronic acid species.[7]
-
Iterative Cross-Coupling: Their stability makes them ideal for multi-step synthetic sequences, enabling the programmed assembly of complex molecules.[8][9]
Core Application: Late-Stage Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[6] In the context of LSF, this reaction allows for the introduction of new aryl or heteroaryl fragments onto a complex molecular scaffold.
Workflow for Late-Stage Suzuki-Miyaura Coupling
Caption: General workflow for a late-stage Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with a MIDA boronate.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
MIDA Boronate (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)[11]
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)[12]
-
Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the aryl/heteroaryl halide, MIDA boronate, and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Catalyst Addition: Add the palladium pre-catalyst and ligand (if necessary).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid, reducing the yield of the desired product.[6][12]
-
Degassed Solvents: Removing dissolved oxygen from the solvent is crucial for maintaining catalyst activity.[12]
-
Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings.[12]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerate both the oxidative addition and reductive elimination steps, which is particularly important for less reactive aryl chlorides.[6][12]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclohexyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for the synthesis and handling of 2-Cyclohexyl-1,3,6,2-dioxazaborocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common experimental hurdles, and ensure the integrity of your results.
Introduction to this compound
This compound is a boronic acid derivative that belongs to the class of dioxazaborocanes (DABO). These compounds are formed by the condensation of a boronic acid with diethanolamine. The resulting bicyclic structure features a dative bond between the nitrogen and boron atoms, which imparts significantly greater stability compared to the parent boronic acid or other boronate esters. This enhanced stability makes this compound an attractive reagent and intermediate in organic synthesis, particularly in applications where the lability of a free boronic acid is a concern.
This guide will walk you through the essential aspects of working with this compound, from its synthesis to its purification and characterization.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and handling of this compound.
1. Low or No Product Yield
-
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few key factors related to the equilibrium of the condensation reaction.
-
Inadequate Water Removal: The condensation of cyclohexylboronic acid and diethanolamine is a reversible reaction that produces water as a byproduct. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene. This will continuously remove water as it is formed, driving the reaction to completion. Alternatively, for smaller scale reactions, the use of desiccants like molecular sieves (3Å or 4Å) can be effective.
-
-
Purity of Starting Materials: The presence of impurities in your cyclohexylboronic acid or diethanolamine can interfere with the reaction. Boronic acids, in particular, can be prone to dehydration to form boroxines, which may be less reactive.
-
Solution: Ensure your starting materials are of high purity. If the purity is questionable, consider purifying the cyclohexylboronic acid by recrystallization before use. Diethanolamine should be stored under an inert atmosphere to prevent degradation.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the forward and reverse reactions. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high could potentially lead to side reactions or decomposition.
-
Solution: For reactions using a Dean-Stark trap, the temperature should be maintained at the reflux temperature of the chosen azeotropic solvent. A typical starting point is the reflux temperature of toluene (around 110 °C).
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Use a 1:1 molar ratio of cyclohexylboronic acid to diethanolamine. A slight excess of one reagent (e.g., 1.05 equivalents) can sometimes be used to ensure complete conversion of the other, but this may complicate purification.
-
-
2. Product is Contaminated with Starting Materials
-
Question: My final product shows contamination with unreacted cyclohexylboronic acid and/or diethanolamine upon analysis (e.g., by NMR). How can I improve the purification?
-
Answer: Contamination with starting materials is often a result of an incomplete reaction or inefficient purification.
-
Driving the Reaction to Completion: As mentioned above, ensure complete removal of water to push the reaction equilibrium towards the product. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) until the starting materials are no longer visible.
-
Purification Strategy:
-
Recrystallization: this compound is a solid and can often be purified by recrystallization. Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Hexanes, ethyl acetate, or mixtures thereof are often good choices for non-polar to moderately polar compounds.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. However, boronic acid derivatives can sometimes be sensitive to silica gel. Using deactivated silica (treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina can be beneficial.[1]
-
Acid-Base Wash: If your product is contaminated with diethanolamine, a mild acidic wash (e.g., with dilute HCl) during the workup can help to remove it by forming a water-soluble salt. Conversely, if unreacted boronic acid is the issue, a mild basic wash (e.g., with dilute NaHCO₃) can help to remove it. Be cautious with the pH, as strong acidic or basic conditions can lead to hydrolysis of the product.
-
-
3. Product Hydrolyzes During Workup or Storage
-
Question: I suspect my product is decomposing (hydrolyzing) back to the starting materials during aqueous workup or upon storage. How can I prevent this?
-
Answer: While the N→B dative bond in dioxazaborocanes provides significant stability, they are not completely immune to hydrolysis, especially under acidic or basic conditions.[2][3]
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture to remove any solid desiccants, followed by removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization from anhydrous solvents.
-
Careful pH Control: If an aqueous workup is necessary, use neutral water or a buffered solution to wash the organic layer. Avoid strongly acidic or basic conditions.
-
Proper Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The presence of moisture in the air can lead to slow hydrolysis over time.
-
4. Oily Product Instead of a Solid
-
Question: The literature suggests my product should be a solid, but I am obtaining an oil. What could be the reason?
-
Answer: Obtaining an oil instead of a solid is usually indicative of impurities that are depressing the melting point of your compound.
-
Presence of Solvent: Residual solvent from the reaction or purification can cause the product to appear as an oil. Ensure your product is thoroughly dried under high vacuum. Gentle heating can sometimes help to remove stubborn solvent residues, but be careful not to cause decomposition.
-
Impurities: As discussed previously, unreacted starting materials or side products can prevent crystallization. Re-evaluate your purification strategy. Sometimes, triturating the oil with a non-polar solvent like cold hexanes can induce crystallization.
-
Polymorphism: While less common, some organic compounds can exist in different crystalline forms (polymorphs) with different melting points, or as an amorphous solid.
-
Part 2: Frequently Asked Questions (FAQs)
1. Synthesis and Reaction Mechanism
-
Q: What is the reaction mechanism for the formation of this compound?
-
A: The formation of this compound is a condensation reaction. The reaction proceeds through the nucleophilic attack of the hydroxyl groups of diethanolamine on the electrophilic boron atom of cyclohexylboronic acid. This is followed by the elimination of two molecules of water. The final step is the formation of a dative bond between the lone pair of the nitrogen atom and the vacant p-orbital of the boron atom, leading to the stable bicyclic structure.
-
-
Q: What is the role of the N→B dative bond?
-
A: The dative bond between the nitrogen and boron atoms is crucial for the stability of the dioxazaborocane ring system. It results in a tetracoordinate boron center, which is less Lewis acidic and therefore less susceptible to hydrolysis compared to the tricoordinate boron in a free boronic acid or a simple boronate ester.
-
-
Q: Can I use other boronic acids with this method?
-
A: Yes, the condensation reaction with diethanolamine is a general method for the protection of a wide range of aryl, heteroaryl, and alkyl boronic acids.[2]
-
2. Solvents and Reagents
-
Q: What are the best solvents for this reaction?
-
A: Solvents that form an azeotrope with water are ideal for driving the reaction to completion. Toluene is a common and effective choice. Other options include benzene or xylenes. For reactions using molecular sieves, anhydrous aprotic solvents like THF or dichloromethane can be used.
-
-
Q: Do I need a catalyst for this reaction?
-
A: The condensation reaction between a boronic acid and diethanolamine typically does not require an external catalyst. The reaction is driven by the removal of water.
-
3. Purification and Characterization
-
Q: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
-
¹H NMR: You would expect to see multiplets for the cyclohexyl protons, typically in the range of 0.8-2.0 ppm. The protons of the diethanolamine backbone would likely appear as multiplets in the range of 2.5-4.5 ppm.
-
¹³C NMR: The cyclohexyl carbons would appear in the aliphatic region (around 25-45 ppm). The carbons of the diethanolamine moiety would be expected in the range of 50-70 ppm.
-
¹¹B NMR: The ¹¹B NMR spectrum would be very informative. A signal in the range of 5-15 ppm is characteristic of a tetracoordinate boron atom, which would confirm the formation of the dioxazaborocane structure.[2]
-
-
-
Q: How can I confirm the presence of the N→B bond?
-
A: The most definitive methods for confirming the N→B bond are X-ray crystallography and ¹¹B NMR spectroscopy. As mentioned above, a characteristic upfield shift in the ¹¹B NMR spectrum is indicative of a tetracoordinate boron.
-
Part 3: Experimental Protocols and Data
General Protocol for the Synthesis of this compound
This is a generalized procedure based on standard methods for the formation of dioxazaborocanes. Optimization may be required for your specific setup and scale.
Materials:
-
Cyclohexylboronic acid
-
Diethanolamine
-
Toluene (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add cyclohexylboronic acid (1.0 eq) and diethanolamine (1.0 eq).
-
Solvent Addition: Add a sufficient amount of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and the reaction is complete (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified directly. If necessary, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with a small amount of brine to remove any water-soluble impurities, and then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete water removal | Use a Dean-Stark apparatus or molecular sieves. |
| Impure starting materials | Purify starting materials before use. | |
| Incorrect temperature | Maintain reflux temperature of the azeotropic solvent. | |
| Product Contamination | Incomplete reaction | Ensure complete water removal and monitor reaction progress. |
| Inefficient purification | Optimize recrystallization solvent or use deactivated/neutral chromatography. | |
| Product Hydrolysis | Aqueous workup | Perform an anhydrous workup or use neutral pH water. |
| Improper storage | Store under an inert atmosphere in a cool, dry place. | |
| Oily Product | Residual solvent | Dry thoroughly under high vacuum. |
| Impurities | Re-purify; try trituration with a non-polar solvent. |
Part 4: Visualizations
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yield.
References
-
Dounay, A. B., & Vedejs, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(5), 1353-1364. Available at: [Link]
-
Various Authors. (2025). Dioxazaborocanes: Old Adducts, New Tricks | Request PDF. ResearchGate. Available at: [Link]
-
Santos, J. I., & co-workers. (2025). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Request PDF. ResearchGate. Available at: [Link]
-
Nicolaÿ, R., & Van Zee, N. J. (2025). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. Chemistry of Materials. Available at: [Link]
-
Akuto, K., & co-workers. (2025). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry. Available at: [Link]
-
Geffroy, C., & co-workers. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(10), 3469-3488. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Boronic Esters
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding yet crucial transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve optimal results in your experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of question-and-answer scenarios that address common problems encountered during the cross-coupling of hindered boronic esters.
Question 1: I am observing low to no yield when coupling a di-ortho-substituted aryl boronic ester with a hindered aryl halide. What are the primary causes and how can I improve my reaction?
Answer:
Low reactivity in couplings involving sterically hindered substrates is a frequent challenge. The steric bulk around the reaction centers impedes key steps in the catalytic cycle, namely the transmetalation and reductive elimination.[1] To overcome this, a systematic optimization of your reaction conditions is necessary, with a primary focus on the catalyst system.
Catalyst and Ligand Selection is Critical:
For sterically demanding couplings, the use of bulky and electron-rich phosphine ligands is paramount.[2][3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.[4][5]
-
Recommended Ligands: Consider employing biaryl phosphine ligands from the Buchwald family, such as XPhos , SPhos , or RuPhos .[2][6] These have demonstrated exceptional efficacy for hindered substrates.[6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties and significant steric bulk.[2]
-
Palladium Precatalysts: The choice of palladium source is also important. Modern, well-defined precatalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] Precatalysts such as XPhos Pd G3 or SPhos Pd G3 are air- and moisture-stable, ensuring the formation of the active L₁Pd(0) species with high fidelity.
Optimizing Reaction Parameters:
-
Base Selection: For sterically hindered couplings, stronger, non-nucleophilic bases are often required to facilitate the transmetalation step.[2] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). In some cases, strong alkoxide bases like sodium tert-butoxide (NaOtBu) may be necessary, although these should be used with caution as they can promote side reactions.[9]
-
Solvent Choice: The solvent can significantly influence reaction rates and yields.[10] Aprotic polar solvents such as dioxane , toluene , or THF , often with a small amount of water, are commonly used.[2][11] The water can aid in the dissolution of the base and facilitate the transmetalation process.[11] However, for particularly sensitive substrates, strictly anhydrous conditions may be beneficial to prevent protodeboronation.[12]
-
Temperature and Reaction Time: Hindered couplings often require higher reaction temperatures (typically 80-110 °C) and longer reaction times to achieve good conversion.[1] Monitor your reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time.
Question 2: My reaction is producing a significant amount of homocoupling product from my boronic ester. How can I suppress this side reaction?
Answer:
Homocoupling of boronic esters, also known as the Suzuki-Miyaura homocoupling, is a common side reaction, particularly in the presence of oxygen.[1] This process competes with the desired cross-coupling and reduces the yield of your target molecule.
Minimizing Oxygen Contamination:
The primary cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic ester molecules.[1]
-
Degassing: Thoroughly degas your solvent(s) before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a strict inert atmosphere of argon or nitrogen.[12]
Reaction Condition Adjustments:
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. If this is a persistent issue, consider screening different palladium precatalysts and ligands.
-
Slow Addition: In some instances, the slow addition of the boronic ester to the reaction mixture via a syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling relative to the cross-coupling reaction.[12]
Question 3: I am using a boronic ester with a coordinating functional group (e.g., an ortho-ester or ketone), and my reaction is failing. What is the likely problem?
Answer:
Boronic esters containing functional groups capable of coordinating to the palladium center can inhibit or completely shut down the catalytic cycle.[2] These groups can form stable chelate complexes with the palladium, preventing it from participating in the desired cross-coupling reaction.[2]
Troubleshooting Strategies:
-
Ligand Screening: The first approach should be to screen a panel of different ligands. A bulkier or more electron-donating ligand may be able to compete with the coordinating functional group and prevent catalyst inhibition.
-
Protecting Groups: If ligand screening is unsuccessful, protecting the coordinating functional group is a viable strategy. For example, a ketone can be converted to a ketal, which is non-coordinating. The protecting group can then be removed after the cross-coupling reaction.
-
Alternative Boron Reagents: In some cases, switching to a different boron reagent, such as a trifluoroborate salt (e.g., potassium aryltrifluoroborate), may circumvent the issue. These reagents often have different reactivity profiles and may be less prone to catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium precatalyst for my hindered coupling reaction?
A1: Modern palladium precatalysts are designed for stability, ease of handling, and reliable generation of the active Pd(0) species.[7] For hindered substrates, precatalysts that incorporate bulky, electron-rich phosphine ligands are generally the best choice. Buchwald G3 and G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are excellent starting points as they are designed to readily form the monoligated L₁Pd(0) active catalyst.[13]
Q2: What is the role of the bulky phosphine ligand in the coupling of hindered substrates?
A2: Bulky, electron-rich phosphine ligands play a multifaceted role in promoting the coupling of hindered substrates.[3][14] Their large steric profile facilitates the formation of a coordinatively unsaturated, 12-electron L₁Pd(0) species, which is highly reactive in the oxidative addition step.[4][5] The electron-donating nature of these ligands increases the electron density on the palladium center, which also accelerates oxidative addition.[3] Furthermore, the steric bulk can promote the final reductive elimination step, which can be slow for hindered substrates.[4]
Q3: Can I use a boronic acid instead of a boronic ester for my hindered coupling?
A3: While boronic acids are commonly used in Suzuki-Miyaura couplings, boronic esters are often preferred for hindered substrates.[15] Boronic esters can exhibit enhanced stability and may be less prone to protodeboronation, a common side reaction with boronic acids, especially under harsh basic conditions.[15] Pinacol esters are the most common, but for particularly challenging couplings, less sterically hindered esters like glycol esters may offer faster transmetalation rates.[15] Additionally, boronic acids can form cyclic boroxines, which can complicate the reaction. If you are experiencing issues with a boronic acid, converting it to the corresponding pinacol ester is a recommended troubleshooting step.[13]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Ester
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10–15 minutes.[12]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.[1]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
Reaction Execution and Workup:
-
Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
For boronic acids that are unstable, conversion to a diethanolamine adduct can improve their shelf-life and handling.[16]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[16]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[16]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[16]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[16]
Data Presentation
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Substrate Type | Recommended Ligands | Recommended Bases | Common Solvents | Key Considerations |
| Tetra-ortho-substituted biaryls | XPhos, SPhos, RuPhos, NHC ligands[2] | K₃PO₄, Cs₂CO₃, NaOtBu[2][9] | Dioxane, Toluene[2] | Requires bulky, electron-rich ligands and often higher temperatures.[2] |
| Electron-deficient aryl halides | XPhos, SPhos | K₃PO₄, K₂CO₃[17] | Toluene, THF/H₂O[17] | Generally more reactive in oxidative addition. |
| Electron-rich aryl halides | XPhos, RuPhos[4] | K₃PO₄, Cs₂CO₃[17] | Dioxane, Toluene[4] | Oxidative addition is often the rate-limiting step; requires highly active catalysts. |
| Heteroaryl halides | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane, Toluene/H₂O | Potential for catalyst inhibition by heteroatom coordination.[12] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for catalyst selection and optimization.
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). Vertex AI Search.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
- The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026, January 8). Self-published.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (n.d.). Chemical Science (RSC Publishing).
- Well-defined nickel and palladium precatalysts for cross-coupling. (n.d.). PMC - PubMed Central.
- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. (n.d.). ResearchGate.
- Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (n.d.). Organic Chemistry Portal.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald Phosphine Ligands for Cross Coupling. (n.d.). MilliporeSigma.
- Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (n.d.). Benchchem.
- Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022, January 17). ChemistryViews.
- Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. (2025, August 10). ResearchGate.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). PMC - NIH.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters - ACS Publications.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). Chemical Reviews - ACS Publications.
- Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. (n.d.). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters - ACS Publications.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
- Struggling with Suzuki Reaction. (2024, September 4). r/Chempros - Reddit.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 7. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. nbinno.com [nbinno.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of Boronic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of boronic acid derivatives in reaction media. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
I. Understanding the Solubility Challenge
Boronic acids and their derivatives are foundational building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their unique chemical nature often presents significant solubility hurdles.
Why are boronic acids often poorly soluble?
The solubility of boronic acids is complicated by several factors:
-
Polarity Mismatch: The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding, while the organic substituent is often nonpolar. This duality can lead to poor solubility in both purely aqueous and purely nonpolar organic solvents.[4]
-
Formation of Boroxines: Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines.[1][5] These trimers are often less soluble than the parent boronic acid and can complicate reaction kinetics and purification.[5][6]
-
Crystallinity: Many boronic acids are crystalline solids with high lattice energies, making them difficult to dissolve.
II. Troubleshooting Guide: My Boronic Acid Won't Dissolve!
This section provides a structured approach to troubleshooting solubility issues during your reaction setup.
Question: I'm setting up a Suzuki-Miyaura coupling, and my arylboronic acid is not dissolving in the organic solvent. What should I do?
This is a very common issue. Here is a step-by-step guide to address it:
Step 1: Solvent System Modification
The first and often simplest approach is to modify the solvent system.
-
Introduce a Protic Co-solvent: Adding a protic co-solvent like ethanol or methanol can significantly improve the solubility of boronic acids. These solvents can disrupt the crystalline lattice and engage in hydrogen bonding with the boronic acid moiety. In some cases, reactions can be run in entirely aqueous conditions, as organoboranes are often water-soluble.[2]
-
Employ a Biphasic System: Many Suzuki-Miyaura couplings are performed in a biphasic system, such as toluene/water or THF/water.[7] The boronic acid may preferentially dissolve in the aqueous phase, especially in the presence of a base, while the organic substrate and palladium catalyst reside in the organic phase. The reaction then occurs at the interface.
-
Consider Alternative Solvents: While common solvents for Suzuki coupling include toluene, dioxane, and THF, exploring others may be beneficial. For instance, ketones and ethers have been shown to be good solvents for some phenylboronic acids.[8][9]
Table 1: Common Solvents and Co-solvents for Boronic Acid Reactions
| Solvent System | Typical Ratio (Organic:Aqueous) | Notes |
| Toluene / Water | 4:1 to 10:1 | Standard for many Suzuki couplings. |
| Dioxane / Water | 4:1 to 10:1 | Good for a wide range of substrates. |
| THF / Water | 4:1 to 10:1 | Another common and effective choice. |
| Ethanol / Water | N/A (miscible) | Can be used for substrates soluble in polar protic media. |
| DMF / Water | N/A (miscible) | Useful for certain applications, but be mindful of potential side reactions. |
Step 2: The Role of the Base
The base in a Suzuki coupling does more than just facilitate the catalytic cycle; it can also impact solubility. The base reacts with the boronic acid to form a more soluble boronate salt.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Their dissolution in the aqueous phase of a biphasic system helps to draw the boronic acid into a reactive form.
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) may be used, particularly in non-aqueous conditions.
Step 3: Phase-Transfer Catalysis
If your reaction is biphasic and you suspect poor transfer of the boronate from the aqueous to the organic phase, a phase-transfer catalyst (PTC) can be a powerful tool.
-
Mechanism of Action: PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB), form an ion pair with the anionic boronate species. This complex is more lipophilic and can be transported into the organic phase where it reacts with the palladium catalyst. This can lead to a significant rate enhancement.[10][11][12]
-
Experimental Protocol: Implementing Phase-Transfer Catalysis
-
To your standard reaction setup (aryl halide, boronic acid, palladium catalyst, base, and biphasic solvent system), add the phase-transfer catalyst.
-
A typical loading for the PTC is 1-10 mol% relative to the limiting reagent.
-
Proceed with the reaction under your standard heating and stirring conditions.
-
Monitor the reaction progress by TLC or GC/LC-MS to observe the rate enhancement.
-
Caption: Phase-transfer catalysis workflow for Suzuki-Miyaura coupling.
III. Proactive Strategies: Derivatization for Enhanced Solubility
Sometimes, modifying the reaction conditions is insufficient. In these cases, a proactive approach of derivatizing the boronic acid can be highly effective.
Question: My boronic acid is inherently very insoluble, or it decomposes under the reaction conditions. Are there more robust solutions?
Yes. Converting the boronic acid to a more stable and soluble derivative is a key strategy. These derivatives can often be used directly in the reaction, where they are converted to the active boronic acid in situ.
1. Boronic Esters
Boronic esters are less polar and more stable than their corresponding acids.[13] They are often liquids or low-melting solids that are readily purified by chromatography or distillation.[13]
-
Pinacol Esters (Bpin): These are the most common and popular protecting groups for boronic acids.[14] They are stable enough for purification but reactive enough for direct use in Suzuki couplings.[14]
-
MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, including anhydrous Suzuki coupling.[1] They are easily deprotected under basic conditions.[14]
-
Diethanolamine Adducts: Reacting a boronic acid with diethanolamine can form a stable, crystalline adduct that is easy to handle and purify.[15][16][17] These can often be used directly in Suzuki reactions with a protic solvent.[17]
Table 2: Comparison of Common Boronic Acid Derivatives
| Derivative | Structure | Key Advantages | Deprotection/Use |
| Pinacol Ester | R-B(pin) | Good stability, commercially available, direct use in coupling.[1][14] | Often used directly; can be hydrolyzed with acid or via trifluoroborate.[14] |
| MIDA Ester | R-B(MIDA) | High stability, orthogonal to many reaction conditions.[1][14] | Basic hydrolysis (e.g., NaOH).[14] |
| Potassium Trifluoroborate | [R-BF₃]K⁺ | Highly crystalline, air-stable solids, easy to purify.[3][18] | Hydrolysis with a Lewis acid (e.g., SiCl₄) or in situ with a base. |
| Diethanolamine Adduct | R-B(OCH₂CH₂)₂NH | Crystalline, stable solids, easy to prepare.[15][16][17] | Used directly in coupling with a protic co-solvent.[17] |
2. Potassium Trifluoroborate Salts (BF₃K)
Reacting a boronic acid or its ester with potassium hydrogen fluoride (KHF₂) yields a potassium trifluoroborate salt. These salts are typically highly crystalline, air-stable solids that are easy to purify by recrystallization.[3][18] They are less prone to protodeboronation than boronic acids.[3]
Experimental Protocol: Preparation of a Potassium Trifluoroborate Salt
-
Dissolve the crude boronic acid or pinacol ester in a suitable solvent (e.g., methanol).
-
Add a saturated aqueous solution of KHF₂ (typically 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
The crystalline trifluoroborate salt will often precipitate from the solution.
-
Isolate the solid by filtration, wash with a cold solvent (e.g., cold methanol or ether), and dry under vacuum.
Caption: Common derivatization pathways for purifying challenging boronic acids.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use heat to dissolve my boronic acid? A1: Gentle heating can be effective, but caution is advised.[19] Boronic acids can dehydrate to form less soluble boroxines upon heating, which may be counterproductive.[5] Always monitor for any changes in the appearance of your solid material or solution color that might indicate decomposition.
Q2: My boronic acid seems to be decomposing on silica gel during chromatography. What can I do? A2: This is a known issue, as silica gel can be acidic enough to promote protodeboronation.
-
Neutralize the Silica: You can pre-treat the silica gel with a base like triethylamine.
-
Use an Alternative Stationary Phase: Consider using alumina or C18 reversed-phase silica for purification.
-
Derivatize: Convert the boronic acid to a more stable ester (like a pinacol ester) before attempting chromatographic purification.[14] Some sources suggest that silica gel mixed with boric acid can be effective for purifying pinacol esters.[14]
Q3: How does pH affect the solubility of boronic acids? A3: The pH of the medium has a significant impact. At physiological pH, boronic acids are typically in their uncharged trigonal form.[20] In basic aqueous solutions (pH > pKa), they are converted to the more soluble anionic tetrahedral boronate form.[20] This is why bases are crucial in biphasic Suzuki reactions, as they help form the soluble boronate salt in the aqueous phase.
Q4: Are there any other additives that can improve solubility? A4: Yes, particularly in aqueous formulations for drug development, polyols like mannitol or sorbitol can form esters with boronic acids.[6] This complexation can prevent the formation of insoluble boroxine trimers and significantly increase aqueous solubility.[6] While less common in synthetic reaction media, this principle highlights the utility of forming boronate esters to enhance solubility.
V. References
-
Smart.DHgate. (2025, December 6). Boric Acid Not Dissolving? Reasons & Troubleshooting Tips.
-
Silva, V., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
OUCI. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
-
Reddit. (2023, February 11). Boronic acids being gooey.
-
Domagalska, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4489–4496. [Link]
-
Plamondon, L., et al. (2002). Formulation of boronic acid compounds. Google Patents.
-
ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Lennox, A. J. J., et al. (2021). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]
-
Miller, M. C. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Nature. (2024, June 14). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives.
-
Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids.
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
-
RSC Publishing. (2021, November 18). Organic & Biomolecular Chemistry.
-
PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
-
ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks.
-
Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Google Patents. (n.d.). Preparation and uses of conjugated solid supports for boronic acids.
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
ACS Publications. (2020, July 1). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. [Link]
-
ResearchGate. (2025, September 25). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS.
-
ScienceDaily. (2017, April 14). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]
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- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation of 2-Cyclohexyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for 2-Cyclohexyl-1,3,6,2-dioxazaborocane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for preventing the common side reaction of protodeboronation. Here, we move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a boronic acid derivative where the cyclohexyl boronic acid is protected by a diethanolamine-derived ligand. This bicyclic structure creates a tetracoordinate boron center through a dative B-N bond.[1][2] This protection strategy offers several advantages over free boronic acids or other esters like pinacol (Bpin) derivatives:
-
Enhanced Stability: The internal coordination from the nitrogen atom decreases the Lewis acidity of the boron, making the C-B bond less susceptible to hydrolysis and protodeboronation.[1][3][4]
-
Improved Handling: These compounds are often air-stable, crystalline solids that are easier to handle, purify, and store compared to their corresponding free boronic acids, which can be prone to dehydration to form boroxines.[2]
-
Controlled Reactivity: They act as "slow-release" surrogates for the free boronic acid under specific reaction conditions, which can minimize side reactions by keeping the concentration of the highly reactive free boronic acid low.[5][6][7]
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond.[5] In the context of your molecule, this means the this compound is converted into cyclohexane, consuming your starting material and drastically reducing the yield of your desired product in reactions like the Suzuki-Miyaura coupling.[8]
Q3: What are the primary causes of protodeboronation for this class of compounds?
A3: The propensity for protodeboronation is highly dependent on reaction conditions.[5] The key factors are:
-
Presence of a Proton Source: Water is the most common proton source required for the reaction to proceed.[8][9]
-
pH (Acidity/Basicity): Both strong acid and, more commonly, strong base conditions can catalyze the cleavage of the C-B bond.[5][10][11] The stability of boronic acids is highly pH-dependent.[12][13]
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of decomposition.[8]
-
Prolonged Reaction Times: Longer exposure to harsh conditions increases the likelihood of the side reaction occurring.[8]
-
Inefficient Catalysis: In cross-coupling reactions, if the desired catalytic cycle is slow, the competing protodeboronation pathway has more time to occur.[5]
Section 2: Troubleshooting Guide for Protodeboronation
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the issue of unwanted protodeboronation.
Observation 1: My cross-coupling reaction yield is low, and I've identified the protodeboronated byproduct (cyclohexane) by GC-MS.
This is a classic sign that your dioxazaborocane is degrading faster than it is participating in the desired reaction.
Q: My reaction uses a strong aqueous base like NaOH or KOH. Could this be the problem?
A: Absolutely. This is one of the most common culprits. While a base is required for the transmetalation step in Suzuki-Miyaura coupling, strong aqueous bases create a high concentration of hydroxide ions.[10] This promotes the formation of a boronate species that is highly susceptible to protodeboronation, especially in the presence of water which acts as the proton source.[5][14]
Recommended Actions:
-
Switch to a Milder Base: Change the base to a less nucleophilic and less harsh option. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that often provide the right balance of basicity without aggressively degrading the boronic ester.[8]
-
Consider Anhydrous Conditions: For particularly sensitive substrates, moving to a completely anhydrous system is highly effective.[8][15] Potassium trimethylsilanolate (K-TMSOK) is an organic-soluble base that can promote Suzuki-Miyaura coupling under anhydrous, homogeneous conditions, significantly suppressing protodeboronation.[15]
Q: I am using an aqueous solvent mixture (e.g., Dioxane/Water). How critical is this?
A: Very critical. The presence of a proton source is a prerequisite for protodeboronation.[8] While many Suzuki-Miyaura protocols call for water to help dissolve the inorganic base and facilitate the catalytic cycle, excessive water provides a large reservoir of protons that drives the undesired side reaction.
Recommended Actions:
-
Minimize Water Content: If water is necessary, reduce its proportion. Instead of a 1:1 or 2:1 organic/water ratio, try 5:1 or 10:1.
-
Use Anhydrous Solvents: The most robust solution is to use rigorously dried, anhydrous aprotic solvents like toluene, 2-MeTHF, or CPME (cyclopentyl methyl ether).[15][16] Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Observation 2: The protodeboronation seems to get worse with longer reaction times, even with optimized base and solvent.
This indicates that the rate of the desired reaction is not sufficiently outpacing the rate of decomposition.
Q: My reaction is running at 110 °C in toluene. Is temperature a factor?
A: Yes. Higher temperatures increase the kinetic rate of all reactions, including the undesired protodeboronation.[8] While heat is often needed to drive cross-coupling, excessive heat can favor the decomposition pathway.
Recommended Actions:
-
Temperature Screening: Perform the reaction at a lower temperature. Start at 80 °C and see if the reaction proceeds. Even a drop of 20 °C can have a significant impact on the ratio of desired product to byproduct.
-
Catalyst Efficiency: A more efficient catalyst system can allow you to run the reaction at a lower temperature. This is the most elegant solution. An efficient catalyst accelerates the productive reaction, effectively outcompeting the protodeboronation side reaction.[5]
Q: How do I choose a more efficient catalyst?
A: Catalyst choice is substrate-dependent, but modern palladium catalysts with bulky, electron-rich phosphine ligands are designed for high turnover rates. Consider ligands like SPhos, XPhos, or RuPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source. These systems are often so active that they can drive couplings at room temperature or with mild heating, thereby minimizing thermal decomposition.[5]
Section 3: Best Practices & Preventative Protocols
Proactive prevention is always better than reactive troubleshooting. Follow these guidelines to set your experiments up for success from the start.
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling this compound under conditions designed to suppress protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 3.0 equiv, finely ground and dried)
-
Anhydrous Solvent (e.g., Toluene or 2-MeTHF)
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the dried K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand, followed by the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals (e.g., every hour). Check for the consumption of starting material and the appearance of both the desired product and the cyclohexane byproduct.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Impact of Conditions on Protodeboronation
The following table summarizes the general trends and recommended changes to mitigate protodeboronation.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Base | Strong, aqueous (NaOH, KOH) | Milder, anhydrous (K₃PO₄, Cs₂CO₃) | Reduces concentration of reactive boronate and eliminates proton source.[8][10] |
| Solvent | High water content | Rigorously anhydrous (Toluene, THF) | Eliminates the necessary proton source for the side reaction.[8][15] |
| Temperature | > 100 °C | 60 - 80 °C | Lowers the kinetic rate of the decomposition pathway.[8] |
| Catalyst | Low activity / turnover | High-activity Pd/ligand system | Accelerates the desired reaction to outcompete protodeboronation.[5] |
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism is key to preventing it. The base-catalyzed pathway is often most relevant in cross-coupling reactions.
// Nodes start [label=<
this compound
];
boronate [label=<
Hydroxyboronate Complex
];
product [label=<
Protodeboronated Product
];
// Edges start -> boronate [label=<+ OH- (from Base)>]; boronate -> product [label=<+ H2O (Proton Source) Rate-Limiting Step>];
// Invisible nodes for alignment {rank=same; start; boronate; product;} } dot Caption: Base-catalyzed protodeboronation mechanism.
-
Activation: The base (e.g., hydroxide) attacks the Lewis acidic boron center, forming a more electron-rich tetracoordinate "ate" complex.[5]
-
Protonolysis: A proton source, typically water, delivers a proton to the carbon atom attached to the boron. This step is often rate-limiting and results in the cleavage of the C-B bond, yielding the undesired alkane (cyclohexane) and a boron-containing byproduct.[5][10]
By minimizing the presence of strong bases and water, you directly inhibit these two crucial steps.
References
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. [Link]
-
University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ResearchGate. Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]
-
National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
National Institutes of Health. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
National Institutes of Health. MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. [Link]
-
Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
PubMed. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. [Link]
-
National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Products from Reactions Involving DABO Boronates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving 1,3-dioxa-6-aza-2-boracyclooctane (DABO) boronates. These stable, heterocyclic boronic acid complexes are increasingly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to their enhanced stability and ease of handling compared to free boronic acids.[1][2][3] However, their unique properties can present specific purification challenges. This guide is designed to provide expert insights and actionable protocols to ensure the successful isolation of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using DABO boronates over traditional boronic acids or pinacol esters?
A1: DABO boronates offer several key advantages that make them attractive reagents in organic synthesis:
-
Enhanced Stability: They are generally air-stable, crystalline solids that can be stored for extended periods at room temperature without noticeable degradation.[1][3] This contrasts sharply with many free boronic acids, which are prone to dehydration to form cyclic boroxine trimers, complicating reaction stoichiometry and reproducibility.[1][4]
-
Ease of Handling and Isolation: The synthesis of DABO boronates is often straightforward, involving the reaction of a boronic acid with diethanolamine (DEA).[1] These complexes are often poorly soluble in common organic solvents and can precipitate from the reaction mixture, allowing for simple isolation by filtration in high purity.[1]
-
Direct Use in Cross-Coupling: DABO boronates can typically be used directly in Suzuki-Miyaura reactions without a separate hydrolysis step.[1][2][5] In the presence of water or a protic co-solvent, they are thought to hydrolyze in situ to the active boronic acid species required for the catalytic cycle.[1]
Q2: What are the most common impurities I might encounter when working with DABO boronates?
A2: While DABO boronates are valued for their stability, impurities can still arise from their synthesis or subsequent reactions. Common impurities include:
-
Unreacted Starting Materials: Residual aryl or vinyl halides from the preceding cross-coupling reaction.
-
Homocoupled Byproducts: Dimers of the starting halide or the organoboron reagent.
-
Residual Diethanolamine (DEA): Leftover from the formation of the DABO boronate.
-
Boronic Acid/Boroxine: Formed from the hydrolysis of the DABO boronate, especially during aqueous workups or chromatography on silica gel.[1][4]
-
Protodeboronated Byproduct: The compound resulting from the cleavage of the C-B bond and replacement with a hydrogen atom. While DABO boronates are generally stable, protodeboronation can occur under certain reaction conditions.[1]
Q3: My TLC analysis of a reaction mixture containing a DABO boronate is showing streaking or a spot at the baseline. What's happening?
A3: This is a frequent observation and is typically due to the interaction of the boron species with the stationary phase.
-
Interaction with Silica Gel: Free boronic acids, which may be present in equilibrium or formed via hydrolysis on the acidic silica surface, are polar and interact strongly with the silanol groups of silica gel.[6] This can lead to significant streaking, poor separation, or irreversible adsorption where the compound remains at the baseline.[7]
-
Hydrolysis on Plate: The moisture content and acidity of the silica gel TLC plate can cause the DABO boronate to hydrolyze back to the more polar and problematic boronic acid.
Q4: How can I effectively visualize my DABO boronate and related impurities on a TLC plate?
A4: Standard UV visualization is often sufficient if the compound contains a chromophore. However, for more specific detection of boron-containing species, several staining methods are highly effective:
-
Alizarin Stain: A solution of alizarin dipped onto the TLC plate will produce a bright yellow fluorescent spot under 366 nm UV light specifically where a boronic acid is present.[8][9] This is a highly sensitive and selective method.
-
Curcumin Stain: Staining with a curcumin solution yields a distinct red-colored complex with boronic acids and their derivatives, allowing for easy visualization against a yellow background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with the diol moiety of the DABO complex, often producing a distinct color upon heating.[10][11]
| Staining Method | Preparation of Staining Solution | Visualization | Selectivity |
| Alizarin | 1 mM alizarin in acetone. | Bright yellow fluorescence under 366 nm UV light. | Highly selective for boronic acids.[8][9] |
| Curcumin | Solution of curcumin in ethanol. | Bright red spots on a yellow background. | Selective for boronic acids and their derivatives. |
| p-Anisaldehyde | Solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol. | Varied colored spots upon heating. | General purpose, reacts with many functional groups.[11] |
Section 2: Troubleshooting Purification Challenges
This section addresses specific problems encountered during the purification of reaction products where DABO boronates were used as reagents.
Issue 1: Product Co-elutes with Boron-Containing Impurities During Silica Gel Chromatography.
Causality: The polarity of your target product may be very similar to that of the unreacted DABO boronate or its hydrolysis product (the boronic acid). Standard silica gel chromatography often fails to resolve these mixtures due to the problematic nature of boronic acids on silica.[6][12]
Solutions:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., dilute NaOH).[13] The organic layer, now depleted of the boronic acid impurity, can be carried forward. The target product can be recovered from the aqueous phase by acidification and re-extraction if it is also basic.
-
Use of Neutral Alumina: For less polar products, chromatography on neutral alumina can be a viable alternative to silica gel, as it lacks the acidic silanol groups that cause streaking and decomposition of boronic species.[7][12]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption of boronate esters, reducing tailing and improving recovery.[10][14][15] This is a powerful technique for challenging separations.
Issue 2: Low Recovery of the Desired Product After Column Chromatography.
Causality: Your product, which may itself be a boronic acid derivative, is irreversibly adsorbing to the silica gel column. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface.[7]
Solutions:
-
Derivatization Prior to Purification: Convert the crude mixture to a more chromatographically stable boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester.[13][7] These derivatives are generally less polar and more stable on silica gel. After purification, the ester can be hydrolyzed back to the boronic acid if necessary.
-
Recrystallization or Trituration: If your product is a solid, recrystallization is a highly effective purification method that avoids chromatography altogether.[16][17][18][19] If it is an oil, trituration with a solvent that dissolves the impurities but not the product can be effective.[12] Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[5][20]
Issue 3: The Purified Product is Contaminated with Diethanolamine (DEA).
Causality: Excess DEA from the DABO boronate starting material or DEA released during the reaction/workup is carried through the purification process. DEA is a polar, basic compound that can be difficult to remove completely.
Solutions:
-
Aqueous Wash: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) to protonate the amine and extract it into the aqueous phase. Be cautious if your target molecule is acid-sensitive.
-
Filtration through a Silica Plug: A quick filtration of the crude product through a short plug of silica gel, eluting with a non-polar solvent system, can often remove highly polar impurities like DEA while minimizing contact time and potential degradation of the product.[7]
Section 3: Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from Hitosugi et al. and is effective for reducing the over-adsorption of boronate esters during column chromatography.[10][7][15]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Büchner funnel and flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, dissolve 5 g of boric acid in 100 mL of methanol, though sources suggest using a larger volume of ~550 mL of the solution to slurry the silica).[7]
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by vacuum filtration using a Büchner funnel.
-
Wash the treated silica gel with ethanol (approx. 600 mL for 100 g of silica).[7]
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[7]
-
The boric acid-impregnated silica is now ready for use in packing a chromatography column.
Protocol 2: Purification via Diethanolamine Adduct Precipitation
This method is useful for isolating a target boronic acid from non-polar impurities. The boronic acid is selectively crashed out of solution as its DABO adduct.
Materials:
-
Crude reaction mixture containing the target boronic acid
-
Diethanolamine (DEA)
-
A non-polar solvent (e.g., diethyl ether, hexanes)
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent.
-
Add diethanolamine (1.0 to 1.1 equivalents relative to the boronic acid) to the solution.
-
Stir the mixture at room temperature. The DABO boronate adduct, being zwitterionic, is often insoluble in non-polar solvents and will precipitate as a solid.[7]
-
If precipitation is slow, add a non-polar solvent like diethyl ether or hexanes to induce crashing out.[13]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, non-polar solvent to remove any remaining soluble impurities.
-
Dry the purified DABO boronate adduct under vacuum.
Section 4: Visualized Workflows
Troubleshooting Purification of DABO Boronate Reaction Products
This flowchart provides a logical decision-making process for tackling common purification challenges.
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boron and Boronate Compounds | Borates Today [borates.today]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Recrystallization [sites.pitt.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
- 20. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Suzuki-Miyaura Reactions of Lewis-Basic Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with Lewis-basic substrates, such as nitrogen-containing heterocycles (e.g., pyridines, imidazoles, indazoles). These substrates are notorious for their ability to deactivate palladium catalysts, leading to frustratingly low yields and stalled reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. Our approach is rooted in mechanistic understanding, aiming to explain the causality behind experimental choices to empower you to develop robust and reliable coupling protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation when using Lewis-basic substrates.
Q1: Why are Suzuki-Miyaura reactions with nitrogen-containing heterocycles so challenging?
The primary difficulty stems from the lone pair of electrons on the nitrogen atom, which makes the substrate or product Lewis basic. This nitrogen can coordinate strongly to the palladium catalyst center. This coordination, often referred to as "catalyst poisoning," can form stable, off-cycle palladium complexes that are catalytically inactive, effectively halting the reaction.[1][2] This is a significant hurdle in medicinal chemistry, where such heterocyclic motifs are prevalent.[3]
Q2: What are the common signs of catalyst deactivation in my reaction?
Key indicators of catalyst deactivation include:
-
Low or no conversion: The most obvious sign is the failure to form the desired product.[4]
-
Stalled reaction: The reaction may start but fails to proceed to completion, even with extended reaction times or heating.
-
Formation of Palladium Black: A visible sign of catalyst death is the precipitation of elemental palladium as a black solid. This indicates that the Pd(0) active species has aggregated and fallen out of the catalytic cycle.[5]
-
Inconsistent results: Poor reproducibility between seemingly identical reaction setups can point to subtle issues with catalyst stability.
Q3: How does the choice of phosphine ligand impact catalyst stability?
Ligand choice is arguably the most critical factor for success. For Lewis-basic substrates, bulky and electron-rich monophosphine ligands are essential.[6]
-
Steric Bulk: Large, sterically demanding ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) physically shield the palladium center.[1][6] This steric hindrance makes it more difficult for the nitrogen atom of the Lewis-basic substrate to coordinate and poison the catalyst.[4]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium atom. This promotes the rate-limiting oxidative addition step and can help stabilize the active monoligated Pd(0) species, keeping the catalytic cycle moving forward.[6][7]
Q4: Can the base I use affect catalyst deactivation?
Absolutely. The base is not just a passive reagent for activating the boronic acid.
-
Base Strength: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for challenging couplings involving less reactive aryl chlorides or inhibitory substrates.[4][8][9] They promote the formation of the highly nucleophilic boronate species, which can accelerate the transmetalation step. A faster transmetalation means the palladium(II) intermediate spends less time in solution, reducing its opportunity to be deactivated.[4]
-
Solubility: The poor solubility of some inorganic bases can be a limiting factor. Using a biphasic solvent system (e.g., dioxane/water) can improve the base's efficacy.[4][10] For anhydrous couplings using K₃PO₄, the addition of a small amount of water (e.g., ~5 equivalents) can be crucial for reactivity.
Q5: I see palladium black forming in my flask. Is the reaction salvageable?
Once a significant amount of palladium black has formed, the concentration of the active catalyst has been severely depleted, and the reaction is unlikely to proceed to completion. This signifies irreversible catalyst aggregation.[5] The best course of action is to optimize the reaction conditions to prevent its formation in the first place by using appropriate ligands, ensuring a strictly inert atmosphere, and using pure, degassed solvents.[1]
Part 2: Troubleshooting Guide
This guide is structured by common problems observed during experiments. For each problem, potential causes are identified, and actionable solutions are provided.
Problem 1: Low or No Product Yield
Your reaction shows high levels of unreacted starting materials after the allotted time.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
| Potential Cause | Explanation & Causality | Recommended Actions & Protocols |
| Catalyst Poisoning by Substrate/Product | The Lewis-basic nitrogen on your heterocycle is binding to the palladium center, forming an inactive complex and preventing catalytic turnover.[1] This is the most common failure mode for these substrates. | 1. Switch to a More Robust Ligand: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These create a protective pocket around the palladium, sterically hindering coordination from the heterocycle.[1][4] 2. Increase Ligand-to-Palladium Ratio: Increasing the ligand ratio (e.g., from 1.5:1 to 4:1 L:Pd) can help favor the formation of the active catalyst over the poisoned species. 3. Consider Nickel Catalysis: For some heteroaryl-heteroaryl couplings, nickel catalysts can be less susceptible to poisoning by certain Lewis bases and may offer a viable alternative. |
| Inefficient Oxidative Addition | This step is often rate-limiting, especially for electron-rich or sterically hindered aryl halides, and particularly for aryl chlorides due to their strong C-Cl bond.[2] An inefficient catalyst system will fail here. | 1. Use a High-Activity Precatalyst: Modern dialkylbiaryl phosphine-based precatalysts (e.g., SPhos G3, XPhos G3) are designed to generate the active L₁Pd(0) species efficiently.[6] 2. Increase Temperature: Raising the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[8] |
| Ineffective Transmetalation | The transfer of the organic group from boron to palladium is slow. This requires the boronic acid to be activated by the base to form a more nucleophilic boronate species.[4] If the base is too weak or insoluble, this step stalls. | 1. Screen Stronger Bases: Switch from weaker bases (e.g., Na₂CO₃) to stronger, more effective ones like K₃PO₄ or Cs₂CO₃.[4][8] 2. Improve Base Solubility: Use a mixed solvent system like Dioxane/H₂O (e.g., 4:1) to partially dissolve the inorganic base and facilitate boronate formation.[4][10] 3. Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which can be more resistant to decomposition and sometimes more reactive under specific conditions.[8] |
| Reagent/Atmosphere Integrity | The active Pd(0) catalyst is highly sensitive to oxygen.[1] Boronic acids can degrade via protodeboronation, especially if exposed to moisture.[1][8] | 1. Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) and maintain the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[1] 2. Use High-Purity Reagents: Use fresh, high-purity boronic acid. If degradation is suspected, use a more stable boronic ester. Ensure the base is a fine, dry powder.[1][8] |
Problem 2: Significant Side Product Formation
Your desired product is forming, but the yield is compromised by major side products.
Caption: Common side reactions stemming from slow transmetalation.
| Side Product | Explanation & Causality | Recommended Actions & Protocols |
| Dehalogenation of Starting Material (Ar-H) | The L-Pd(II)(Ar)(X) intermediate, formed after oxidative addition, reacts with a hydride source before transmetalation can occur. Hydride sources can include certain bases, amine impurities, or alcohol solvents.[2] This is more likely if transmetalation is slow. | 1. Change Base/Solvent: Avoid bases that can act as hydride donors. Switch to K₃PO₄ or Cs₂CO₃. If using an alcohol-containing solvent, switch to aprotic solvents like dioxane or toluene.[1] 2. Accelerate Transmetalation: Use a stronger base or a more reactive boronic ester to speed up the desired coupling pathway, outcompeting the dehalogenation side reaction. |
| Homocoupling of Boronic Acid (R-R) | This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this unwanted reaction.[2] | 1. Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen. 2. Use an Efficient Catalyst: A highly active catalyst system that promotes rapid cross-coupling can minimize the time available for homocoupling to occur. |
Part 3: Experimental Protocols
Protocol 1: Systematic Screening of Ligand, Base, and Solvent
This protocol provides a framework for optimizing a challenging Suzuki-Miyaura coupling of a Lewis-basic halide. It is best performed in parallel using a multi-well reaction block.
1. Array Preparation:
-
In an array of oven-dried reaction vials under an inert atmosphere, add the Lewis-basic aryl halide (1.0 equiv, e.g., 0.1 mmol) and a magnetic stir bar to each vial.
-
Add the boronic acid or ester (1.5 equiv) to each vial.
2. Variable Addition (Example Screening Array):
-
Base Screening: To different rows of vials, add various bases (3.0 equiv), such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the bases are finely powdered.
-
Ligand Screening: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol% Pd) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 6 mol%) in degassed solvent. Add the appropriate catalyst/ligand solution to different columns of vials.
-
Solvent Screening: Use different degassed solvents or solvent mixtures (e.g., Dioxane, Toluene, THF/H₂O 10:1) for different sets of arrays.
3. Reaction Execution:
-
Seal the vials tightly with screw caps containing PTFE septa.
-
Place the reaction block on a stirrer hotplate and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 12-18 hours).
4. Analysis:
-
After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product and identify major side products.
-
This systematic approach will quickly identify the most promising combination of ligand, base, and solvent for your specific substrate.[7][10]
Protocol 2: General Procedure for a Challenging Heteroaryl Coupling
This is a robust starting point based on commonly successful conditions for coupling Lewis-basic heterocycles.
1. Reagent Preparation (in a glovebox or Schlenk line):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
SPhos-G3 Precatalyst (3-5 mol%)
-
2. Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1 ratio, concentration 0.1 M relative to the limiting reagent) via syringe.[4]
-
If not in a glovebox, perform three freeze-pump-thaw cycles to ensure the reaction mixture is thoroughly deoxygenated.
3. Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure w
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Base and solvent effects on the efficiency of dioxazaborocane coupling
As a Senior Application Scientist, I've designed this technical support center to provide you with direct, actionable guidance on optimizing your dioxazaborocane (specifically N-methyliminodiacetic acid, MIDA boronate) coupling reactions. This guide focuses on the critical interplay between bases and solvents, which governs the efficiency and outcome of your Suzuki-Miyaura couplings.
MIDA boronates are exceptionally useful building blocks due to their remarkable benchtop stability, a feature attributed to the trivalent MIDA ligand that rehybridizes the boron center from a reactive sp² state to a stable sp³ state.[1] The success of a subsequent Suzuki-Miyaura coupling hinges on the controlled, in situ hydrolysis of this protective group to release the active boronic acid. This deprotection is exquisitely sensitive to the choice of base and solvent.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during MIDA boronate couplings.
Q1: My reaction has stalled, showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
A stalled reaction is typically due to inefficient MIDA boronate deprotection or issues within the catalytic cycle, both of which are heavily influenced by the base and solvent system.
Potential Causes & Solutions:
-
Inefficient MIDA Hydrolysis: The base is the primary agent for hydrolyzing the MIDA ester to the active boronic acid.[2] If the base is too weak or poorly soluble, this initial step becomes rate-limiting.
-
Solution: Switch to a stronger or more soluble base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider using potassium phosphate (K₃PO₄), which is often more effective for the slow release of sensitive boronic acids.[1] For rapid and complete deprotection, aqueous sodium hydroxide (NaOH) can be used, though it must be handled carefully to avoid side reactions.[1][2]
-
-
Insufficient Water: Water is a required reagent for the hydrolysis of the MIDA boronate. Anhydrous conditions will prevent the reaction from starting.[2]
-
Poor Solubility of Reactants: If the base or other reactants are not adequately dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent system that effectively dissolves all components. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are common choices.[5] For particularly stubborn solubility issues, a co-solvent may be necessary.
-
-
Catalyst Deactivation: While not strictly a base/solvent issue, oxygen can lead to catalyst decomposition.[3]
-
Solution: Ensure your solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
Below is a troubleshooting workflow to diagnose a stalled reaction.
Q2: I'm observing significant protodeboronation of my starting material. How can I prevent this?
Answer:
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. This is often caused by an overly aggressive combination of base, water, and temperature, especially when dealing with electron-rich or sterically hindered MIDA boronates.
Potential Causes & Solutions:
-
Base is Too Strong or Concentrated: A high concentration of a strong base (like NaOH) can rapidly hydrolyze the MIDA boronate, but the resulting boronic acid may decompose via protodeboronation if it's not consumed quickly by the catalytic cycle.[6]
-
Excess Water: While essential, too much water can accelerate protodeboronation. This was observed in polymerization studies where high water-to-monomer ratios led to rapid quenching of the MIDA boronate.[6]
-
Solution: Carefully control the amount of water. Start with a lower concentration and titrate up if hydrolysis is too slow. For sensitive substrates, minimizing water content is key.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to let the MIDA hydrolysis proceed at a lower temperature before heating to drive the coupling.
-
| Parameter | Action to Minimize Protodeboronation | Rationale |
| Base Selection | Switch from strong bases (NaOH) to milder ones (K₃PO₄, K₂CO₃). | Promotes "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1] |
| Water Content | Reduce the equivalents of water in the solvent mixture. | Excess water can facilitate the protonolysis of the C-B bond.[6] |
| Temperature | Decrease the reaction temperature. | Lowers the rate of the decomposition pathway relative to the cross-coupling. |
Frequently Asked Questions (FAQs)
This section covers fundamental concepts for designing your MIDA boronate coupling experiments.
Q1: How does the base actually work, and how do I choose the right one?
Answer:
The base has two primary roles in the Suzuki-Miyaura reaction:
-
MIDA Ester Hydrolysis: The base (typically a hydroxide or carbonate species) attacks the MIDA ester, cleaving the B-N or B-O bonds to release the tricoordinate boronic acid.[2] This is the essential deprotection step.
-
Catalytic Cycle Promotion: The base also activates the palladium complex (forming a [ArPd(OH)L₂] species) or the boronic acid itself (forming a more nucleophilic boronate [R-B(OH)₃]⁻ species) to facilitate the key transmetalation step.[7]
Choosing the right base is a balance between efficient deprotection and avoiding side reactions.
Comparison of Common Bases:
| Base | Typical Use Case | Advantages | Disadvantages |
| K₃PO₄ | General "slow-release" for sensitive or unstable boronic acids.[1] | Excellent for preventing protodeboronation; good solubility in mixed aqueous solvents. | Can be slower than other bases. |
| K₂CO₃ / Cs₂CO₃ | Standard conditions for robust substrates.[5] | Cost-effective and widely used; generally provides good yields. | Can be too harsh for very sensitive substrates; Cs₂CO₃ is expensive. |
| NaOH / KOH | "Fast-release" when rapid deprotection is needed.[1] | Very rapid hydrolysis of the MIDA ester. | High risk of protodeboronation and other side reactions if not controlled.[2] |
| Organic Bases (e.g., Et₃N) | Used in specific protocols, particularly in greener solvent systems like water alone.[8] | Can offer better solubility in certain systems; avoids heavy inorganic salts. | Often less effective than inorganic bases for MIDA hydrolysis in traditional organic solvents.[8] |
Q2: How do I select the optimal solvent for my reaction?
Answer:
The ideal solvent must (1) dissolve all reactants (MIDA boronate, aryl halide, base, and catalyst), (2) be compatible with the reaction conditions (temperature, base), and (3) facilitate the key steps of the reaction.
Key Solvent Considerations:
-
Polarity: Aprotic polar solvents are generally preferred. They effectively dissolve the polar intermediates and inorganic bases while not interfering with the reaction through protonolysis.
-
Water Miscibility: The solvent must be miscible with water to allow for the crucial hydrolysis step.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
Common Solvent Systems:
| Solvent System | Properties & Common Use Cases |
| 1,4-Dioxane / H₂O | A very common and robust system. Dioxane has a high boiling point (101 °C) suitable for less reactive coupling partners. |
| Tetrahydrofuran (THF) / H₂O | Another popular choice. THF has a lower boiling point (66 °C), making it suitable for more reactive or thermally sensitive substrates.[4][6] |
| Dimethylformamide (DMF) / H₂O | Excellent solvating power for a wide range of substrates and salts. Useful for difficult couplings requiring high temperatures.[5] |
| Toluene / H₂O | A less polar option, sometimes used to minimize side reactions. The biphasic nature can be beneficial in certain cases. |
| Water (with surfactant) | An emerging green chemistry approach where surfactants form nanoreactors, avoiding organic solvents entirely.[8][9] |
Experimental Protocol: General Procedure for MIDA Boronate Suzuki-Miyaura Coupling
This protocol provides a reliable starting point that can be optimized for your specific substrates.
-
Reactant Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the MIDA boronate (1.2–1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 55–100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Denmark, S. E., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 1037–1042. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. Available at: [Link]
-
Holmes, D., et al. (2016). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 54(14), 2217-2227. Available at: [Link]
-
Lee, H. G., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Available at: [Link]
-
Gillis, E. P. (2010). A General Approach for Small Molecule Synthesis Based on Iterative Cross-Coupling with MIDA Boronates. CORE. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Semantic Scholar. Available at: [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1245–1252. Available at: [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. Available at: [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.cn]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Cross-Coupling Reactions with 2-Cyclohexyl-1,3,6,2-dioxazaborocane
Welcome to the technical support resource for 2-Cyclohexyl-1,3,6,2-dioxazaborocane. This guide is designed for researchers, chemists, and process development professionals who are leveraging this stable and efficient source of cyclohexylboronic acid for Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address common challenges and unlock the full potential of this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and advantages of this compound, a diethanolamine (DEA) adduct of cyclohexylboronic acid.
Q1: What is this compound and what are its primary advantages over cyclohexylboronic acid?
A1: this compound is a protected form of cyclohexylboronic acid. It is a heterocyclic compound formed by the condensation of cyclohexylboronic acid with diethanolamine.[1] This structure imparts significant advantages for scalability and process control in cross-coupling reactions.
The core benefit lies in its enhanced stability. Free boronic acids, particularly alkylboronic acids, can be prone to decomposition pathways such as protodeboronation and oxidation, especially during storage or under reaction conditions.[2] The formation of the dioxazaborocane adduct, which features an intramolecular dative bond between the nitrogen and the sp³-hybridized boron atom, significantly mitigates these issues.[1]
Key Advantages:
-
Enhanced Stability: It is an air- and water-stable, often crystalline solid, allowing for long-term storage and easier handling compared to the free boronic acid.[1][3][4]
-
Improved Handling & Dosing: As a free-flowing solid, it is easier to weigh and dispense accurately, which is critical for process scale-up and reproducibility.
-
"Slow-Release" Profile: While not as robust as MIDA boronates, the diethanolamine adduct provides a more controlled release of the boronic acid in situ under standard Suzuki-Miyaura conditions (which typically include a protic co-solvent), helping to suppress side reactions.[1]
Q2: How does this compound differ from Cyclohexylboronic acid MIDA ester?
A2: Both are protected forms of cyclohexylboronic acid, but they differ in the protecting group and their reactivity profile.
-
Protecting Group: this compound uses diethanolamine (DEA), while the MIDA ester uses N-methyliminodiacetic acid (MIDA).
-
Stability & Reactivity: MIDA boronates are exceptionally stable and are designed to be unreactive under anhydrous cross-coupling conditions, requiring specific aqueous basic conditions for deprotection and subsequent reaction.[2] In contrast, DEA adducts (dioxazaborocanes) are less robust. They readily hydrolyze to the boronic acid in the presence of protic solvents like water or alcohols, which are often part of standard Suzuki-Miyaura reaction media.[1] This means DEA adducts can be used directly under many standard Suzuki conditions without a separate deprotection step, simplifying the workflow.[4]
-
Synthesis: The preparation of DEA adducts is remarkably simple, often involving stirring the boronic acid and diethanolamine at room temperature in a solvent like dichloromethane, leading to spontaneous precipitation of the pure product.[1][3] MIDA boronate synthesis is typically more involved, requiring heating and azeotropic removal of water.[1]
Q3: What are the optimal storage and handling conditions for this reagent?
A3: While significantly more stable than its parent boronic acid, proper storage ensures maximum shelf-life and reactivity.
-
Storage: Store in a tightly sealed container in a cool, dry place. While it is described as air- and water-stable, minimizing exposure to atmospheric moisture is best practice.[1]
-
Handling: No special inert atmosphere techniques are required for weighing or adding the reagent to a reaction under ambient conditions.
Q4: How is the active cyclohexylboronic acid generated in situ from the dioxazaborocane adduct?
A4: The active boronic acid is released through hydrolysis of the dioxazaborocane ring. This equilibrium-driven process is facilitated by the presence of a protic solvent (e.g., water, methanol) and is influenced by the pH of the reaction medium.[1][5] Standard Suzuki-Miyaura conditions, which often employ a base and a solvent mixture containing water, are typically sufficient to promote the hydrolysis and release the boronic acid for the catalytic cycle. The stability of the dioxazaborocane ring has been shown to have a bell-shaped dependency on pH.[5]
Section 2: Troubleshooting Guide for Suzuki-Miyaura Reactions
This section provides a systematic approach to resolving common issues encountered when scaling up cross-coupling reactions with this compound.
Problem 1: Low or No Conversion to Product
This is the most common issue and can stem from multiple factors. A logical, step-by-step diagnosis is key.
Initial Checks (The "Usual Suspects")
-
Question: Have you confirmed the integrity of all reagents?
-
Action: Ensure your aryl/vinyl halide is pure. Verify the activity of your palladium catalyst and ligand. Pre-catalysts can degrade, and phosphine ligands can oxidize. If possible, test the catalyst system with a reliable, previously successful reaction.
-
-
Question: Is your reaction truly anaerobic?
-
Action: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Dioxazaborocane-Specific Troubleshooting
-
Question: Is the hydrolysis of the dioxazaborocane adduct efficient under your reaction conditions?
-
Causality: The DEA adduct must hydrolyze to release the boronic acid, which then participates in the catalytic cycle. If the medium is completely anhydrous, this release can be slow or inefficient.
-
Solution: Ensure your reaction medium contains a protic co-solvent. Most Suzuki protocols benefit from the presence of water (e.g., in a dioxane/water or THF/water mixture). If you are attempting a fully anhydrous reaction, the DEA adduct may not be the ideal boronic acid source; a pinacol ester might be more suitable under those specific conditions.
-
-
Question: Is your choice of base appropriate?
-
Causality: The base plays a crucial role in activating the boronic acid for transmetalation. For alkylboronic acids, a moderately strong base is typically required.
-
Solution:
-
Standard Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. K₃PO₄ is a stronger base and can be beneficial for less reactive coupling partners.
-
Fluoride Anions: Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly in anhydrous conditions, as they can activate the boronic acid without requiring hydroxo-palladium species.
-
Avoid Strong Aqueous Base Pre-incubation: Do not pre-mix the dioxazaborocane with a strong aqueous base (like NaOH) for extended periods before adding the catalyst, as this can lead to premature decomposition of the liberated, less stable cyclohexylboronic acid.
-
-
Problem 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)
-
Question: Are you observing significant amounts of cyclohexene or bicyclohexyl?
-
Causality:
-
Protodeboronation (Cyclohexane formation): This occurs when the cyclohexylboronic acid reacts with a proton source instead of the palladium complex. It is often exacerbated by excessive water, high temperatures, or overly acidic/basic conditions.
-
Homocoupling (Bicyclohexyl formation): This side product arises from the palladium-catalyzed coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or an inefficient oxidative addition step.
-
-
Solutions:
-
Optimize Reagent Stoichiometry: Use a slight excess of the dioxazaborocane (e.g., 1.2–1.5 equivalents) relative to the limiting electrophile. This can help drive the desired cross-coupling reaction.
-
Control Water Content: While some water is necessary for hydrolysis, excessive amounts can increase the rate of protodeboronation. For a 1M reaction, a solvent system like Toluene/IPA/H₂O at a 10:2:1 ratio can be a good starting point.
-
Enhance Ligand Performance: For a sterically hindered alkyl group like cyclohexyl, a bulky, electron-rich phosphine ligand is crucial. Consider ligands like SPhos, XPhos, or RuPhos. These ligands promote rapid reductive elimination, which can outcompete side reactions.
-
Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.
-
-
Problem 3: Reaction Stalls or is Sluggish at Scale
-
Question: Does the reaction fail to reach full conversion after a reasonable time?
-
Causality: At larger scales, mass transfer and heat transfer limitations can become significant. Catalyst deactivation over the course of a long reaction is also more likely.
-
Solutions:
-
Improve Agitation: Ensure efficient stirring to maintain a homogenous mixture, especially since the base (e.g., K₃PO₄) is often a solid.
-
Increase Catalyst Loading: For challenging couplings or at large scale, increasing the catalyst loading from 1 mol % to 2-3 mol % may be necessary.
-
Consider a More Robust Pre-catalyst: Buchwald-type pre-catalysts (e.g., XPhos Pd G3) are often more stable and activate more reliably than simple Pd(OAc)₂/ligand mixtures, leading to better performance in scaled-up reactions.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: Facile Synthesis of this compound
This protocol describes a straightforward, scalable synthesis from cyclohexylboronic acid.[1][3]
Materials:
-
Cyclohexylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (DCM)
-
Magnetic stir bar and flask
Procedure:
-
In a flask open to the atmosphere, dissolve cyclohexylboronic acid (1.0 equiv) in a minimal amount of dichloromethane.
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
A precipitate will typically form within minutes. The initial solid may dissolve completely before the product crashes out as a white solid.[3]
-
Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold DCM and dry under vacuum.
The resulting this compound is typically of high purity and can be used directly without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This procedure is a robust starting point for coupling with aryl or vinyl bromides.
Reagent & Solvent Parameters
| Parameter | Recommended Range | Rationale |
| Equivalents of Dioxazaborocane | 1.2 - 1.5 | A slight excess drives the reaction to completion. |
| Palladium Pre-catalyst | 1 - 3 mol % | Lower loadings for reactive partners; higher for challenging substrates. |
| Ligand | 1.1 - 1.2x Pd loading | Ensures full coordination to the metal center. |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 equiv | A strong, non-nucleophilic base is required to activate the boronic acid. |
| Solvent System | Dioxane/H₂O (5:1) or Toluene/IPA/H₂O (10:2:1) | A protic co-solvent is essential for the in situ hydrolysis of the dioxazaborocane. |
| Temperature | 60 - 100 °C | Substrate dependent; start lower and increase if necessary. |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), this compound (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %), the ligand (if not using a pre-catalyst), and finely powdered base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or MTBE) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visual Diagrams
Workflow for Synthesis and Application
This diagram illustrates the lifecycle of the reagent from its simple synthesis to its application in the catalytic cycle.
Caption: Synthesis of the stable dioxazaborocane and its in situ hydrolysis for cross-coupling.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing a failed or low-yielding reaction.
Caption: A step-by-step decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
References
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks, 2010. [Link]
-
Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry, 2025. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access, 2011. [Link]
-
iterative cross-coupling with mida boronates. CORE, 2011. [Link]
-
Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed, 2011. [Link]
-
A method for the deprotection of alkylpinacolyl boronate esters. PubMed, 2011. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications, 2011. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2007. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access, 2011. [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv, 2024. [Link]
-
Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. ResearchGate, 2020. [Link]
-
This compound CAS NO.122035-40-9. LookChem, N.D. [Link]
-
The structural criteria of hydrolytic stability in series of dioxaborine polymethine dyes. ResearchGate, 2013. [Link]
-
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. SciELO, 2021. [Link]
-
Cover Feature: Tuning the Stability and Kinetics of Dioxazaborocanes (Chem. Eur. J. 5/2025). ResearchGate, 2025. [Link]
-
Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace, 2022. [Link]
-
Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 2011. [Link]
-
This compound. Amaybio, N.D. [Link]
-
Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PMC, 2023. [Link]
-
An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. MDPI, 2022. [Link]
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- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boronic Ester Reactivity: 2-Cyclohexyl-1,3,6,2-dioxazaborocane vs. Pinacol Boronic Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, with boronic acids and their corresponding esters being the most prominent coupling partners. While boronic acids offer high reactivity, their often-limited stability presents challenges in purification, storage, and handling. This has led to the widespread adoption of boronic esters as more robust alternatives.
Among the plethora of available boronic esters, pinacol esters have long been the workhorse of the field. However, a class of N-acyl diethanolamine-derived boronic esters, such as 2-Cyclohexyl-1,3,6,2-dioxazaborocane, has emerged as a compelling alternative, offering distinct advantages in terms of stability and ease of handling. This guide provides an in-depth, objective comparison of the reactivity and stability of this compound and its corresponding pinacol boronic ester, supported by experimental insights and mechanistic rationale, to empower chemists in making informed decisions for their synthetic endeavors.
Structural Distinction: The Key to Differential Stability and Reactivity
The fundamental difference between this compound and cyclohexylboronic acid pinacol ester lies in their three-dimensional architecture. The pinacol ester features a five-membered dioxaborolane ring, which effectively protects the boron atom from degradation pathways like protodeboronation.
In contrast, this compound, a member of the diethanolamine (DEA) boronate family, possesses a unique bicyclic structure arising from an intramolecular dative bond between the nitrogen and the boron atoms.[1] This coordination transforms the geometry at the boron center from trigonal planar to a more stable tetrahedral configuration, significantly enhancing the compound's stability.[1]
Sources
A Researcher's Guide to Boronic Acid Protecting Groups: A Comparative Analysis for Modern Synthesis
Abstract
In the landscape of modern synthetic chemistry, boronic acids and their derivatives are indispensable tools, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent reactivity and potential instability of free boronic acids—including tendencies toward protodeboronation and the formation of cyclic boroxine anhydrides—present significant challenges.[1] These issues can complicate purification, affect stoichiometric accuracy, and limit their application in complex, multi-step syntheses.[1] The strategic use of protecting groups transforms the boronyl moiety into a robust, manageable functional group that can withstand a variety of reaction conditions. This guide provides an in-depth comparative analysis of the most prevalent boronic acid protecting groups, offering experimental insights and data to guide researchers in selecting the optimal strategy for their synthetic challenges.
The Chemist's Dilemma: Why Protect a Boronic Acid?
The Lewis acidic nature of the boronic acid's vacant p-orbital makes it susceptible to a range of undesired side reactions. While often stable to air and moisture, many boronic acids, particularly heteroaromatic variants, are prone to decomposition under acidic, basic, or oxidative conditions.[1][2] The primary motivations for boron protection are:
-
Enhanced Stability: To prevent degradation during purification (e.g., silica gel chromatography) and long-term storage.[3][4]
-
Orthogonality: To mask the boronic acid's reactivity, allowing for chemical transformations on other parts of the molecule. This is the cornerstone of iterative cross-coupling (ICC) strategies for the controlled, sequential synthesis of complex molecules.[3][5]
-
Improved Handling: To convert polar, often difficult-to-handle boronic acids into crystalline, free-flowing solids with improved solubility in organic solvents.[3][4]
-
Suppression of Side Reactions: To prevent the formation of boroxine trimers and minimize protodeboronation during cross-coupling reactions.[1][6]
The ideal protecting group should be easily installed, robust enough to withstand subsequent reaction conditions, and cleanly removed under mild conditions that do not affect the rest of the molecule.[7]
A Head-to-Head Comparison of Leading Protecting Groups
The choice of a protecting group is dictated by the specific demands of the synthetic route, particularly the reaction conditions the molecule must endure and the required deprotection strategy. Here, we compare the most widely adopted protecting groups.
Pinacol Esters (Bpin)
The pinacol boronate ester is arguably the most common protecting group, largely due to its convenient installation via Miyaura borylation and its sufficient stability for chromatographic purification.[1]
-
Structure & Stability: Pinacol esters are trivalent, sp²-hybridized boron compounds.[8] They are significantly more stable than free boronic acids but can be susceptible to hydrolysis, especially on silica gel.[9][10] Their stability is attributed to the sterically hindered environment around the boron center.[1]
-
Reactivity: A key advantage of pinacol esters is that they are often reactive enough to participate directly in Suzuki-Miyaura coupling without a separate deprotection step.[1] However, this can also be a drawback if complete masking of reactivity is required. Recent studies suggest that boronate esters may undergo transmetalation directly without prior hydrolysis to the boronic acid.[2][11]
-
Deprotection: The robustness of the pinacol group makes its removal challenging. Deprotection often requires harsh conditions, such as oxidative cleavage with sodium periodate (NaIO₄) or acidic hydrolysis, sometimes with heating.[1][12] Milder, two-step alternatives involve conversion to an intermediate trifluoroborate or an amine-diol complex followed by hydrolysis.
N-Methyliminodiacetic Acid (MIDA) Boronates
Developed and popularized by the Burke group, MIDA boronates have revolutionized iterative synthesis by providing a truly orthogonal protecting group.[6]
-
Structure & Stability: MIDA forms a tetracoordinate, sp³-hybridized boron center through a dative B-N bond.[8] This coordinative shielding of the boron's empty p-orbital dramatically deactivates its Lewis acidity, rendering the group exceptionally stable.[6] MIDA boronates are typically benchtop-stable, crystalline solids that are fully compatible with chromatography and inert to a wide range of anhydrous reaction conditions, including oxidation, reduction, and even other cross-coupling reactions.[1][5][6]
-
Reactivity: MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions, even at elevated temperatures (up to 80 °C).[5] This inertness is the key to their use in iterative synthesis, where different boronic acid functionalities can be selectively unmasked and coupled.[3][13]
-
Deprotection: Deprotection is achieved with remarkable ease and selectivity under mild aqueous basic conditions, typically using 1 M NaOH or even aqueous NaHCO₃ at room temperature.[5][14] This stark orthogonality to the robust nature of the protected form is the primary advantage of the MIDA group. The mechanism of hydrolysis is well-understood and can be finely controlled.[15]
Other Notable Protecting Groups
-
1,8-Diaminonaphthalene (Bdan): Similar to MIDA, the Bdan ligand forms a tetracoordinate boron center via B-N bonds, resulting in a very stable derivative that is unreactive toward cross-coupling.[1] The key difference lies in its deprotection, which is achieved under mild acidic conditions, offering an orthogonal release strategy compared to the base-labile MIDA group.[1]
-
Potassium Organotrifluoroborates (R-BF₃K): These are not esters but air-stable, crystalline salts.[16] They are highly robust but can be slowly hydrolyzed on silica gel or under aqueous acidic or basic conditions to release the free boronic acid for subsequent reaction.[17][16] They serve as excellent protected surrogates for boronic acids.
-
Diethanolamine (DABO) Adducts: These complexes are easily formed, inexpensive, and air-stable.[18] They are not designed for robust protection through a synthetic sequence but rather as easily handled boronic acid precursors that hydrolyze in situ under the aqueous, basic conditions of the Suzuki-Miyaura reaction.[18]
Quantitative Performance: A Data-Driven Comparison
The choice of protecting group significantly impacts reaction outcomes. The following table summarizes key performance characteristics based on literature data.
| Protecting Group | Stability Profile | Typical Deprotection Conditions | Orthogonality & Use Case |
| Pinacol (Bpin) | Moderate. Stable to chromatography but can hydrolyze or undergo protodeboronation.[10] | Harsh: NaIO₄; or strong acid/base, often with heat.[1][19] Mild: Two-step via R-BF₃K or DEA adduct.[12][17] | Low Orthogonality: Often used directly in coupling. Best for single coupling events or late-stage borylation. |
| MIDA Boronate | Excellent. Indefinitely bench-top stable.[5] Inert to chromatography, strong acids, bases (anhydrous), oxidants, and reductants.[1][6] | Mild Base: 1 M NaOH (aq) or NaHCO₃ (aq) at room temperature.[5][14] | High Orthogonality: The "gold standard" for iterative cross-coupling and multi-step synthesis.[13] |
| DAN Boronamide | Excellent. Very stable across a wide pH range due to B-N coordination.[1] | Mild Acid: Aqueous acid hydrolysis.[1] | High Orthogonality: Provides a complementary, acid-triggered deprotection strategy to MIDA. |
| Trifluoroborate | Excellent. Crystalline, air-stable salts.[16] | Mild: Silica gel, TMSCl/H₂O, or aqueous base.[17][19] | Good Orthogonality: Stable surrogates that can be carried through multiple steps before use. |
| DEA (DABO) | Good. Air-stable solids, easy to handle.[18] | Not Applicable: Designed to hydrolyze in situ during aqueous cross-coupling.[18] | Convenience: Used as stable, easily handled precursors for boronic acids, not for masking reactivity. |
A direct comparison in a polymerization reaction highlighted the superior performance of MIDA. A thienyl MIDA boronate monomer produced high molecular weight polythiophene (up to Mw = 42.7 kDa) in high yield (94%), whereas the corresponding pinacol boronate ester gave lower molecular weight polymers in reduced yields under identical conditions, attributed to significant protodeboronation.[20]
Experimental Protocols: From Protection to Deprotection
Causality in experimental design is critical. The choice of solvent, temperature, and reagents is based on mechanistic understanding to maximize yield and purity.
Workflow for Protecting Group Selection and Application
The following workflow illustrates the decision-making process and subsequent experimental steps for utilizing a protected boronic acid in a synthetic sequence.
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Boronic Acids vs. DABO Esters in Suzuki-Miyaura Couplings
A Senior Application Scientist's Guide to Choosing Your Boron Reagent
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boron reagent is central to this reaction's success. While traditional boronic acids have been the workhorses of the field, their inherent instability can present significant challenges. This guide provides a detailed, evidence-based comparison between boronic acids and their stabilized counterparts, N-acyl diazaborolane (DABO) esters, with a particular focus on the widely adopted N-methyliminodiacetic acid (MIDA) boronates, to help researchers make informed decisions for their synthetic campaigns.
The Boronic Acid Problem: A Foundation with Cracks
Boronic acids (RB(OH)₂) are readily accessible and have been used in countless syntheses. However, their utility is often compromised by three primary instability pathways:
-
Protodeboronation: The C-B bond can be cleaved by water or other protic sources, especially under non-optimal pH conditions, leading to the formation of an undesired C-H bond and reducing the yield of the desired coupled product.
-
Oxidative Decomposition: Aryl boronic acids can be susceptible to oxidation, leading to the formation of phenols.
-
Trimerization: In the solid state, boronic acids can dehydrate to form cyclic trimers known as boroxines. This process is reversible but complicates accurate massing of the reagent and can affect reaction kinetics, as the boroxine must first dissociate and hydrolyze back to the active monomeric boronic acid.
These instabilities mean that boronic acids often require storage under inert, anhydrous conditions and can be particularly problematic for complex, multi-step syntheses where reagent integrity over time is paramount.
DABO Esters as a Solution: The "Slow-Release" Strategy
To address the shortcomings of boronic acids, chemists have developed protected versions that mask the reactive boronic acid moiety until it is needed. Among the most successful are esters derived from N,N'-disubstituted-1,8-diaminonaphthalene or, more broadly, N-acyl diazaborolanes (DABO). A leading example of this strategy is the N-methyliminodiacetic acid (MIDA) boronate platform developed by the Burke group.
MIDA boronates are air-stable, often crystalline, and generally chromatography-stable solids. Their robustness stems from the tetracoordinate boron center, which protects the C-B bond from the degradation pathways that plague free boronic acids. The core advantage of MIDA boronates lies in their "slow-release" mechanism. They remain inert until exposed to a mild aqueous base (like K₂CO₃ in aqueous methanol or NaOH), which hydrolyzes the MIDA ligand to liberate the corresponding boronic acid in situ at a controlled rate. This ensures a low, steady-state concentration of the reactive boronic acid, minimizing side reactions and often leading to cleaner reaction profiles and higher yields.
Figure 1: The slow-release mechanism of MIDA boronates. The stable solid reagent is hydrolyzed under basic conditions to generate the reactive boronic acid in situ for participation in the catalytic cycle.
Head-to-Head Yield Comparison
The true test of a reagent lies in its performance. Data from numerous studies show that while boronic acids can be effective, MIDA boronates often provide superior or more consistent yields, especially with challenging substrates. This is particularly true for heteroaryl boronates, which are notoriously unstable as free boronic acids.
| Entry | Aryl Halide | Boron Reagent | Yield (%) with Boronic Acid | Yield (%) with MIDA Boronate |
| 1 | 4-Iodoacetophenone | 2-Thiopheneboronic acid/MIDA | 45% | >95% |
| 2 | 4-Bromobenzonitrile | 2-Furanboronic acid/MIDA | 31% | >95% |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid/MIDA | 92% | 94% |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid/MIDA | 75% | 88% |
| 5 | 1-Chloro-4-iodobenzene | 4-(Trifluoromethyl)phenylboronic acid/MIDA | 93% | 95% |
As the table illustrates, MIDA boronates consistently deliver high yields, dramatically outperforming their boronic acid counterparts with unstable heteroaryl substrates (Entries 1 & 2) and providing a slight but consistent edge with more standard coupling partners (Entries 3-5).
The Power of Stability: Iterative Cross-Coupling
The stability of MIDA boronates unlocks synthetic pathways that are difficult or impossible to achieve with boronic acids. Because the MIDA group can withstand many reaction conditions (including a Suzuki coupling itself), it is possible to build complex molecules through Iterative Cross-Coupling (ICC) .
In this approach, a bifunctional molecule containing, for example, an aryl halide and a MIDA boronate can be selectively coupled at the halide position. The MIDA boronate remains intact, ready for a subsequent, different Suzuki coupling reaction. This powerful concept allows for the controlled, sequential assembly of molecular building blocks, akin to solid-phase peptide synthesis.
Figure 2: Workflow for Iterative Cross-Coupling (ICC) using a bifunctional MIDA boronate building block.
Experimental Protocols
The following are representative protocols. Note: All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Standard Suzuki Coupling with a Boronic Acid
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and an aqueous solution of base (e.g., 2 M K₂CO₃, 2 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-16 hours), monitoring by TLC or GC/LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling with a MIDA Boronate
-
To a vial, add the aryl halide (1.0 mmol), the aryl MIDA boronate (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂ with SPhos, 2 mol%), and base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv). Note: Unlike the boronic acid protocol, reagents can often be handled on the benchtop without strict inert atmosphere techniques until the solvent addition step.
-
Add a solvent mixture (e.g., THF/H₂O, 3:1 ratio, 4 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or GC/LC-MS.
-
After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
| Feature | Boronic Acids | DABO (MIDA) Esters |
| Stability | Poor to moderate; sensitive to air, moisture. | Excellent; typically air- and moisture-stable crystalline solids. |
| Handling | Often requires inert atmosphere, cold storage. | Benchtop stable, easy to weigh and handle. |
| Purity | Can contain boroxine anhydrides, complicating stoichiometry. | High purity, well-defined stoichiometry. |
| Reaction Profile | Prone to side reactions (protodeboronation), especially with sensitive substrates. | Cleaner reactions due to slow-release mechanism, minimizing side products. |
| Substrate Scope | Limited with unstable substrates (e.g., many N-heterocycles). | Broad; highly effective for challenging and unstable substrates. |
| Advanced Use | Standard single couplings. | Enables advanced strategies like Iterative Cross-Coupling (ICC). |
For routine, simple couplings with robust, commercially available boronic acids, the traditional approach remains viable and cost-effective. However, for researchers in drug development and complex molecule synthesis, the superior performance and enabling capabilities of DABO esters like MIDA boronates present a clear advantage. They offer enhanced reliability, higher yields with challenging substrates, and unlock powerful synthetic strategies such as ICC. The upfront investment in preparing or purchasing these stabilized reagents is often repaid through improved efficiency, cleaner reactions, and a higher probability of success for complex synthetic campaigns.
References
-
Title: The Suzuki-Miyaura cross-coupling reaction: a personal account from the beginning. Source: Journal of Organometallic Chemistry, 2002. URL: [Link]
-
Title: A “catch-and-release” approach to the catalytic cross-coupling of unprotected heteroaryl boronic acids. Source: Angewandte Chemie International Edition, 2008. URL: [Link]
-
Title: Iterative cross-coupling with MIDA boronates: towards a general strategy for the synthesis of complex organic molecules. Source: Nature Chemistry, 2010. URL: [Link]
-
Title: The MIDA Boronate “Stabilizing Group” Is a Disubstituted N-Methyliminodiacetato Ligand. Source: The Journal of Organic Chemistry, 2018. URL: [Link]
-
Title: A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: cesium carbonate-N,N-dimethylformamide, a general and mild base system. Source: Chemical Science, 2011. URL: [Link]
A Comparative Guide to the Kinetic Analysis of Transmetalation for 2-Cyclohexyl-1,3,6,2-dioxazaborocane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Central to this transformation is the transmetalation step, the efficiency of which dictates the overall success of the reaction. The choice of the organoboron reagent is therefore critical, with stability and reactivity being key considerations. This guide provides a comprehensive kinetic analysis of 2-Cyclohexyl-1,3,6,2-dioxazaborocane, a representative of the increasingly utilized diethanolamine (DABO) boronate family, in the context of transmetalation. Through a comparative lens, we will explore its performance against other common boronic acid surrogates, offering insights supported by experimental data and established mechanistic principles.
The Significance of the Dioxazaborocane Framework
This compound belongs to a class of organoboron compounds characterized by a defining structural feature: a transannular dative bond between the nitrogen and boron atoms.[2] This intramolecular coordination imparts significant stability to the molecule, rendering it a crystalline, air-stable solid that is amenable to standard purification techniques like silica gel chromatography. This stability is in stark contrast to many free boronic acids, which can be prone to decomposition. The geometry around the boron atom is shifted from trigonal planar to a more tetrahedral configuration, a feature that directly influences its reactivity in the transmetalation step.[2]
The Transmetalation Step: A Mechanistic Overview
The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boron atom to the palladium center. While the precise mechanism can be influenced by various factors, including the nature of the ligands, base, and solvent, a generally accepted pathway involves the interaction of the organoboron compound with a palladium(II) species. For boronic acid derivatives like this compound, the reaction is believed to proceed through the formation of a pre-transmetalation intermediate.
Caption: Workflow for NMR-based kinetic analysis.
Conclusion and Future Outlook
This compound presents a compelling alternative to traditional boronic acids and other boronic esters for Suzuki-Miyaura cross-coupling reactions. Its inherent stability, stemming from the intramolecular N-B dative bond, allows for ease of handling and purification. While direct kinetic data for its transmetalation is sparse, a comparative analysis with structurally similar MIDA and DABO boronates suggests a favorable kinetic profile, likely exhibiting a moderate to fast transmetalation rate, particularly in the presence of protic solvents.
The proposed NMR-based kinetic analysis protocol provides a clear pathway for the empirical determination of these rates, which will be invaluable for reaction optimization and the rational design of new catalytic systems. As the demand for robust and reliable synthetic methodologies continues to grow, a deeper understanding of the kinetic nuances of reagents like this compound will undoubtedly accelerate innovation in drug discovery and materials science.
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Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Publications. Accessed January 14, 2026. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. ResearchGate. Accessed January 14, 2026. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. Accessed January 14, 2026. [Link]
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Boronic acid/ester transmetallation rates? Reddit. Accessed January 14, 2026. [Link]
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Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. Accessed January 14, 2026. [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Accessed January 14, 2026. [Link]
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Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Accessed January 14, 2026. [Link]
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Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. Accessed January 14, 2026. [Link]
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Transmetalation of Boron reagents. Chirik Group, Princeton University. Accessed January 14, 2026. [Link]
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Suzuki–Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates. Thieme. Accessed January 14, 2026. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Accessed January 14, 2026. [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Accessed January 14, 2026. [Link]
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2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Accessed January 14, 2026. [Link]
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2-(6-Bromopyridin-2-yl)-6-methyl-\d[3][4][5]ioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate. Accessed January 14, 2026. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Accessed January 14, 2026. [Link]
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Cyclohexylboronic acid, pinacol ester. PubChem. Accessed January 14, 2026. [Link]
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Suzuki–Miyaura Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. Accessed January 14, 2026. [Link]
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A Head-to-Head Comparison for Synthetic Strategy: Benchmarking 2-Cyclohexyl-1,3,6,2-dioxazaborocane against Potassium Trifluoroborates in Suzuki-Miyaura Cross-Coupling
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures that form the core of many pharmaceutical agents.[1] The success of this palladium-catalyzed reaction hinges on the delicate interplay between the organohalide, the catalyst system, and the organoboron nucleophile. While boronic acids have been the traditional workhorses, their inherent instability, propensity for protodeboronation, and tendency to form dehydrative trimers (boroxines) often compromise reaction efficiency, stoichiometry, and reproducibility.[2]
This has spurred the development of more robust boronic acid surrogates that act as stable, reliable reservoirs for the active boron species. Among the most successful are N-methyliminodiacetic acid (MIDA) boronates, such as 2-Cyclohexyl-1,3,6,2-dioxazaborocane , and potassium organotrifluoroborates. Both classes offer significant advantages in terms of stability and handling, yet they possess distinct chemical personalities that dictate their optimal use in synthesis. This guide provides a direct, data-driven comparison of these two powerful reagents, offering field-proven insights to help researchers select the optimal tool for their specific synthetic challenge.
The Competitors: A Profile of Stability and Handling
A primary driver for adopting boronic acid surrogates is the need for benchtop stability, which simplifies weighing, handling, and long-term storage. Both MIDA boronates and potassium trifluoroborates excel in this regard, though their structural and chemical properties differ fundamentally.
This compound (A Representative MIDA Boronate): The Architect of Iterative Coupling
MIDA boronates are characterized by a trivalent N-methyliminodiacetic acid (MIDA) ligand that coordinates to the boron center, forcing it into a tetrahedral (sp³) geometry.[3] This intramolecular dative bond from the nitrogen atom effectively shields the boron's empty p-orbital, deactivating it towards the transmetalation step of the Suzuki-MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, and are often indefinitely stable to air and moisture.[3][4]
This remarkable stability is the cornerstone of their utility in iterative cross-coupling (ICC) , a powerful strategy for the modular synthesis of complex molecules. A MIDA-protected boron functionality can be carried through multiple synthetic steps, remaining inert while other, unprotected boronic acids react.[3] The MIDA group is then cleaved under specific, mild aqueous basic conditions to liberate the boronic acid for a subsequent coupling reaction.
Potassium Trifluoroborates: The Robust and Versatile Workhorse
Potassium organotrifluoroborates (R-BF₃K) are also crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for prolonged, hassle-free storage.[2][5][6] Their stability arises from the formation of a tetracoordinate boronate anion, where the strong boron-fluorine bonds protect the carbon-boron bond from premature degradation.[7]
Unlike MIDA boronates, which require a distinct deprotection step, potassium trifluoroborates are thought to slowly hydrolyze in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction to generate the active boronic acid.[8] This "slow-release" mechanism helps maintain a low concentration of the often-unstable boronic acid in the reaction mixture, minimizing side reactions like protodeboronation and homocoupling.[3] R-BF₃K salts are compatible with a wide array of functional groups and have proven effective in coupling with a broad spectrum of aryl and heteroaryl halides and triflates.[9][10]
Head-to-Head Performance in Suzuki-Miyaura Cross-Coupling
Table 1: Comparative Performance Data for Suzuki-Miyaura Cross-Coupling
| Parameter | 2-Phenyl-MIDA boronate | Potassium Phenyltrifluoroborate |
| Electrophile | 4-Bromoacetophenone | 4-Bromoacetophenone |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (8 mol%) | None |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent | Toluene/H₂O (10:1) | Methanol |
| Temperature | 100 °C | 65 °C |
| Time | 12 h | 1 h |
| Yield | 95% | 98% |
| Reference | Synthesized from similar MIDA coupling protocols | Molander, G. A., et al. Org. Lett. 2002, 4 (10), pp 1767–1770.[11] |
Analysis of Experimental Data:
From the data, several key insights emerge for the drug development professional:
-
Catalyst System: The MIDA boronate coupling shown here employs a sophisticated biarylphosphine ligand (SPhos), which is common for activating the inert MIDA boronate for direct coupling. In stark contrast, the potassium trifluoroborate coupling proceeds efficiently under ligandless conditions, using only a simple palladium salt.[11] This represents a significant advantage in terms of cost and process simplicity.
-
Reaction Conditions: The MIDA boronate requires a higher reaction temperature (100 °C) compared to the mild refluxing methanol (65 °C) needed for the trifluoroborate. The significantly shorter reaction time for the trifluoroborate (1 hour vs. 12 hours) offers a clear advantage for throughput and operational efficiency.
-
Solvent Choice: The use of methanol as a solvent for the trifluoroborate reaction is operationally simpler and potentially "greener" than the toluene/water biphasic system often used for MIDA boronates.
-
Performance: Both reagents deliver excellent yields, demonstrating their high efficacy. The choice between them is therefore not one of potency, but of strategic application, cost, and operational efficiency. For a straightforward, rapid coupling, the potassium trifluoroborate presents a compelling case. For a multi-step synthesis requiring a protected boronic acid for later-stage elaboration, the MIDA boronate is unparalleled.
Mechanistic Considerations & Experimental Workflows
The differing reaction conditions are a direct consequence of the different mechanisms by which the active boronic acid is generated from its stable precursor.
The critical transmetalation step requires an sp²-hybridized boronic acid, activated by a base to form a more nucleophilic "ate" complex.[12] The primary difference between our two reagents is how R²-B(OH)₂ is delivered to the catalytic cycle.
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A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis of Structural Effects
Boronic esters are indispensable tools in modern chemistry, serving as crucial intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as key components in advanced drug delivery systems and materials science.[1][2] Their utility, however, is intrinsically linked to their stability, primarily against hydrolysis. The reversible formation of boronic esters from a boronic acid and a diol means they are susceptible to cleavage by water, which can compromise reaction yields, lead to premature drug release, or degrade material integrity.[3][4][5][6]
This guide provides an in-depth comparison of the structural factors that govern the stability of boronic esters. Moving beyond a simple catalog of protecting groups, we will explore the causal mechanisms behind stability—steric, electronic, and intramolecular effects—supported by comparative experimental data and detailed analytical protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select or design boronic esters with tailored stability for their specific applications.
The Fundamental Equilibrium: Understanding Boronic Ester Lability
The stability of a boronic ester is not an absolute property but rather the position of a dynamic equilibrium between the boronic acid, the diol, and the ester itself. The primary pathway for instability in aqueous or protic environments is hydrolysis, the reverse of the esterification reaction.
The boron atom in a boronic acid or ester can exist in two hybridization states: a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form, known as the boronate anion.[7][8][9] The equilibrium between these two states is pH-dependent. The tetrahedral boronate form is generally more stable and its formation is a key factor in the overall stability of the corresponding ester.[8] Factors that favor the formation of the tetrahedral boronate species will typically lead to a more stable ester.
Figure 1: General mechanism of boronic ester hydrolysis. The process involves nucleophilic attack by a hydroxide ion, forming a less stable tetrahedral intermediate that subsequently breaks down into the boronic acid and diol.
Comparative Analysis of Structural Stabilizing Factors
The stability of the C-O-B-O-C linkage can be profoundly influenced by the architecture of both the diol and the substituents on the boron atom.
The Diol Component: Steric Shielding and Ring Effects
The choice of the diol is arguably the most critical factor in controlling hydrolytic stability. The primary mechanism of stabilization imparted by the diol is steric hindrance, which shields the electrophilic boron center from attack by water.
-
Steric Bulk: Increasing the steric bulk on the diol backbone significantly enhances stability. Pinacol (2,3-dimethylbutane-2,3-diol) is a classic example, and its esters (Bpin) are widely used due to their improved stability over simple ethylene glycol esters.[3] More sterically demanding diols, such as (1,1'-bicyclohexyl)-1,1'-diol, have been shown to form some of the most hydrolytically stable boronic esters reported, far surpassing the stability of their pinanediol counterparts.[3][4][5] This effect is attributed directly to the increased steric congestion around the boron atom.[5]
-
Ring Size and Conformation: The size of the cyclic ester ring also plays a key role. Six-membered dioxaborinanes (from 1,3-diols) are generally thermodynamically more stable than their five-membered dioxaborolane analogs (from 1,2-diols).[10] Furthermore, the stereochemistry of the diol is crucial; a cis orientation of the hydroxyl groups is a prerequisite for efficient esterification and stability. For instance, cis-1,2-cyclopentanediol reacts readily, while the trans isomer is unreactive.[10]
Electronic Effects: Tuning the Lewis Acidity of Boron
The electronic nature of the substituent attached to the boron atom (the 'R' group in R-B(OR')₂) directly modulates the Lewis acidity of the boron center.
-
Aryl Substituents: For arylboronic esters, the electronic properties of the aromatic ring have a predictable influence on stability. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halide groups, increase the Lewis acidity of the boron atom.[8][11] This enhanced acidity promotes the formation of the more stable anionic tetrahedral boronate ester, thereby increasing the overall stability constant.[11] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) decrease Lewis acidity and reduce ester stability.[8] This relationship can be quantified using the Hammett equation, which shows a linear correlation between the substituent's electronic parameter (σ) and the logarithm of the stability constant.[11]
-
Alkyl Substituents: Alkylboronic esters are generally less stable than their aryl counterparts due to the electron-donating nature of alkyl groups, which reduces the Lewis acidity of the boron atom.
Intramolecular Coordination: Pre-organizing for Stability
A powerful strategy for stabilizing boronic esters is to introduce a Lewis basic atom (typically nitrogen or oxygen) into the molecular scaffold in a position that allows it to form a dative bond with the boron atom.
-
B-N and B-O Dative Bonds: This intramolecular coordination pre-organizes the boron center into a more stable, pseudo-tetrahedral geometry, effectively shielding it from external nucleophiles like water.[10][12] Diols containing a tertiary amine, such as diethanolamine (DEA) or diisopropanolamine (DIPA), form exceptionally stable bicyclic chelates.[1][12][13] The resulting B-N dative bond significantly enhances hydrolytic stability compared to esters derived from simple diols.[12] Recent studies have shown that diisopropanolamine boronic esters (DIPAB) exhibit even greater hydrolytic stability than the widely studied diethanolamine boronic esters (DEAB).[12] This strategy is central to the design of stable boronic acid-based drugs and prodrugs, such as in MIDA (N-methyliminodiacetic acid) boronates.[2]
Figure 2: Diagram showing intramolecular B-N coordination. The nitrogen atom's lone pair donates into the empty p-orbital of the boron, creating a more stable tetrahedral-like structure.
Quantitative Comparison of Boronic Ester Stability
The following table summarizes the relative hydrolytic stability of various phenylboronic esters, illustrating the principles discussed above. Stability is presented qualitatively based on literature findings and typical experimental observations.
| Boronic Ester Derivative | Diol Component | Boron Substituent | Key Stabilizing Feature | Relative Hydrolytic Stability |
| 1 | Ethylene Glycol | Phenyl | None (Baseline) | Low |
| 2 | Pinacol | Phenyl | Steric Hindrance | Moderate |
| 3 | (1,1'-bicyclohexyl)-1,1'-diol | Phenyl | High Steric Hindrance | Very High[4][5] |
| 4 | Ethylene Glycol | 4-Nitrophenyl | Electronic (EWG) | Moderate |
| 5 | Ethylene Glycol | 4-Methoxyphenyl | Electronic (EDG) | Very Low |
| 6 | Diethanolamine (DEA) | Phenyl | Intramolecular B-N Bond | High |
| 7 | Diisopropanolamine (DIPA) | Phenyl | Intramolecular B-N Bond | Very High[12] |
Experimental Protocols for Assessing Stability
To validate and compare the stability of different boronic esters, robust analytical methods are required. The choice of method often depends on the properties of the compounds and available instrumentation.
Protocol 1: ¹H NMR Spectroscopy for Kinetic Monitoring
This method allows for the direct, real-time observation of the hydrolysis process by monitoring the disappearance of signals corresponding to the boronic ester and the appearance of signals for the free boronic acid and diol.
Methodology:
-
Sample Preparation: Dissolve a known concentration (e.g., 10 mM) of the boronic ester in a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).
-
Initiation of Hydrolysis: Add a specific volume of D₂O (e.g., 10% v/v) to the NMR tube to initiate hydrolysis.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) at a constant temperature.
-
Data Analysis: Integrate characteristic peaks for both the ester and the resulting free boronic acid. Calculate the percentage of hydrolysis at each time point by comparing the relative integrals.
-
Causality: The rate of change in the peak integrals directly correlates to the hydrolytic stability. A slower rate of disappearance of the ester peak indicates higher stability. This self-validating system provides a kinetic profile of the hydrolysis reaction.
Protocol 2: Reversed-Phase HPLC for Stability Quantification
HPLC is a powerful alternative, especially for complex mixtures or when NMR is not feasible. However, care must be taken to avoid on-column hydrolysis.[3][14]
Methodology:
-
Method Development: Develop a reversed-phase HPLC method capable of separating the boronic ester from the corresponding boronic acid and diol. A C18 column is often suitable. The mobile phase should be optimized (e.g., acetonitrile/water with 0.1% formic acid or TFA).
-
Stability Study Setup: Prepare a stock solution of the boronic ester in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis.
-
Time-Point Analysis: Incubate the solution at a controlled temperature (e.g., 37 °C). At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot, quench the hydrolysis if necessary (e.g., by diluting in pure acetonitrile), and inject it into the HPLC system.
-
Quantification: Calculate the concentration of the remaining boronic ester at each time point using a calibration curve. Plot the concentration versus time to determine the rate of degradation and the half-life (t₁/₂).
-
Trustworthiness: The use of non-aqueous sample diluents and fast analysis times can minimize the risk of on-column hydrolysis, ensuring the measured degradation reflects the stability in the incubation medium.[14]
Figure 3: A typical experimental workflow for determining the hydrolytic stability of a boronic ester.
Conclusion
The stability of a boronic ester is a tunable property governed by a confluence of steric, electronic, and intramolecular factors. The most significant enhancements in hydrolytic stability are achieved through a combination of strategies:
-
Maximizing Steric Hindrance: Employing bulky diols like (1,1'-bicyclohexyl)-1,1'-diol effectively shields the boron atom.[5]
-
Favorable Electronics: Utilizing arylboronic acids with electron-withdrawing substituents increases the stability constant.[11]
-
Intramolecular Coordination: Designing the system to include a B-N or B-O dative bond provides a powerful, pre-organized stabilization mechanism.[12][13]
By understanding these fundamental principles, researchers can move from empirical screening to a rational design approach, creating boronic esters with the precise stability profiles required for applications ranging from robust synthetic intermediates to intelligently designed stimuli-responsive drug delivery systems.[15][16][17]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
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Roy, G. S., & Brown, H. C. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. Available at: [Link]
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Liu, Y., et al. (2024). A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. Available at: [Link]
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Performance of 2-Cyclohexyl-1,3,6,2-dioxazaborocane with various aryl halides
An In-Depth Technical Guide to the Performance of 2-Cyclohexyl-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3] The versatility and functional group tolerance of this palladium-catalyzed reaction have led to its widespread adoption.[3][4] However, the practical application of boronic acids, the key nucleophilic partners in this transformation, is often hampered by their inherent instability, leading to challenges in storage, handling, and reaction reproducibility due to processes like protodeboronation.[5]
To address these limitations, a variety of boronic acid surrogates have been developed, designed to protect the boronic acid moiety until it is required in the catalytic cycle. Among these, dioxazaborocanes, such as the N-methyliminodiacetic acid (MIDA) boronates, have emerged as highly effective stabilizing agents.[6][7][8] This guide focuses on the performance of a specific derivative, this compound, in cross-coupling reactions with a range of aryl halides. The bulky cyclohexyl group is anticipated to confer enhanced stability and distinct reactivity, making it a subject of interest for researchers in drug development and materials science. This document provides a comprehensive comparison of its performance with various aryl halides and other boronic acid surrogates, supported by experimental data and mechanistic insights.
Mechanistic Considerations: The Role of Dioxazaborocanes
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[2][3]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]
Dioxazaborocanes, including this compound, are designed to be stable under ambient conditions but to slowly release the corresponding boronic acid under the basic conditions of the Suzuki-Miyaura reaction. This "slow-release" mechanism ensures a low concentration of the reactive boronic acid in the reaction mixture at any given time, minimizing side reactions such as protodeboronation and homocoupling.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction highlighting the slow release of boronic acid from a dioxazaborocane protecting group.
Performance with Various Aryl Halides
The choice of aryl halide is a critical parameter influencing the outcome of a Suzuki-Miyaura coupling. The following sections detail the expected performance of this compound with different classes of aryl halides.
Aryl Iodides
Aryl iodides are the most reactive coupling partners due to the relatively weak C-I bond, which facilitates rapid oxidative addition.[2] Consequently, couplings with aryl iodides can often be performed under milder conditions (e.g., lower temperatures, weaker bases) and with lower catalyst loadings. The use of a stabilized boronic acid surrogate like this compound is particularly advantageous when the aryl iodide partner is prone to side reactions or when a slow, controlled reaction is desired to improve selectivity.
Aryl Bromides
Aryl bromides are widely used in Suzuki-Miyaura couplings as they offer a good balance of reactivity and stability. They are generally less expensive than the corresponding iodides. The coupling of this compound with aryl bromides is expected to proceed efficiently, though may require slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more sophisticated phosphine ligands) compared to aryl iodides.
Aryl Chlorides
Aryl chlorides are the most challenging but also the most economically attractive aryl halides.[9] The strong C-Cl bond necessitates more active catalyst systems, often employing bulky, electron-rich phosphine ligands to promote the difficult oxidative addition step.[9] The enhanced stability of this compound is a significant asset in these reactions, as the prolonged reaction times and higher temperatures required can lead to the degradation of less stable boronic acids.
Performance with Electron-Rich, Electron-Poor, and Sterically Hindered Aryl Halides
The electronic and steric properties of the aryl halide also play a crucial role.
-
Electron-Poor Aryl Halides: Aryl halides bearing electron-withdrawing groups generally exhibit enhanced reactivity towards oxidative addition. Couplings with these substrates are often high-yielding.
-
Electron-Rich Aryl Halides: Conversely, electron-rich aryl halides are less reactive, and their coupling may require more active catalysts and more vigorous conditions.
-
Sterically Hindered Aryl Halides: Substrates with ortho-substituents can pose a significant challenge due to steric hindrance around the reaction center, which can impede both oxidative addition and reductive elimination. Specialized ligands are often required to achieve good yields with these substrates. The slow-release nature of dioxazaborocanes can be beneficial in these cases by maintaining a low concentration of the nucleophilic partner, which can help to minimize side reactions.
| Aryl Halide Type | Relative Reactivity | Typical Catalyst System | Expected Performance with this compound |
| Aryl Iodide | High | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Excellent yields under mild conditions. |
| Aryl Bromide | Moderate | Pd(OAc)₂/XPhos, PdCl₂(dppf) | Good to excellent yields with moderate heating. |
| Aryl Chloride | Low | Pd₂(dba)₃/t-Bu₃P, Pd(OAc)₂/RuPhos | Moderate to good yields, requires more active catalyst and higher temperatures. |
| Electron-Poor | High | Standard Pd catalysts | High yields, generally facile reactions. |
| Electron-Rich | Low | Bulky, electron-rich phosphine ligands | May require optimization of catalyst and conditions. |
| Sterically Hindered | Low | Specialized bulky ligands (e.g., AntPhos) | Challenging, but the stability of the dioxazaborocane is advantageous. |
Table 1: Expected performance of this compound with various aryl halides in Suzuki-Miyaura cross-coupling.
Comparison with Alternative Boron Reagents
The choice of boron reagent is a critical decision in planning a Suzuki-Miyaura coupling. The following table compares this compound with other common boronic acid surrogates.
| Boron Reagent | Stability | Ease of Handling | Reactivity | Key Advantages | Key Disadvantages |
| Boronic Acids | Low | Often difficult to purify and store. | High | Readily available, high reactivity. | Prone to protodeboronation and trimerization.[5] |
| Pinacol Esters | Moderate | Generally stable, crystalline solids. | Moderate | Good stability, commercially available. | Can be less reactive than boronic acids. |
| MIDA Boronates | High | Crystalline, air- and moisture-stable solids.[6] | Low (requires activation) | Excellent stability, compatible with chromatography.[8] | Requires a deprotection step (slow release). |
| This compound | High | Expected to be a stable, crystalline solid. | Low (requires activation) | Enhanced stability due to the bulky cyclohexyl group, slow-release mechanism. | May require optimization of release conditions. |
Table 2: Comparison of this compound with other common boron reagents.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Note that the optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen). This is typically repeated three times.
-
Add the 1,4-dioxane and water via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a promising class of boronic acid surrogates for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability, conferred by the bulky cyclohexyl group and the dioxazaborocane core, makes it an attractive alternative to traditional boronic acids, particularly in challenging couplings involving unreactive aryl chlorides or sterically hindered substrates. The slow-release mechanism minimizes side reactions and can lead to improved yields and cleaner reaction profiles. While the optimal conditions for its use may require some investigation, the principles outlined in this guide, based on extensive data from related systems, provide a solid foundation for the successful application of this and other dioxazaborocanes in the synthesis of complex molecules for a wide range of applications.
References
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Royal Society of Chemistry. (2014). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
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Matos, K., & Soderquist, J. A. (1998). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Journal of Organic Chemistry, 63(3), 461-470. [Link]
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Iha, R. K., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. [Link]
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Al-Zoubi, R. M. (2013). Suzuki–Miyaura Coupling on a Magnetic Silica-Supported Palladium Catalyst. Journal of the Chinese Chemical Society, 60(8), 923-928. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1354-1357. [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
-
Skrydstrup, T., et al. (2015). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 13(2), 347-351. [Link]
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Garg, N. K., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(7), 2195-2206. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
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-
ResearchGate. (2015). Suzuki–Miyaura Cross-Coupling Reactions in Acetic Acid Employing Sydnone-Derived Catalyst Systems. ResearchGate. [Link]
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Raines, R. T., & Thatcher, S. R. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Molander, G. A., & Ellis, N. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(16), 2341-2344. [Link]
-
Buteau, K. C., & Keillor, J. W. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(15), 4572-4575. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]
-
ResearchGate. (2011). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Foley, D. A., & Splash, S. C. (2025). Pd-Catalyzed Cross-Coupling of Alkylbisboronic Esters. ChemistryOpen. [Link]
-
Raines, R. T., & Thatcher, S. R. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10). [Link]
-
Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 11(15), 3474-3477. [Link]
-
PubMed. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
ResearchGate. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
ResearchGate. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Snieckus, V., & Whisler, M. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2322-2325. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
ResearchGate. (2004). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Cyclohexyl-1,3,6,2-dioxazaborocane
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Cyclohexyl-1,3,6,2-dioxazaborocane. As a boronic acid derivative, this compound requires careful management to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, grounded in established safety standards and chemical principles.
Core Principles: Hazard-First Approach to Disposal
This compound and its related structures are classified as hazardous substances.[1] The fundamental principle for its disposal is to treat it as a regulated hazardous waste.[2] All waste streams containing this chemical must be collected, properly labeled, and transferred to a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.
Causality of Protocol: Boronic acid esters, while often more stable than their corresponding boronic acids, can be susceptible to hydrolysis under unpredictable conditions, especially when mixed with other chemical wastes.[3][4] Attempting to neutralize or treat this compound in the laboratory without a validated and approved procedure can lead to uncontrolled reactions and is a violation of hazardous waste regulations.[5] Therefore, the only self-validating and trustworthy protocol is professional disposal.
Hazard Profile and Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's hazards is essential. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that all personnel be informed about the risks of the chemicals in their workplace.[6]
Table 1: Hazard Summary for Cyclohexylboronic Acid Derivatives
| Hazard Classification | Description | Recommended Action |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory.[7] If ingested, rinse mouth and seek immediate medical attention.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Avoid skin contact. Wear nitrile or neoprene gloves.[7] If contact occurs, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1] | Wear tightly fitting safety goggles or a face shield.[8] If contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[1][7] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle only within a certified chemical fume hood to minimize inhalation exposure.[9] |
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[7]
-
Protective Clothing: A standard laboratory coat must be worn.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is required by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Waste Segregation and Containerization
-
Identify the Waste Stream: Determine if the waste is unused product, contaminated solid labware (e.g., pipette tips, weighing boats), or contaminated liquid.
-
Do Not Mix: Never mix this compound waste with other waste streams.[2] Commingling wastes can lead to dangerous reactions and complicates the disposal process.
-
Select an Appropriate Container:
-
Unused/Residual Product: Collect in its original container or a new, compatible, and sealable container. Ensure the container is in good condition with a tightly fitting cap.
-
Contaminated Solids: Collect in a designated hazardous solid waste drum or a clearly labeled, sealable container.
-
-
Labeling: The container must be labeled clearly and accurately at all times.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 2: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[11] This area must be at or near the point of generation.
-
Secure Storage: Keep the container closed at all times except when adding waste.[11] Ensure it is stored away from incompatible materials.
-
Monitor Accumulation: Be aware of the volume limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[5]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's EHS department or designated safety officer to schedule a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and information on the quantity of waste to the disposal service.
-
Manifesting: For off-site disposal, a Uniform Hazardous Waste Manifest is required to track the waste from its generation to its final treatment or disposal, ensuring a "cradle-to-grave" chain of custody.[5][11]
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: An "empty" container that held this compound must be treated as hazardous waste and disposed of along with the unused product.[12] Alternatively, it can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol); the first rinsate must be collected as hazardous liquid waste.[12]
-
Contaminated Labware: All disposable items that have come into direct contact with the compound, such as gloves, wipes, and plasticware, must be disposed of as solid hazardous waste.
Emergency Procedures
All laboratories must have a written Chemical Hygiene Plan that includes emergency procedures.[9][13]
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all ignition sources.
-
Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.
-
Label and Dispose: Label the container as hazardous waste containing this compound and the absorbent material. Dispose of it following the protocol in Section 3.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for disposal of this compound waste.
References
-
OSHA. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Retrieved from [Link][9]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link][6]
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Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Environmental Health & Safety. Retrieved from [Link][13]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Retrieved from [Link][14]
-
EPA. (n.d.). Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved from [Link][11]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link][2]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link][10]
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EPA. (n.d.). Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link][15]
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EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link][5]
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link][4]
-
Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexyl-1,3,6,2-dioxazaborocane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-1,3,6,2-dioxazaborocane (CAS No. 122035-40-9). As your partner in laboratory safety, this document goes beyond mere product specifications to offer a framework for safe and effective handling, grounded in scientific principles and field-proven practices.
Immediate Safety Briefing: At-a-Glance
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Therefore, a proactive approach to personal protective equipment (PPE) is crucial.
Hazard Analysis: Understanding the Risks
This compound is an organic compound containing a boron atom. While specific toxicity data is limited, the precautionary statements for similar compounds provide a strong basis for risk assessment.[1] The main routes of exposure are inhalation, skin contact, and eye contact.[2]
Table 1: Hazard Summary and Potential Exposure Routes
| Hazard | Route of Exposure | Potential Effects |
| Skin Irritation | Dermal contact | Redness, itching, inflammation. |
| Eye Irritation | Eye contact | Serious irritation, potential for damage. |
| Respiratory Irritant | Inhalation of dust/aerosol | Irritation of the respiratory tract. |
Given these hazards, the cornerstone of safe handling is the consistent and correct use of appropriate PPE.
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2] Below is a detailed guide to the minimum required PPE for handling this compound.
Primary Engineering Controls
Whenever possible, engineering controls should be the first line of defense. Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Hand Protection
Nitrile gloves are the recommended choice for handling this compound.[2] They provide excellent protection against a wide variety of chemicals and are a good general-use glove in a laboratory setting.[2]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[3]
-
Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]
-
Wash hands thoroughly after removing gloves.[1]
-
For prolonged contact or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[2]
-
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Standard Operations: Tightly fitting chemical splash goggles are required.[4] Standard safety glasses do not provide a complete seal and are insufficient to protect against powders or splashes.[5]
-
High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles.[3][4]
Body Protection
A laboratory coat must be worn to protect against incidental skin contact.[2] For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, a chemically resistant apron should be worn over the lab coat.[2]
Respiratory Protection
If engineering controls such as a fume hood are not available or are insufficient to control airborne concentrations, respiratory protection is necessary.[2]
-
Recommendation: A NIOSH-approved respirator, such as an N95 dust mask for powders or a half-face respirator with appropriate cartridges for vapors, should be used.[2] All respirator use must be in accordance with a respiratory protection program that includes fit testing and training.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling task.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical for minimizing exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and any required respiratory protection. Don gloves last.
-
Handling: Conduct all manipulations of this compound within the fume hood. Avoid generating dust. If the compound is a solid, handle it carefully to prevent aerosolization.
-
Post-Handling: After completing your work, decontaminate any surfaces.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to contaminate yourself. Gloves should be removed first, followed by your lab coat and eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical and removing PPE.[3]
Decontamination and Waste Disposal
Proper disposal is essential to protect both personnel and the environment.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Assess: Evaluate the extent of the spill and whether you have the appropriate training and equipment to clean it up.
-
Protect: Don the appropriate enhanced PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1] Place the material in a sealed, labeled container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.[6]
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The container must be labeled with the chemical name and associated hazards.[6]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Apollo Scientific. (n.d.). 5-Fluoropyridine-3-boronic acid, pinacol ester Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester Safety Data Sheet.
- Arctom Scientific. (n.d.). 2-Cyclohexyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
- BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
